molecular formula C10H15BrO2 B1456902 Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-51-3

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Katalognummer: B1456902
CAS-Nummer: 23062-51-3
Molekulargewicht: 247.13 g/mol
InChI-Schlüssel: QPKJFWIGJBWLTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H15BrO2 and its molecular weight is 247.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJFWIGJBWLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-51-3
Record name methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the synthetic pathway leading to Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The rigid bicyclo[2.2.2]octane (BCO) scaffold offers a unique three-dimensional structure that serves as a non-planar bioisostere for aromatic rings, often improving physicochemical properties such as solubility and metabolic stability in drug candidates. This document outlines a robust and reproducible synthetic strategy, focusing on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

Strategic Analysis: A Two-Step Approach

The synthesis of the target ester is most logically achieved through a two-step sequence starting from the commercially available bicyclo[2.2.2]octane-1-carboxylic acid. The retrosynthetic analysis is as follows:

  • Esterification: The target methyl ester can be readily formed from its corresponding carboxylic acid, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, via a classic Fischer esterification.

  • Decarboxylative Bromination: The crucial introduction of the bromine atom at the bridgehead position is accomplished via a decarboxylative halogenation of bicyclo[2.2.2]octane-1-carboxylic acid. The Hunsdiecker reaction and its modifications are ideally suited for this transformation, particularly at sterically hindered bridgehead carbons.[1]

The overall synthetic workflow is depicted below.

Synthetic_Workflow Start Bicyclo[2.2.2]octane- 1-carboxylic Acid Intermediate 4-Bromobicyclo[2.2.2]octane- 1-carboxylic Acid Start->Intermediate Cristol-Firth-Hunsdiecker Reaction (HgO, Br₂)       Product Methyl 4-bromobicyclo[2.2.2]octane- 1-carboxylate Intermediate->Product Fischer Esterification (MeOH, H⁺)         

Figure 1: Overall synthetic pathway from the starting acid to the final ester product.

Core Transformation: The Cristol-Firth-Hunsdiecker Reaction

The key step in this synthesis is the conversion of bicyclo[2.2.2]octane-1-carboxylic acid to 4-bromobicyclo[2.2.2]octane-1-carboxylic acid. While the classic Hunsdiecker reaction involves the preparation and isolation of a dry silver carboxylate salt, this process can be cumbersome and yield-sensitive.[2][3][4]

A more convenient and reliable approach is the Cristol-Firth modification .[2][5] This method allows for the direct use of the free carboxylic acid, which reacts with red mercuric oxide (HgO) and bromine in an inert solvent like carbon tetrachloride.[1][5] This one-pot procedure avoids the need to synthesize and purify the intermediate silver salt, representing a significant practical advantage.[5]

Reaction Mechanism

The Hunsdiecker reaction proceeds through a free radical chain mechanism.[6][7][8] The Cristol-Firth modification is believed to generate an acyl hypobromite intermediate in situ, which then undergoes homolytic cleavage and decarboxylation.

Hunsdiecker_Mechanism cluster_initiation Initiation cluster_propagation Propagation RCOOH R-COOH AcylHypobromite R-COO-Br (Acyl Hypobromite) RCOOH->AcylHypobromite in situ formation HgO HgO, Br₂ Radical_Cleavage R-COO• + Br• AcylHypobromite->Radical_Cleavage Homolytic Cleavage Decarboxylation R• + CO₂ Radical_Cleavage->Decarboxylation Decarboxylation Halogen_Abstraction R-Br + Br• Decarboxylation->Halogen_Abstraction Halogen Abstraction

Figure 2: Simplified radical mechanism of the Hunsdiecker reaction.

The stability of the bridgehead radical intermediate in the rigid BCO system allows this reaction to proceed in good yield, whereas the synthesis of tertiary bromides from acyclic precursors is often problematic.[1]

Final Step: Fischer Esterification

The conversion of the synthesized 4-bromobicyclo[2.2.2]octane-1-carboxylic acid to its methyl ester is a standard Fischer esterification.[9] This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of methanol, which acts as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).[9] The large excess of methanol serves to drive the equilibrium toward the product side, ensuring a high conversion rate.

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol, a proton transfer, and the subsequent elimination of water to yield the final ester product.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Materials & Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Red mercuric oxide (HgO)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Standard glassware for workup and filtration

Procedure:

  • To a round-bottom flask, add bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq.) and red mercuric oxide (1.1 eq.).

  • Add anhydrous carbon tetrachloride to create a stirrable slurry.

  • From the dropping funnel, add a solution of bromine (1.05 eq.) in carbon tetrachloride dropwise to the stirring slurry. The reaction is often initiated by gentle warming.

  • Once the addition is complete, heat the mixture to a gentle reflux. The progress of the reaction can be monitored by the evolution of carbon dioxide gas, which can be bubbled through a solution of calcium hydroxide (limewater).

  • Continue refluxing until the evolution of CO₂ ceases (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter to remove the insoluble mercury salts. Wash the residue thoroughly with additional carbon tetrachloride.

  • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude 4-bromobicyclo[2.2.2]octane-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound

Materials & Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • 4-bromobicyclo[2.2.2]octane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq.) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence stops.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude methyl ester.

  • The final product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Data Tables

Table 1: Example Reagent Quantities for Synthesis

Step Reagent Molar Eq. MW ( g/mol ) Amount (mmol) Mass/Volume
1 Bicyclo[2.2.2]octane-1-carboxylic acid 1.0 154.21 10.0 1.54 g
Red Mercuric Oxide (HgO) 1.1 216.59 11.0 2.38 g
Bromine (Br₂) 1.05 159.81 10.5 0.54 mL
2 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid 1.0 233.10 8.0 (assuming 80% yield) 1.86 g
Methanol (MeOH) Excess 32.04 - 50 mL

| | Sulfuric Acid (H₂SO₄) | 0.1 | 98.08 | 0.8 | ~0.04 mL |

Table 2: Physicochemical and Spectroscopic Data for the Final Product

Property Value Source
Chemical Formula C₁₀H₁₅BrO₂ [10][11]
Molecular Weight 247.13 g/mol [10]
CAS Number 23062-51-3 [10][11][12]
Appearance Expected to be a colorless oil or low-melting solid -
¹H NMR (CDCl₃) δ ~3.7 (s, 3H, -OCH₃), 2.2-1.8 (m, 12H, bicyclic protons) Predicted

| ¹³C NMR (CDCl₃) | δ ~175 (C=O), 60-65 (Bridgehead C-Br), 52 (-OCH₃), 30-40 (CH₂) | Predicted |

Conclusion

The synthesis of this compound is efficiently accomplished via a two-step sequence featuring a Cristol-Firth-Hunsdiecker reaction followed by a Fischer esterification. This pathway is robust, scalable, and utilizes well-established chemical transformations. The strategic application of the Cristol-Firth modification streamlines the synthesis by avoiding the isolation of a sensitive intermediate, making this a practical and reliable route for accessing this important chemical building block for advanced research and development applications.

References

  • Li, Y.-Z., Wang, J., Sun, W.-B., Shan, Y.-F., Sun, B.-F., Lin, G.-Q., & Zou, J.-P. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274–278. [Link]

  • Roberts, J. D., Moreland, W. T., Jr., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637–640. [Link]

  • Synthesis of a Tetrasubstituted Bicyclo [2.2.2] Octane as a Potential Inhibitor of Influenza Virus Sialidase. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 611-614. [Link]

  • Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. (1953). Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. (2015). Sci-Hub. [Link]

  • Hunsdiecker Reaction | Mechanism | Applications. AdiChemistry. [Link]

  • Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. PubChem. [Link]

  • Hunsdiecker reaction. Wikipedia. [Link]

  • Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews. [Link]

  • 1-Bromo-3-chlorocyclobutane. Organic Syntheses. [Link]

  • The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. (1963). The Journal of Organic Chemistry. [Link]

  • This compound (C10H15BrO2). PubChemLite. [Link]

  • Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. (1984). Journal of the American Chemical Society. [Link]

  • Hunsdiecker Reaction. Organic Chemistry Portal. [Link]

  • 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, min 97%, 100 mg. CP Lab Safety. [Link]

  • 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid. PubChem. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (A) is a considerably stronger acid than 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid (B). Filo. [Link]

  • Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes. Iowa State University Digital Repository. [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives.

Sources

An In-Depth Technical Guide to the Mercuric Oxide-Catalyzed Bromination of Bicyclic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bicyclic Bromides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Bicyclic scaffolds have emerged as critical components in this endeavor, offering a rigid three-dimensional framework that can improve metabolic stability, increase solubility, and provide unique vectors for interacting with biological targets.[1][2][3] The strategic introduction of a bromine atom onto these bicyclic systems serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, including cross-coupling reactions and the introduction of diverse functional groups.[4] This guide provides a comprehensive exploration of the mercuric oxide-catalyzed bromination of bicyclic esters, a powerful, albeit hazardous, method for the synthesis of these valuable intermediates.

The Reaction in Focus: A Modified Hunsdiecker Approach

The mercuric oxide-catalyzed bromination of bicyclic esters is a modification of the classic Hunsdiecker reaction. The traditional Hunsdiecker reaction involves the thermal decomposition of a silver carboxylate in the presence of bromine to yield an alkyl or aryl bromide with one less carbon atom.[5][6] While effective, the preparation and handling of dry, pure silver salts can be cumbersome.[5] The Cristol-Firth modification, which utilizes mercuric oxide (HgO) and bromine to act upon the free carboxylic acid, offers a more convenient, one-step alternative.[7][8][9] This method is particularly well-suited for the synthesis of bridgehead bromides from their corresponding bicyclic carboxylic acids.

Unraveling the Mechanism: A Free Radical Pathway

The reaction is believed to proceed through a free-radical chain mechanism.[10][11] The key steps are as follows:

  • Initiation: Mercuric oxide reacts with bromine to form bromine monoxide (Br₂O), a more reactive brominating agent.[11] This intermediate then reacts with the carboxylic acid to generate an acyl hypobromite. Homolytic cleavage of the weak oxygen-bromine bond in the acyl hypobromite, often initiated by heat or light, generates a carboxyl radical and a bromine radical.[6][12][13][14]

  • Propagation: The highly unstable carboxyl radical rapidly undergoes decarboxylation (loss of CO₂) to form a bicyclic alkyl radical. This alkyl radical then abstracts a bromine atom from another molecule of the acyl hypobromite or bromine, propagating the chain and forming the desired bicyclic bromide.[10][12][13]

  • Termination: The chain reaction is terminated by the combination of any two radical species.[12][13]

Caption: Free radical mechanism of mercuric oxide-catalyzed bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
Bicyclic carboxylic acidStarting materialMust be thoroughly dried.
Red Mercuric Oxide (HgO)CatalystHighly toxic. Handle with extreme caution in a fume hood.[15][16][17][18][19]
Bromine (Br₂)Brominating agentHighly corrosive and toxic. Dispense in a well-ventilated fume hood.[20]
Carbon tetrachloride (CCl₄)SolventCarcinogenic. Use in a closed system if possible. Alternatives like bromotrichloromethane may be considered.[7]
Reflux condenserReaction apparatusTo prevent loss of volatile bromine and solvent.
Magnetic stirrer and hotplateReaction apparatusFor homogenous mixing and heating.
Filtration apparatusWorkupTo remove mercuric bromide precipitate.
Rotary evaporatorPurificationTo remove solvent.
Vacuum distillation setupPurificationFor purification of the final product.
Reaction Setup and Procedure

Caption: General experimental workflow for the bromination reaction.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the bicyclic carboxylic acid, red mercuric oxide, and carbon tetrachloride.[7] The flask should be placed in a heating mantle on a magnetic stirrer.

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine to the stirred suspension. The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by the evolution of carbon dioxide, which should cease upon completion.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The insoluble mercuric bromide is removed by filtration. The filter cake should be washed with a small amount of fresh carbon tetrachloride to ensure complete recovery of the product.

  • Purification: The combined filtrates are concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure bicyclic bromide.[7]

Safety and Handling: A Critical Consideration

Mercuric oxide and bromine are extremely hazardous materials and must be handled with the utmost care.

  • Toxicity: Mercuric oxide is highly toxic if inhaled, ingested, or absorbed through the skin.[15][16][17][18][19] It can cause severe damage to the kidneys, nervous system, and digestive tract.[15][17]

  • Corrosivity: Bromine is a highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[20]

  • Environmental Hazard: Mercury compounds are persistent environmental pollutants and must be disposed of as hazardous waste according to institutional guidelines.[15][17]

Mandatory Safety Precautions:

  • All manipulations involving mercuric oxide and bromine must be conducted in a well-ventilated chemical fume hood.[17][18][19]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and chemical splash goggles.[15][17][19]

  • Have an emergency plan in place for spills or exposure. This should include access to a safety shower, eyewash station, and appropriate spill cleanup materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[17][18][19]

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend reflux time. Ensure reagents are dry.
Side reactionsOptimize reaction temperature. Consider using a different solvent.
Product ContaminationIncomplete removal of starting materialEnsure complete decarboxylation. Optimize purification.
Formation of dibrominated productsUse a stoichiometric amount of bromine.

Alternatives and Comparative Analysis

While the mercuric oxide-catalyzed method is effective, its toxicity has led to the development of alternative bromination techniques.

  • Kochi Reaction: This variation uses lead(IV) acetate and a lithium halide (e.g., LiBr) for the decarboxylative halogenation.[8][10]

  • Barton Modification: This method involves the photolytic or thermal decomposition of thiohydroxamate esters in the presence of a halogen donor.[5]

  • Suarez Modification: This approach utilizes hypervalent iodine reagents to effect the transformation.[5]

The choice of method will depend on the specific substrate, desired scale, and tolerance for hazardous reagents.

Conclusion: A Powerful Tool for the Medicinal Chemist

The mercuric oxide-catalyzed bromination of bicyclic esters remains a valuable tool for the synthesis of bridgehead bromides, which are important building blocks in drug discovery.[21] Its operational simplicity is a key advantage. However, the extreme toxicity of the reagents necessitates stringent safety protocols. A thorough understanding of the reaction mechanism, careful experimental execution, and a commitment to safety are paramount for the successful and responsible application of this powerful synthetic transformation.

References

  • Hunsdiecker reaction - L.S.College, Muzaffarpur. (2020, September 4).
  • Hunsdiecker Reaction | Thermo Fisher Scientific - IO.
  • Free Radical Bromination of Saturated Hydrocarbons using Bromine and Mercuric Oxide. (2025, August 6).
  • 1-Bromo-3-chlorocyclobutane - Organic Syntheses Procedure.
  • MERCURIC OXIDE.
  • Hunsdiecker reaction - Wikipedia.
  • HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS - AdiChemistry.
  • Mercuric Oxide - Hazardous Substance Fact Sheet.
  • Safety Data Sheet: Mercury(II) oxide - Carl ROTH.
  • material safety data sheet - mercuric oxide red ar - oxfordlabchem.com.
  • Hunsdiecker Reaction - BYJU'S.
  • SAFETY DATA SHEET - Lab Alley. (2024, December 16).
  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - RSC Publishing. (2025, April 2).
  • In Summary: Free Radicals - Master Organic Chemistry. (2013, December 9).
  • The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures | Chemical Reviews - ACS Publications.
  • Free Radical Reactions - Chemistry LibreTexts. (2025, August 25).
  • Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry - University of California, Riverside.
  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds - Unipd.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC - NIH.
  • Making Mercury(II) bromide and mercury(I) bromide - YouTube. (2022, April 18).
  • Synthesis of Organic Bromides via Organotrifluoroborates - Organic Chemistry Portal.

Sources

Characterization of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic move away from planar, two-dimensional structures towards more complex, three-dimensional scaffolds is a prevailing theme. This "escape from flatland" is driven by the need to enhance physicochemical properties, improve biological targeting, and explore novel intellectual property space.[1] The bicyclo[2.2.2]octane (BCO) framework has emerged as a prominent player in this arena, serving as a rigid and sterically defined bioisostere for para-substituted phenyl rings.[2] Its unique cage-like structure provides a predictable spatial arrangement of substituents, a critical feature for optimizing molecular interactions.

This guide focuses on a key derivative of this scaffold: This compound (CAS No. 23062-51-3). This molecule is a bifunctional building block of significant interest. The methyl ester at the C1 position offers a convenient handle for amide coupling or further modification, while the bromine atom at the C4 bridgehead position provides a reactive site for introducing additional complexity. This document serves as a comprehensive technical resource for researchers, providing in-depth insights into its synthesis, detailed characterization, reactivity, and strategic applications.

Synthesis and Mechanism: Forging the Bridgehead Bromide

The construction of the C(sp³)-Br bond at a bridgehead position requires specific synthetic strategies, as traditional Sₙ2 pathways are sterically impossible and Sₙ1 pathways are energetically unfavorable due to the strain of forming a planar carbocation. A robust and effective method for the synthesis of this compound is a modified Hunsdiecker-type reaction, specifically a mercuric oxide-catalyzed bromodecarboxylation.[3][4]

Causality of Experimental Choice

This approach is particularly well-suited for bridgehead carboxylic acids. The reaction proceeds through a radical mechanism, which circumvents the high-energy cationic intermediates associated with nucleophilic substitution at a bridgehead carbon. Mercuric oxide (HgO) is employed as a catalyst to facilitate the formation of an intermediate mercury(II) carboxylate salt, which readily undergoes homolytic cleavage upon reaction with bromine to initiate the radical chain reaction. The use of a stable, commercially available precursor, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, makes this a practical and scalable route.

Synthesis_Mechanism Start 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Reagents Br₂, HgO DCM, Reflux Intermediate Intermediate Formation (Mercury(II) carboxylate salt) Start->Intermediate 1. Catalyst Interaction Initiation Radical Initiation (Acyl hypobromite formation & homolysis) Intermediate->Initiation 2. Reaction with Br₂ Propagation1 Decarboxylation (Loss of CO₂) Initiation->Propagation1 3. Generates RCOO• BridgeheadRadical Bridgehead Radical Propagation1->BridgeheadRadical 4. Forms bridgehead radical Propagation2 Bromine Abstraction BridgeheadRadical->Propagation2 5. Reacts with Br₂ Product This compound Propagation2->Product 6. Forms product + Br•

Caption: Synthetic pathway and proposed radical mechanism.

Experimental Protocol: Bromodecarboxylation

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), mercuric oxide (HgO, ~1.8 eq), and dichloromethane (DCM, ~20 mL per gram of acid).

  • Initiation: Heat the heterogeneous mixture to a gentle reflux.

  • Reagent Addition: Prepare a solution of bromine (Br₂, ~1.5 eq) in DCM (~7 mL per gram of acid). Add this solution dropwise to the refluxing mixture over a period of 10-15 minutes.

    • Insight: The slow addition of bromine is crucial to maintain a low concentration of the halogen, minimizing potential side reactions and controlling the exotherm. The characteristic orange-red color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Continue heating at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the insoluble mercury salts.

    • Trustworthiness: This filtration step is a self-validating system; complete removal of inorganic byproducts is essential for a clean product.

  • Purification: The resulting filtrate is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure product.

Comprehensive Structural and Spectroscopic Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the target compound. The rigid bicyclic framework gives rise to a distinct and highly informative spectroscopic signature.

Physicochemical Properties
PropertyValueSource
CAS Number 23062-51-3[5][6]
Molecular Formula C₁₀H₁₅BrO₂[5][7]
Molecular Weight 247.13 g/mol [5][7]
Monoisotopic Mass 246.02554 Da[5][8]
Appearance White wax-like solid[3]
Purity Typically ≥97%[6][7]
Storage Room temperature or 2-8°C[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The high degree of symmetry in the BCO core simplifies the spectrum, yet the rigid geometry leads to complex coupling patterns.

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characterized by three main signals.[3]

    • δ 3.56 (s, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃). Its chemical shift is typical for this functionality.

    • δ 2.17–2.23 (m, 6H): This complex multiplet arises from the six methylene protons adjacent to the bromine-substituted bridgehead carbon (C4).

    • δ 1.86–1.91 (m, 6H): This multiplet corresponds to the six methylene protons adjacent to the ester-substituted bridgehead carbon (C1).

    • Expertise: The appearance of two distinct, complex multiplets for the 12 methylene protons, rather than a single signal, is a direct consequence of the fixed chair-like conformations of the three six-membered rings. The protons within each group are chemically equivalent due to symmetry but exhibit complex through-bond (J-coupling) interactions, leading to the multiplet structure.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, reflecting the molecule's symmetry.

    • Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is the most deshielded.

    • Methoxy Carbon (~52 ppm): The carbon of the -OCH₃ group.

    • Bridgehead Carbons (C1 & C4): Two quaternary carbons. The carbon attached to the bromine (C4) will appear further downfield than the one attached to the carboxylate group (C1).

    • Methylene Carbons (-CH₂-): A single signal for the six equivalent methylene carbons of the bicyclic cage.

Spectroscopic Data Summary
¹H NMR δ 1.86–1.91 (m, 6H), 2.17–2.23 (m, 6H), 3.56 (s, 3H).[3]
¹³C NMR Spectral data available in select databases.[5][10]
IR (Predicted) ~2950, 2870 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O stretch), ~600 cm⁻¹ (C-Br stretch).
Mass Spec (Expected) Molecular Ion [M]⁺ at m/z 246/248 (1:1 ratio), indicating the presence of one bromine atom.
Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition.

  • Molecular Ion: The most critical diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will display two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z 246 and [M+2]⁺ at m/z 248. This isotopic signature is a powerful, self-validating piece of evidence for the presence of a single bromine atom.

  • Fragmentation: Common fragmentation pathways in electron ionization (EI) would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 215/217, or the loss of the entire methyl ester group (-•COOCH₃) to give a fragment at m/z 187/189.

Reactivity and Synthetic Utility

This compound is not an end-product but a versatile intermediate. Its synthetic value stems from the orthogonal reactivity of its two functional groups.

Reactivity_Map Core This compound FriedelCrafts Friedel-Crafts Alkylation (e.g., with Benzene, AlCl₃) Core->FriedelCrafts C4-Br Reactivity EsterHydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Core->EsterHydrolysis C1-Ester Reactivity EsterReduction Ester Reduction (e.g., LiAlH₄) Core->EsterReduction C1-Ester Reactivity ArylProduct 4-Aryl-BCO-Ester Derivative FriedelCrafts->ArylProduct AcidProduct 4-Bromo-BCO-Carboxylic Acid EsterHydrolysis->AcidProduct AlcoholProduct 4-Bromo-BCO-Methanol Derivative EsterReduction->AlcoholProduct AmideFormation Amide Formation (via Hydrolysis then Coupling) AmideProduct 4-Bromo-BCO-Amide Derivative AmideFormation->AmideProduct AcidProduct->AmideFormation Peptide Coupling

Caption: Key synthetic transformations of the title compound.

  • Bridgehead Bromine Reactivity: The C-Br bond can be activated for carbon-carbon bond formation. A prime example is its use in Friedel-Crafts alkylations. In the presence of a Lewis acid like aluminum chloride (AlCl₃), the bridgehead bromine can be abstracted to form a transient bridgehead carbocation (or a related complex), which is then attacked by an aromatic ring like benzene. This provides a direct route to 4-aryl-bicyclo[2.2.2]octane derivatives.[3]

  • Ester Group Reactivity: The methyl ester is a versatile functional group.

    • Hydrolysis: It can be readily hydrolyzed under basic conditions (e.g., NaOH) to the corresponding 4-bromobicyclo[2.2.2]octane-1-carboxylic acid. This carboxylic acid is a crucial intermediate for forming stable amide bonds via standard peptide coupling protocols (e.g., HATU, EDC).

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-bromobicyclo[2.2.2]octan-1-yl)methanol.

Conclusion: A Versatile Scaffold for Advanced Chemical Design

This compound is a well-characterized and synthetically valuable building block. Its rigid three-dimensional structure, combined with orthogonally reactive functional groups, makes it an ideal tool for medicinal chemists and material scientists seeking to incorporate the BCO scaffold into larger, more complex molecules. The robust synthesis and clear spectroscopic profile provide a high degree of confidence and reproducibility in its use. As the demand for non-planar, sp³-rich molecules continues to grow, the importance of versatile intermediates like this will undoubtedly increase, paving the way for the next generation of innovative chemical entities.

References

  • Vertex AI Search. (n.d.). Reactivity of Bridgehead Hydroxyl Groups in Bicyclo[2.2.2]octane-1...
  • BenchChem. (2025). Unraveling the Reactivity of Bicyclo[2.2.2]octane-2,5-dione: A Computational and Experimental Comparison.
  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate.
  • CymitQuimica. (n.d.). CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro-.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of endocyclic linearly conjugated dienolates with Michael acceptors leading to bicyclo[2.2.2]octane derivatives.
  • BenchChem. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8.
  • 1stsci.com. (n.d.). This compound.
  • Supporting Information. (n.d.). Photo-triggered Halodecarboxylation of...
  • ACS Publications. (2021). Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. Journal of Medicinal Chemistry.
  • BLDpharm. (n.d.). 23062-51-3|this compound.
  • Semantic Scholar. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • Saktura, M., et al. (2020). Aminocatalytic Synthesis of Uracil Derivatives Bearing a Bicyclo[2.2.2]octane Scaffold via a Doubly Cycloadditive Reaction Cascade.
  • PubChemLite. (n.d.). This compound (C10H15BrO2).
  • BenchChem. (n.d.). An In-depth Technical Guide to Bicyclo[2.2.2]octane-1...
  • Iowa State University Digital Repository. (n.d.). Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes.
  • PubMed Central (PMC). (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Amadis Chemical. (n.d.). Specification - this compound.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Data of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate. The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold of significant interest in medicinal chemistry and materials science. Understanding the precise stereochemical and electronic features through NMR spectroscopy is paramount for its application in rational drug design and the development of novel molecular architectures. This guide offers a detailed interpretation of both ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and through-space interactions, grounded in the principles of structural organic chemistry.

Introduction: The Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane skeleton is a highly symmetrical and conformationally rigid bridged ring system. This rigidity provides a unique platform for studying through-bond and through-space electronic effects, as the spatial relationships between substituents are well-defined.[1] this compound incorporates two key functional groups at the bridgehead positions: a methyl ester and a bromine atom. The strategic placement of these substituents on the rigid framework makes this molecule a valuable building block in organic synthesis and a model system for spectroscopic studies.

The analysis of the NMR spectra of such molecules provides critical insights into their three-dimensional structure and electronic environment. The chemical shifts of the protons and carbons are influenced by the inductive effects of the bromine and carboxylate groups, as well as by anisotropic effects arising from the bicyclic cage.

Experimental Protocols

Sample Preparation

A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. For optimal resolution, the sample should be free of particulate matter.

NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy: The spectrum is typically acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupling pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl ester protons and the methylene protons of the bicyclic framework. The high symmetry of the parent bicyclo[2.2.2]octane is broken by the two different bridgehead substituents, leading to a more complex splitting pattern for the methylene protons.

Based on available data, the following assignments can be made[2]:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.67singlet-
-CH₂- (adjacent to C-Br)2.17 - 2.23multiplet
-CH₂- (adjacent to C-COOCH₃)1.86 - 1.91multiplet

Interpretation:

  • Methyl Protons (-OCH₃): The sharp singlet at approximately 3.67 ppm is characteristic of the three equivalent protons of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Protons (-CH₂-): The twelve methylene protons of the bicyclic framework give rise to two distinct multiplets. The protons on the three ethylene bridges are diastereotopic due to the different substituents at the bridgehead carbons.

    • The multiplet at a lower field (δ 2.17-2.23 ppm) is assigned to the six protons on the bridges connected to the bromine-bearing bridgehead carbon. The electron-withdrawing nature of the bromine atom causes a deshielding effect on these protons.

    • The multiplet at a higher field (δ 1.86-1.91 ppm) corresponds to the six protons on the bridges connected to the ester-bearing bridgehead carbon.

The complex multiplicity of these signals arises from both geminal and vicinal couplings. Long-range couplings, which are common in rigid bicyclic systems, can also contribute to the complexity of the splitting patterns.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The following table summarizes the assigned ¹³C NMR chemical shifts[3]:

Carbon AssignmentChemical Shift (δ, ppm)
C=O175.7
C-Br61.1
-OCH₃52.0
C-COOCH₃42.1
-CH₂-33.1
-CH₂-26.5

Interpretation:

  • Carbonyl Carbon (C=O): The signal at approximately 175.7 ppm is characteristic of a carbonyl carbon in an ester functional group.

  • Bridgehead Carbon (C-Br): The downfield signal at 61.1 ppm is assigned to the bridgehead carbon directly attached to the electronegative bromine atom.

  • Methyl Carbon (-OCH₃): The signal at 52.0 ppm corresponds to the carbon of the methyl ester group.

  • Bridgehead Carbon (C-COOCH₃): The signal at 42.1 ppm is assigned to the bridgehead carbon attached to the methyl carboxylate group.

  • Methylene Carbons (-CH₂-): The two signals in the aliphatic region at 33.1 ppm and 26.5 ppm are assigned to the six methylene carbons of the bicyclic framework. The presence of two distinct signals is consistent with the reduced symmetry of the molecule. The carbons closer to the electron-withdrawing bromine atom are expected to be more deshielded.

Structural Elucidation and Through-Space Interactions

The rigid nature of the bicyclo[2.2.2]octane system allows for the observation of through-space interactions, which can be further investigated using two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy).

Figure 1: Molecular structure of this compound highlighting potential through-space interactions between the methylene bridges.

Conclusion

The NMR spectroscopic data of this compound provide a clear and detailed picture of its molecular structure. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are consistent with the rigid bicyclic framework and the electronic effects of the bridgehead substituents. This comprehensive analysis serves as a valuable reference for researchers working with this compound and other bicyclo[2.2.2]octane derivatives, aiding in structural confirmation, purity assessment, and the design of new molecules with tailored properties.

References

  • PubChem. Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Li, W., et al. Supporting Information Photo-triggered Halodecarboxylation of... The Journal of Organic Chemistry.
  • Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arabian Journal of Chemistry.
  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-925. [Link]

  • NIST. Bicyclo[2.2.2]octane-1-carboxylic acid. National Institute of Standards and Technology. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1969). Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation. Journal of the American Chemical Society, 91(19), 5176-5180.
  • PubChemLite. This compound (C10H15BrO2). [Link]

  • Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637-640. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • Jung, M. E., Lam, P. Y. S., Mansuri, M. M., & Speltz, L. M. (1985). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. The Journal of Organic Chemistry, 50(7), 1087-1105.
  • Katritzky, A. R., et al. (2021). Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. Journal of Medicinal Chemistry, 64(13), 9319-9331. [Link]

  • WO2019075004A1 - Synthesis of bicyclo[2.2.
  • PubChem. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Rigid Scaffold in Modern Chemistry

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclo[2.2.2]octane core provides a three-dimensional scaffold that is increasingly utilized as a bioisostere for planar aromatic rings in drug design. This structural feature can confer improved physicochemical properties to lead compounds, such as enhanced solubility and metabolic stability. The presence of both a bromo and a methyl ester functional group at the bridgehead positions offers versatile handles for further synthetic transformations. A thorough understanding of the mass spectral behavior of this compound is paramount for its unambiguous identification, characterization, and for monitoring its progression through synthetic and metabolic pathways.

This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, detailing the theoretical underpinnings of its ionization and fragmentation, a practical experimental protocol for its analysis, and a detailed interpretation of its mass spectrum.

I. Foundational Principles: Ionization and the Unique Signature of Bromine

The choice of ionization technique is critical in mass spectrometry. For a relatively volatile and thermally stable molecule like this compound, Electron Ionization (EI) is a highly effective and common method. In EI, high-energy electrons (typically 70 eV) bombard the analyte in the gas phase, leading to the ejection of an electron and the formation of a molecular ion radical (M•+). The excess energy imparted during this process often induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule.

A key identifying feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for any bromine-containing fragment, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1. The presence of this "doublet" is a strong indicator of a bromine atom in an ion.

II. Deciphering the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragments and the inherent strain of the bicyclic system. Based on the analysis of related structures, such as bicyclo[2.2.2]octane-1-carboxylic acid, and general principles of mass spectral fragmentation, we can predict the following key fragmentation pathways.

A. The Molecular Ion and the Bromine Isotopic Pattern

The molecular formula of this compound is C₁₀H₁₅BrO₂. The calculated monoisotopic mass is approximately 246.0255 u (for ⁷⁹Br) and 248.0235 u (for ⁸¹Br). Therefore, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 246 and m/z 248 with a roughly 1:1 intensity ratio.

Ion m/z (⁷⁹Br) m/z (⁸¹Br) Relative Intensity Ratio
[M]•+246248~1:1
B. Primary Fragmentation Pathways

Several primary fragmentation pathways are anticipated, originating from the molecular ion:

  • Loss of the Methoxy Group (-OCH₃): Alpha-cleavage at the ester functionality can lead to the loss of a methoxy radical, forming a stable acylium ion. This is a common fragmentation pathway for methyl esters.

    • [M - •OCH₃]⁺ → m/z 215 and 217

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the bicyclic core and the ester group results in the loss of a carbomethoxy radical.

    • [M - •COOCH₃]⁺ → m/z 187 and 189

  • Loss of the Bromine Atom (-Br): Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical.

    • [M - •Br]⁺ → m/z 167

C. Secondary and Complex Fragmentations

The rigid bicyclo[2.2.2]octane cage is prone to retro-Diels-Alder (rDA) type fragmentations upon ionization, leading to the expulsion of ethylene bridges.

  • Retro-Diels-Alder Fragmentation: A concerted cleavage of two bonds in the bicyclic system can result in the loss of ethylene (C₂H₄). For instance, the fragment from the loss of the carbomethoxy group ([C₈H₁₂Br]⁺) could undergo rDA fragmentation.

    • [C₈H₁₂Br - C₂H₄]⁺ → m/z 159 and 161

Further fragmentation of the bicyclic core and subsequent rearrangements can lead to a complex pattern of smaller ions.

III. Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the separation and identification of this compound.

A. Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

B. Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40 - 350

C. Data Acquisition and Processing

The mass spectrometer will continuously scan the specified mass range as the separated components elute from the GC column. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be extracted and analyzed.

IV. Visualizing the Process

A. Experimental Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect tic Total Ion Chromatogram detect->tic spectrum Mass Spectrum Extraction tic->spectrum interpret Fragmentation Analysis spectrum->interpret

Caption: Workflow for the GC-MS analysis of this compound.

B. Predicted Fragmentation Pathways

G M [C10H15BrO2]•+ m/z 246/248 M_minus_OCH3 [M - •OCH3]+ m/z 215/217 M->M_minus_OCH3 -•OCH3 M_minus_COOCH3 [M - •COOCH3]+ m/z 187/189 M->M_minus_COOCH3 -•COOCH3 M_minus_Br [M - •Br]+ m/z 167 M->M_minus_Br -•Br M_minus_COOCH3_minus_C2H4 [C6H8Br]+ m/z 159/161 M_minus_COOCH3->M_minus_COOCH3_minus_C2H4 -C2H4 (rDA)

Caption: Predicted major fragmentation pathways of this compound under EI.

V. Interpretation of the Mass Spectrum: A Hypothetical Example

Based on the principles outlined, a hypothetical mass spectrum of this compound would exhibit the following key features:

  • Molecular Ion: A pair of peaks at m/z 246 and 248 with a ~1:1 intensity ratio.

  • Base Peak: The most intense peak in the spectrum is likely to be a stable fragment. This could be the acylium ion at m/z 215/217 or a fragment resulting from the cleavage of the bicyclic core.

  • Characteristic Fragments: Look for the isotopic doublets corresponding to the loss of the methoxy group (m/z 215/217) and the carbomethoxy group (m/z 187/189). The presence of a peak at m/z 167 would indicate the loss of the bromine atom.

  • Lower Mass Region: The lower mass region will contain fragments corresponding to the breakdown of the bicyclo[2.2.2]octane ring system, likely showing clusters of peaks separated by 14 mass units (CH₂ groups).

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry, particularly when coupled with gas chromatography, provides an exceptionally powerful tool for the analysis of this compound. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence, while the fragmentation patterns offer a detailed roadmap of the molecule's structure. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify this important synthetic building block and its derivatives, accelerating research and development in medicinal chemistry and beyond.

References

Crystal structure of substituted bicyclo[2.2.2]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Substituted Bicyclo[2.2.2]octane Derivatives

Executive Summary

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a cornerstone in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the flat, aromatic para-substituted phenyl ring.[1][2][3] This substitution strategy is a powerful tool for drug development professionals seeking to escape "flatland"—the over-reliance on aromatic systems—thereby improving critical physicochemical properties of drug candidates. By increasing the fraction of sp³-hybridized carbons (Fsp³), the BCO core can enhance aqueous solubility, reduce metabolic liability, and modulate lipophilicity, all while maintaining the crucial vector positioning of substituents required for biological activity.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of substituted BCO derivatives. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into how substituents dictate the solid-state architecture of these valuable compounds. We will explore synthetic strategies, detail robust crystallization protocols, demystify the crystallographic workflow, and analyze how specific functional groups direct crystal packing, ultimately connecting these molecular-level details to their macroscopic impact on drug design.

Chapter 1: The Bicyclo[2.2.2]octane (BCO) Scaffold: A Three-Dimensional Bioisostere in Modern Drug Design

The frequent appearance of the phenyl ring in bioactive molecules is a double-edged sword. While it provides a rigid scaffold for orienting functional groups, its aromaticity and planarity often contribute to poor solubility, undesirable drug metabolism profiles (e.g., CYP450 inhibition), and high lipophilicity.[1] The BCO scaffold directly addresses these liabilities.

Geometrically, the distance between the 1,4-bridgehead carbons of the BCO core is approximately 2.60 Å, which is remarkably similar to the 2.82 Å distance between the para-positions of a phenyl ring.[1] This allows the BCO unit to act as a near-perfect mimic, preserving the spatial relationship between key pharmacophoric elements. Unlike its aromatic counterpart, the BCO cage is fully saturated, which confers several advantages:

  • Improved Solubility: The non-planar, aliphatic nature of the BCO core disrupts the crystal lattice packing that can lower the solubility of flat, aromatic compounds.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds precludes common metabolic pathways like aromatic hydroxylation.

  • Modulated Lipophilicity: Replacing an aromatic ring with a BCO scaffold typically reduces the calculated logP (clogP), a key parameter in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The strategic replacement of a phenyl ring with a BCO derivative is therefore not merely a substitution, but a targeted optimization of a molecule's drug-like properties.

Caption: Bioisosteric replacement of a 2D phenyl ring with a 3D BCO scaffold.

Chapter 2: Synthetic Pathways to Substituted BCO Derivatives

The construction of the rigid BCO framework is most reliably achieved via the [4+2] cycloaddition, or Diels-Alder reaction.[4][5][6] This powerful reaction allows for the stereocontrolled formation of the bicyclic system and the simultaneous installation of multiple stereocenters.

A common and versatile approach involves the reaction of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile.[7] The nature of the substituents on both the diene and the dienophile dictates the functionality of the resulting BCO product.

Causality in Synthesis: The Diels-Alder Approach

  • Rationale: The Diels-Alder reaction is chosen for its high degree of predictability and stereospecificity. The concerted mechanism ensures that the stereochemistry of the reactants is transferred directly to the product, which is critical for creating specific isomers for biological testing.

  • Example: The synthesis of the BCO core of Andibenin B, a natural product, was achieved via an intramolecular Diels-Alder reaction, highlighting the reaction's utility in constructing sterically congested systems.[4] Similarly, various bicyclo[2.2.2]octenones can be synthesized through intramolecular Diels-Alder reactions of modified Wessely oxidation products.[6]

  • Substituent Installation: Functional groups can be introduced pre-cycloaddition (by modifying the diene or dienophile) or post-cycloaddition (by derivatizing the BCO core). For example, using methacrolein as the dienophile installs a methyl and an aldehyde group, which can be further modified.[7]

While the Diels-Alder reaction is a mainstay, other methods, such as those involving transition metal catalysts to treat 1,4-dimethylene cyclohexane, provide alternative routes to oxo-substituted BCO intermediates, offering a simplified path for commercial production.[8]

Chapter 3: From Molecule to Crystal: Methodologies for Obtaining Diffraction-Quality Crystals

The primary bottleneck in SCXRD is often the growth of a suitable, high-quality single crystal.[9][10] For BCO derivatives, as with most small organic molecules, crystallization is a process of controlled precipitation from a supersaturated solution. The choice of technique is dictated by the compound's solubility profile and the quantity of material available.

Common Crystallization Techniques

TechniquePrincipleBest Suited For
Slow Evaporation The solvent is slowly removed from a nearly saturated solution, gradually increasing the concentration to the point of supersaturation and nucleation.[11]Compounds that are stable and have moderate solubility. Good for generating large crystals when ample material is available.
Vapor Diffusion Vapor from a volatile "anti-solvent" (in which the compound is insoluble) diffuses into a solution of the compound in a less volatile solvent, slowly reducing solubility.[11][12]Milligram-scale crystallization; offers fine control over the rate of supersaturation. Highly effective for challenging compounds.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[10]Compounds that are very insoluble or tend to oil out.
Cooling A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature drops, solubility decreases, leading to crystallization.[13]Compounds whose solubility is highly dependent on temperature.

Experimental Protocol: Crystallization by Vapor Diffusion (Hanging Drop)

This protocol is a self-validating system because it allows for numerous parallel experiments with different solvent systems, systematically exploring the conditions for crystal growth.

  • Solubility Screening (The "Why"): Before setting up the main experiment, the solubility of the BCO derivative must be assessed in a range of solvents (e.g., acetone, methanol, toluene, dichloromethane, hexane). The goal is to find a "good" solvent that readily dissolves the compound and a "bad" (or anti-) solvent that is miscible with the good solvent but in which the compound is poorly soluble. This binary system is the key to controlling precipitation.[12]

  • Preparation of the Reservoir: In a well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., hexane).

  • Preparation of the Drop: Dissolve 1-5 mg of the BCO derivative in a minimal amount of the good solvent (e.g., toluene, ~20-50 µL) in a microcentrifuge tube to create a concentrated, but not yet saturated, solution.

  • Setup: Pipette a 2-4 µL droplet of the compound solution onto a siliconized glass coverslip.

  • Sealing: Invert the coverslip and place it over the reservoir well, using grease to create an airtight seal. The drop is now "hanging" over the anti-solvent reservoir.

  • Incubation: Place the sealed plate in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Slower diffusion, often achieved at lower temperatures, can lead to higher quality crystals.[11]

  • Monitoring: Observe the drop periodically under a microscope over several days to weeks for the appearance of single crystals.

Fig. 2: Experimental workflow for vapor diffusion crystallization. A Solubility Screening (Find good/anti-solvent pair) B Prepare Anti-Solvent Reservoir in Well A->B C Dissolve BCO Derivative in Good Solvent A->C E Invert & Seal Coverslip over Reservoir B->E D Pipette Drop of Solution onto Coverslip C->D D->E F Incubate at Constant Temperature E->F G Monitor for Crystal Growth F->G

Caption: Workflow for vapor diffusion crystallization.

Chapter 4: Elucidating the Solid State: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[9][10] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The workflow from a suitable crystal to a final, refined structure is a systematic process:

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head, typically held in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction images are collected from different orientations.

  • Data Processing: The positions and intensities of the diffraction spots are integrated. These data are used to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations that describe the crystal).

  • Structure Solution and Refinement: The diffraction data are used to generate an initial electron density map, from which an initial model of the molecule is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement, measured by the R-factor.

Fig. 3: General workflow for single-crystal X-ray diffraction analysis. A Select & Mount Single Crystal B X-ray Data Collection A->B C Determine Unit Cell & Space Group B->C D Structure Solution (Generate Electron Density Map) C->D E Model Building & Refinement D->E F Final Structural Model (CIF File) E->F

Caption: General workflow for single-crystal X-ray diffraction analysis.

Chapter 5: Structural Analysis: The Influence of Substituents on BCO Crystal Packing and Conformation

The parent bicyclo[2.2.2]octane molecule possesses a high degree of symmetry. Gas-phase electron diffraction studies suggest it has a "quasi-D₃ₕ structure," with a twisting motion around the C₁-C₄ axis.[14] In the solid state, the introduction of substituents breaks this symmetry and dictates the molecular conformation and, more importantly, the intermolecular interactions that govern crystal packing.

The Role of Intermolecular Forces

The way substituted BCO derivatives arrange themselves in a crystal is a direct consequence of the hierarchy of non-covalent interactions they can form.

  • Hydrogen Bonding: The presence of strong hydrogen bond donors (e.g., -OH, -NH₂, -COOH) and acceptors (e.g., C=O, -N, -O-) is the most powerful directing force in crystal packing. In a study of oxabicyclo[2.2.2]octenes, intermolecular hydrogen bonding between amide NH groups and the CO₂ bridge of adjacent molecules was the predominant motif, leading to the formation of centrosymmetric dimers.[15] Similarly, in 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, N-H···I and O-H···I hydrogen bonds define the crystal structure.[16]

  • Weaker Interactions: In the absence of strong hydrogen bond donors/acceptors, weaker forces like C-H···O, C-H···π, and van der Waals interactions become dominant.[15] These interactions are less directional but collectively contribute to a stable, close-packed structure.

  • Steric Effects: Bulky substituents will pack in a way that minimizes steric hindrance, often leading to less dense crystal structures. The shape of the molecule plays a crucial role; for instance, the rod-like shape of 1-phospha-4-silabicyclo[2.2.2]octane derivatives influences their packing.[17]

Disorder in BCO Crystals

A notable feature in the crystallography of BCO derivatives is the potential for rotational disorder. In one steroidal BCO derivative, the BCO cage was found to be disordered over two positions with a 50:50 occupancy.[18] This was attributed to a mismatch between the two-fold symmetry of the rotator (the BCO cage) and the two-fold symmetry of the crystal lattice, demonstrating how the crystallographic environment can influence the observed molecular structure.[18]

Fig. 4: Influence of substituents on BCO crystal packing motifs. cluster_0 Scenario A: Polar Substituents cluster_1 Scenario B: Apolar Substituents A1 BCO with -COOH / -NH2 (H-bond donors/acceptors) A2 Strong, Directional Hydrogen Bonding A1->A2 A3 Ordered Packing (e.g., Chains, Dimers, Sheets) A2->A3 B1 BCO with -CH3 / -Ph (Apolar/Bulky groups) B2 Weak, Non-Directional van der Waals Forces B1->B2 B3 Close-Packing Motifs (e.g., Herringbone) B2->B3

Sources

Physical and chemical properties of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The bicyclo[2.2.2]octane framework, a rigid and sterically defined motif, has emerged as a valuable bioisostere for aromatic and cyclohexyl rings, enabling chemists to navigate chemical space with greater control over molecular shape and physicochemical properties. This guide provides a comprehensive technical overview of this compound, a key building block that embodies the synthetic utility of this scaffold. We will delve into its fundamental properties, reactivity, synthesis, and applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

This compound is a bifunctional organic molecule built upon a highly symmetric and rigid bicyclic core. Its unique structure is central to its chemical behavior and its utility as a synthetic intermediate.

The core of the molecule is the bicyclo[2.2.2]octane system, which consists of three fused six-membered rings in a boat-like conformation. This arrangement locks the molecule into a fixed, cage-like structure, preventing the conformational flexibility seen in simpler cycloalkanes. At the two bridgehead positions (C1 and C4), the molecule is functionalized with a methyl ester and a bromine atom, respectively.

  • IUPAC Name: this compound[1]

  • CAS Number: 23062-51-3[1][2]

  • Molecular Formula: C₁₀H₁₅BrO₂[1][2]

  • Synonyms: Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate, 4-bromo-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester[1]

The strategic placement of the bromine atom and the methyl ester at the bridgehead positions provides two distinct points for further chemical modification, making this compound a versatile building block in multi-step syntheses.

reactivity cluster_bromide Bridgehead Bromide Reactions cluster_ester Methyl Ester Reactions start This compound coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling Pd cat., Base radical Radical Reactions start->radical AIBN, Bu₃SnH organometallic Organometallic Formation (e.g., Grignard, Organolithium) start->organometallic Mg or Li hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis H₂O reduction Reduction (e.g., LiAlH₄) start->reduction amidation Amidation (R₂NH) start->amidation synthesis start 4-(Methoxycarbonyl)bicyclo[2.2.2] octane-1-carboxylic acid reagents 1. HgO, CH₂Cl₂, Reflux 2. Br₂ (dropwise) start->reagents product Methyl 4-bromobicyclo[2.2.2] octane-1-carboxylate reagents->product Hunsdiecker-type Reaction workup Aqueous Workup & Flash Chromatography product->workup Purification workup->product Purification applications core Methyl 4-bromobicyclo[2.2.2] octane-1-carboxylate (Rigid 3D Scaffold) drug_discovery Drug Discovery core->drug_discovery materials Materials Science core->materials fxr_mod FXR Modulators (e.g., for NASH) drug_discovery->fxr_mod protac Linkers for PROTACs (Protein Degraders) drug_discovery->protac bioisostere Bioisostere for Phenyl Rings (Improved ADME Properties) drug_discovery->bioisostere polymers Specialty Polymers materials->polymers

Sources

An In-depth Technical Guide to the Reactivity of Bridgehead Halides in Bicyclo[2.2.2]octane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has found significant utility in medicinal chemistry and materials science. Its unique three-dimensional structure imparts specific conformational constraints that influence the reactivity of substituents, particularly at the bridgehead positions. This guide provides a comprehensive technical analysis of the reactivity of bridgehead halides in bicyclo[2.2.2]octane systems. We will delve into the mechanistic underpinnings of their nucleophilic substitution reactions, exploring the factors that govern their reactivity and the experimental methodologies used to probe these transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these fascinating bicyclic molecules.

Introduction: The Unique Nature of the Bridgehead Position

A bridgehead carbon is an atom shared by two or more rings within a bicyclic or polycyclic structure.[1] In the case of bicyclo[2.2.2]octane, the two bridgehead carbons (C1 and C4) are at the junction of the three six-membered rings. This rigid, cage-like structure imposes significant geometric constraints that profoundly impact the reactivity of any functional group attached to these positions.

The primary reason for the distinct reactivity of bridgehead positions lies in the difficulty of forming reactive intermediates that require a planar geometry, such as carbocations and the transition states of certain substitution and elimination reactions.[2][3] This phenomenon is famously encapsulated in Bredt's Rule , which originally stated that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough.[4] The underlying principle is the prevention of severe angle and ring strain that would arise from forcing a planar sp²-hybridized center into a non-planar bridgehead position.[2][4] This rule has been extended to include carbocations, which also favor a planar sp² geometry to maximize stability through hyperconjugation.[1][3]

Mechanistic Landscape: S_N1 and S_N2 Reactivity at the Bridgehead

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. However, at the bridgehead of a bicyclo[2.2.2]octane system, both the unimolecular (S_N1) and bimolecular (S_N2) pathways face significant energetic barriers.

The Prohibitive Nature of the S_N2 Pathway

The S_N2 reaction proceeds through a concerted mechanism where the nucleophile attacks the carbon center from the backside relative to the leaving group, leading to an inversion of stereochemistry.[5][6] In a bicyclo[2.2.2]octane system, the rigid, cage-like structure completely shields the backside of the bridgehead carbon.[7] Any approaching nucleophile is sterically hindered from accessing the σ* orbital of the carbon-halogen bond, making a backside attack virtually impossible.[7][8] Consequently, S_N2 reactions at the bridgehead of bicyclo[2.2.2]octane are considered to be exceedingly slow or do not occur at all.[7][9]

The Reluctant S_N1 Pathway: The Challenge of Bridgehead Carbocation Stability

The S_N1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[10][11] The stability of this carbocation is paramount to the reaction rate.[12] Tertiary carbocations are generally more stable than secondary and primary carbocations due to hyperconjugation and inductive effects.[10] While bridgehead carbons in bicyclo[2.2.2]octane are tertiary, the carbocation formed upon departure of the halide leaving group is highly unstable.[1][8]

The instability of the bridgehead carbocation stems from its inability to adopt the preferred planar geometry.[13][14] The rigid bicyclic framework prevents the bridgehead carbon from achieving the ideal 120° bond angles of an sp²-hybridized center.[1][3] This geometric constraint leads to significant angle strain and poor orbital overlap for hyperconjugation, drastically destabilizing the carbocation.[1][15] As a result, the formation of a bridgehead carbocation is energetically unfavorable, making the S_N1 pathway significantly slower compared to its acyclic tertiary counterparts.[8][16]

Despite this inherent instability, S_N1 reactions at the bridgehead of bicyclo[2.2.2]octane can occur, albeit at a much slower rate than for analogous non-bridgehead systems.[16][17] The reactivity is highly dependent on the flexibility of the bicyclic system. For instance, the solvolysis rate of 1-bromobicyclo[2.2.2]octane is significantly slower than that of 1-bromoadamantane, a more rigid system, but faster than that of 1-bromobicyclo[2.2.1]heptane, which is even more strained.[16]

Factors Governing the Reactivity of Bridgehead Halides

Several key factors influence the rate and feasibility of nucleophilic substitution reactions at the bridgehead of bicyclo[2.2.2]octane.

Ring Strain and Carbocation Stability

As discussed, the primary determinant of S_N1 reactivity is the stability of the intermediate bridgehead carbocation. The inherent strain in the bicyclo[2.2.2]octane system opposes the formation of a planar carbocation.[16] Computational studies have provided insights into the energetics of these strained intermediates.[18] While less strained than the bicyclo[2.2.1]heptyl system, the bicyclo[2.2.2]octyl cation is still significantly destabilized compared to an acyclic tertiary carbocation.[16]

Nature of the Leaving Group

For S_N1 reactions, the rate-determining step is the departure of the leaving group to form the carbocation.[10] Therefore, a better leaving group will accelerate the reaction. For bridgehead halides, the reactivity follows the expected trend: I > Br > Cl > F.[6] More reactive leaving groups, such as trifluoromethanesulfonate (triflate), have been employed to enhance the reactivity of these otherwise inert compounds.[19]

Solvent Polarity

Polar protic solvents, such as water and alcohols, are effective at solvating both the departing leaving group and the resulting carbocation, thereby stabilizing the transition state of the S_N1 reaction and increasing the reaction rate.[9][10] Solvolysis reactions are commonly used to study the reactivity of bridgehead halides, with the solvent acting as the nucleophile.[16]

Radical Pathways: An Alternative Mechanism

In some cases, reactions of bridgehead halides can proceed through radical mechanisms, such as the S_RN1 (substitution, radical-nucleophilic, unimolecular) pathway. These reactions are typically initiated by light or a chemical initiator and involve radical intermediates. The reactivity in these systems can differ significantly from the ionic pathways. For instance, the reaction of various bridgehead iodides with pentacyanocobaltate(II) was found to proceed via a radical mechanism, with the reactivity order correlating with the stability of the corresponding bridgehead radicals.[20]

Experimental Methodologies for Studying Reactivity

The investigation of the reactivity of bridgehead halides relies on a combination of kinetic studies, product analysis, and computational modeling.

Solvolysis Rate Measurements

A common experimental approach to quantify the reactivity of bridgehead halides is to measure their rates of solvolysis. This involves dissolving the halide in a nucleophilic solvent (e.g., 80% ethanol) and monitoring the rate of disappearance of the starting material or the appearance of the substitution product over time.[16] The relative rates provide a direct measure of the stability of the corresponding carbocation intermediates.

Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol at 25°C [16]

CompoundRelative Rate
1-Bromoadamantane1
1-Bromobicyclo[2.2.2]octane10⁻²
1-Bromobicyclo[2.2.1]heptane10⁻⁶
tert-Butyl bromide~10³

Note: The relative rate of tert-butyl bromide is included for comparison to a non-bridgehead tertiary system. Its solvolysis is significantly faster.[21]

Protocol for a Typical Solvolysis Experiment

Objective: To determine the relative rate of solvolysis of 1-bromobicyclo[2.2.2]octane compared to a reference compound (e.g., 1-bromoadamantane).

Materials:

  • 1-bromobicyclo[2.2.2]octane

  • 1-bromoadamantane

  • 80% Ethanol (v/v) in water

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Constant temperature bath (25°C)

  • Reaction vessels (e.g., sealed ampoules or flasks with stoppers)

  • Pipettes and burettes

Procedure:

  • Preparation of Solutions: Prepare solutions of known concentration of 1-bromobicyclo[2.2.2]octane and 1-bromoadamantane in 80% ethanol.

  • Reaction Setup: Place aliquots of the halide solutions into separate reaction vessels. Seal the vessels and place them in a constant temperature bath set to 25°C.

  • Sampling: At regular time intervals, remove a reaction vessel from the bath and quench the reaction by placing it in an ice bath.

  • Titration: Open the vessel and titrate the hydrobromic acid (HBr) produced during the solvolysis with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Data Analysis: The rate of reaction can be determined by plotting the concentration of HBr produced versus time. The first-order rate constant (k) can be calculated from the slope of the line in a plot of ln([R-Br]₀/[R-Br]t) versus time.

  • Relative Rate Calculation: The relative rate is the ratio of the rate constant for 1-bromobicyclo[2.2.2]octane to the rate constant for the reference compound.

Computational Chemistry

Theoretical calculations, such as density functional theory (DFT) and ab initio methods, are powerful tools for investigating the structures and stabilities of bridgehead carbocations and the transition states of substitution reactions.[18] These computational studies can provide valuable insights into the reaction mechanisms and help to rationalize experimental observations.

Synthetic Applications and Considerations in Drug Development

Despite their generally low reactivity in traditional nucleophilic substitution reactions, bridgehead-functionalized bicyclo[2.2.2]octanes are valuable building blocks in medicinal chemistry.[22][23] Their rigid scaffold can be used to hold pharmacophoric groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthetic challenges associated with functionalizing the bridgehead position have led to the development of alternative strategies. These include:

  • Radical reactions: As mentioned, radical-mediated substitutions can be more facile than their ionic counterparts.[20]

  • Reactions involving bridgehead organometallics: The formation of bridgehead organolithium or organomagnesium reagents followed by reaction with electrophiles provides a route to functionalized systems.

  • Synthesis from functionalized precursors: It is often more practical to construct the bicyclo[2.2.2]octane ring system with the desired bridgehead functionality already in place.[22]

For drug development professionals, understanding the inherent reactivity (or lack thereof) of bridgehead halides is crucial for designing stable and effective therapeutic agents. The inertness of these positions to nucleophilic attack can be advantageous, preventing unwanted metabolic degradation at that site.

Conclusion

The reactivity of bridgehead halides in bicyclo[2.2.2]octane systems is a fascinating case study in the interplay of structure and reactivity in organic chemistry. The rigid, cage-like framework imposes significant geometric constraints that largely preclude S_N2 reactions and severely hinder the S_N1 pathway due to the instability of the resulting bridgehead carbocation. This low reactivity, however, does not render these compounds synthetically inaccessible. By understanding the underlying mechanistic principles and employing alternative synthetic strategies, researchers can harness the unique properties of the bicyclo[2.2.2]octane scaffold to design novel molecules with applications in medicine and materials science. This guide has provided a foundational understanding of the core principles governing the reactivity of these systems, offering a valuable resource for scientists and professionals in the field.

Visualizations

SN2_Reactivity substrate nucleophile Nucleophile (Nu⁻) transition_state [Nu---C---X]‡ (Pentacoordinate Transition State) nucleophile->transition_state Backside Attack note Backside attack is sterically blocked by the bicyclic ring structure. nucleophile->note product Substitution Product transition_state->product Inversion of Stereochemistry no_reaction No Reaction note->no_reaction

Caption: S_N2 reaction at a bridgehead is sterically hindered.

SN1_Reactivity substrate 1-Halobicyclo[2.2.2]octane carbocation Bridgehead Carbocation (Non-planar, Unstable) substrate->carbocation Slow, Rate-determining step product Substitution Product carbocation->product Fast note Geometric constraints prevent the carbocation from achieving a stable planar geometry. carbocation->note nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: S_N1 reaction is slow due to unstable bridgehead carbocation.

References

  • Quora. (2017, December 2). Why is it difficult to carry out the SN2 reaction in a bridge-head carbon system? Retrieved from [Link][5]

  • Scribd. Bridgehead Carbocations MSC Notes. Retrieved from [Link][1]

  • Wikipedia. Bredt's rule. Retrieved from [Link][2]

  • Quora. (2018, September 5). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Retrieved from [Link][8]

  • Conjugated. (2017, March 18). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Retrieved from [Link][15]

  • chemeurope.com. Bredt's rule. Retrieved from [Link][4]

  • Study.com. Bredt's Rule | Definition, Purpose & Application. Retrieved from [Link][3]

  • Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link][9]

  • Abboud, J.-L. M., et al. (1999). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry, 64(20), 7433-7440. Retrieved from [Link][18]

  • Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. Retrieved from [Link][12]

  • Iowa State University Digital Repository. (1985). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Retrieved from [Link][24]

  • Journal of the Chemical Society, Dalton Transactions. (1983). Reactivity of bridgehead halides with pentacyanocobaltate(II). Retrieved from [Link][20]

  • Quora. (2014, December 2). Why are bridge head carbocations unstable? Retrieved from [Link][13]

  • Chem Zipper. (2020, May 30). Why are bridge head carbocations unstable? Retrieved from [Link][14]

  • Chemistry Stack Exchange. (2018, October 31). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Retrieved from [Link][16]

  • ElectronicsAndBooks. solvolytic displacement reactions at saturated carbon atoms. Retrieved from [Link][17]

  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Retrieved from [Link][19]

  • Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Retrieved from [22]

  • Journal of Medicinal Chemistry. (1971). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Retrieved from [Link][23]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link][6]

  • Chemistry Stack Exchange. (2016, December 19). Rates of hydrolysis in bicyclic and monocyclic compounds. Retrieved from [Link][7]

  • YouTube. (2020, June 12). SN1 Reaction and Mechanism | Organic Chemistry Lessons. Retrieved from [Link][10]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link][11]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link][21]]

Sources

Methodological & Application

Application Note: Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate as a Rigid Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a method to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3][4][5] Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[3][4] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the cell's proteasome.[4] The PROTAC is then released to act catalytically, degrading multiple protein copies.[4][6]

While the two ligands provide specificity, the linker is not a passive spacer but a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5][7] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex.[1][8][] An optimal linker facilitates productive protein-protein interactions (positive cooperativity), whereas a suboptimal one can cause steric clashes (negative cooperativity).[1]

The Case for Rigidity: Advantages of Bicyclo[2.2.2]octane Scaffolds

PROTAC linkers are broadly classified as flexible (e.g., alkyl or PEG chains) or rigid (e.g., cycloalkanes, alkynes).[1][][10] Flexible linkers are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive complex.[1] However, this flexibility can come with an entropic penalty upon binding, potentially lowering the stability of the ternary complex and leading to poor physicochemical properties.[1]

Rigid linkers, such as those built on the bicyclo[2.2.2]octane scaffold, offer compelling advantages:

  • Pre-organization and Reduced Entropy: Rigid scaffolds can pre-organize the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[1] This can lead to more stable and effective complexes.[][10]

  • Improved Physicochemical Properties: Saturated bicyclic scaffolds can enhance a molecule's three-dimensional character, which may improve pharmacokinetic properties.[11][12]

  • Enhanced Selectivity: By restricting the available conformations, rigid linkers can disfavor the formation of off-target ternary complexes, potentially improving the PROTAC's selectivity.[1]

The bicyclo[2.2.2]octane core is a unique and sterically defined building block that provides a robust and predictable geometry for linker design.

Featured Linker: Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

This application note focuses on This compound (CAS No. 23062-51-3) as a versatile starting point for constructing rigid PROTACs.[13][14]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H15BrO2[13]
Molecular Weight247.13 g/mol [13]
IUPAC NameThis compound[13]
Key Functional GroupsMethyl Ester, BromoalkaneN/A

This molecule possesses two orthogonal reactive handles, making it an ideal building block for PROTAC synthesis:

  • Methyl Ester: Can be readily hydrolyzed to a carboxylic acid for standard amide coupling reactions with an amine-functionalized warhead or E3 ligase ligand.

  • Bromo Group: Serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect the other half of the PROTAC.

G cluster_linker Linker Core cluster_handles Orthogonal Reactive Handles cluster_conjugation Conjugation Chemistry cluster_components PROTAC Components Linker Bicyclo[2.2.2]octane (Rigid Scaffold) Ester Methyl Ester (-COOCH3) Linker->Ester Bromo Bromo Group (-Br) Linker->Bromo Amide Amide Coupling (e.g., HATU, EDC) Ester->Amide Hydrolysis & Activation CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) Bromo->CrossCoupling Warhead POI Ligand (Warhead) Amide->Warhead Attach Component 1 E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN) CrossCoupling->E3_Ligand Attach Component 2

Experimental Protocols

The following protocols provide a generalized workflow. Specific reagents, conditions, and purification methods must be optimized for the specific POI ligand and E3 ligase ligand used.

Protocol 1: Synthesis of Linker-Warhead Conjugate via Amide Coupling

This protocol assumes the POI ligand (warhead) contains a free amine.

A. Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/Methanol/Water).

  • Add Lithium Hydroxide (LiOH) (1.5 - 3.0 eq) and stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

B. Amide Coupling

  • Dissolve the acid from Step A (1.0 eq), the amine-containing warhead (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture.

  • Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure Linker-Warhead conjugate.

Protocol 2: Final PROTAC Assembly via Suzuki Cross-Coupling

This protocol assumes the E3 ligase ligand contains a boronic acid or pinacol boronate ester.

  • To a reaction vessel, add the Linker-Warhead conjugate from Protocol 1 (1.0 eq), the boronic acid/ester-functionalized E3 Ligase Ligand (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 3.0 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Dioxane/Water).

  • Heat the reaction to 80-100 °C and stir for 2-18 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter the reaction mixture through celite to remove the catalyst.

  • Dilute with water and extract with an organic solvent.

  • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

  • Characterize the final product thoroughly by LC-MS and NMR.

G start Start: Linker step1 Step 1: Hydrolysis start->step1 step2 Step 2: Amide Coupling (Attach Warhead) step1->step2 purify1 Purification 1 step2->purify1 step3 Step 3: Suzuki Coupling (Attach E3 Ligand) purify2 Purification 2 step3->purify2 end_node Final PROTAC purify1->step3 purify2->end_node

Protocol 3: Biophysical Characterization of Ternary Complex Formation

Biophysical assays are essential to confirm the PROTAC induces a ternary complex and to quantify its stability.[15] Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are commonly used.[15][16][17]

Example SPR Protocol (Ligand Immobilization Format)

  • Immobilization: Immobilize a tagged E3 ligase (e.g., His-tagged VHL complex) onto a sensor chip surface (e.g., Ni-NTA chip).[17]

  • Binary Interaction (PROTAC-Ligase): Inject a dilution series of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a dilution series of the PROTAC.

  • Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface.

  • Data Analysis: A significant increase in binding response compared to the PROTAC-only injection confirms ternary complex formation.[18] The binding data can be fit to kinetic models to determine the affinity and stability (dissociation half-life) of the ternary complex.[19] The cooperativity (alpha) can be calculated by comparing the affinity of the POI to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone.[18]

Protocol 4: Cellular Evaluation of Protein Degradation

The definitive test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.

A. Determining DC50 and Dmax via Western Blot

  • Cell Seeding: Seed cells expressing the POI in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, Actin).

    • Incubate with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for the POI and normalize it to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

G cluster_cell Cell-Based Assay cluster_biochem Biochemical Analysis cluster_analysis Data Analysis Seed Seed Cells Treat Treat with PROTAC (Dose-Response) Seed->Treat Lyse Harvest & Lyse Cells Treat->Lyse BCA Quantify Protein (BCA) Lyse->BCA WB Western Blot (POI + Loading Control) BCA->WB Quant Densitometry (Quantify Bands) WB->Quant Plot Plot Dose-Response Curve Quant->Plot Fit Non-linear Regression Plot->Fit Result Determine DC50 & Dmax Fit->Result

Conclusion

The linker is a pivotal component in PROTAC design, directly influencing the molecule's biological activity. Rigid scaffolds like bicyclo[2.2.2]octane offer a promising strategy to improve ternary complex stability, selectivity, and overall drug-like properties. This compound provides a synthetically tractable and structurally defined building block for researchers to explore the impact of rigidity in their PROTAC development programs. The protocols outlined here provide a comprehensive framework for the synthesis and evaluation of novel degraders based on this promising linker scaffold.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from [Link]

  • Pike, A., Williamson, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203). Available from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC. Available from [Link]

  • Xiao, Y., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 68(16), 17323-17338. Available from [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Nunes, J., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. bioRxiv. Available from [Link]

  • Pike, A., Williamson, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE, (203). Available from [Link]

  • University of Birmingham. (2025, December 12). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]

  • Xiao, Y., et al. (2025). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. Available from [Link]

  • R Discovery. (2025, August 28). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]

  • Cytiva. (2024, September 5). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Dong, G., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(15), 4639. Available from [Link]

  • o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]

  • Zega, A., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. Pharmaceuticals, 15(5), 539. Available from [Link]

  • ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1129-1139. Available from [Link]

  • ChemRxiv. (n.d.). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. Retrieved from [Link]

  • Chen, J., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Translational Medicine, 21(1), 743. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Retrieved from [Link]

  • Plesniak, M. P., et al. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]

  • Jung, M. E., et al. (1984). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. Journal of Organic Chemistry, 49(24), 4795-4804. Available from [Link]

  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. Retrieved from [Link]

Sources

Application Note & Protocols: Harnessing Bicyclic Linkers for Enhanced Targeted Protein Degradation with PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering the cell, a PROTAC facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[5][6] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[1]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[5][6] The field of "linkerology" has thus evolved from employing simple, flexible alkyl and polyethylene glycol (PEG) chains to developing more sophisticated, rigid structures to optimize PROTAC performance.[3][7][8]

This guide focuses on an advanced class of rigid linkers: bicyclic linkers . We will explore the scientific rationale for their use, provide design principles, and detail protocols for their synthesis and evaluation, empowering researchers to develop next-generation protein degraders with enhanced efficacy and drug-like properties.

The Bicyclic Advantage: Why Constrain the Linker?

The transition from flexible to rigid linkers is driven by the need to overcome the limitations of early-generation PROTACs, which often suffered from poor metabolic stability and suboptimal ternary complex formation.[5][9] Bicyclic linkers, which include scaffolds like spirocycles, fused heterocycles, and bridged systems, offer several distinct advantages.[5][10][11]

Causality Behind Bicyclic Linker Selection:
  • Pre-organization and Reduced Entropic Penalty: Flexible linkers possess a high number of rotatable bonds, leading to a multitude of conformations in solution. Only a fraction of these are productive for forming a stable ternary complex. By incorporating a rigid bicyclic scaffold, the PROTAC is "pre-organized" into a more favorable conformation for binding.[1] This conformational constraint reduces the entropic penalty associated with ternary complex formation, leading to enhanced stability and degradation efficiency.[1]

  • Improved Physicochemical and Pharmacokinetic Properties: Long, flexible alkyl or PEG linkers often contribute to high lipophilicity and a "greasy" molecular character, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.[9] Bicyclic linkers can introduce three-dimensionality and reduce the number of rotatable bonds, often leading to improved solubility, greater metabolic stability, and better cell permeability.[12][13]

  • Precise Vectorial Control: The defined geometry of bicyclic systems provides precise, predictable exit vectors for attaching the POI and E3 ligase ligands. This allows for fine-tuned control over the relative orientation and distance of the two proteins within the ternary complex, a critical factor for achieving productive ubiquitination.[12][14]

  • Exploration of Novel Chemical Space: The use of unique bicyclic scaffolds allows researchers to move beyond the well-trodden chemical space of linear linkers, creating opportunities for novel intellectual property and potentially uncovering PROTACs with unprecedented activity profiles.[9][12]

Visualization 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Ligand Bicyclic Linker E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub PROTAC_free PROTAC POI Ligand Bicyclic Linker E3 Ligase Ligand Ternary_Complex->PROTAC_free Catalytic Cycle Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Design_Workflow Start 1. Target & E3 Ligase Selection Comp_Model 2. Computational Modeling (Ternary Complex Prediction) Start->Comp_Model Linker_Design 3. Bicyclic Linker Scaffold Selection & Design Comp_Model->Linker_Design Synthesis 4. Modular Synthesis (Linker, PROTAC Assembly) Linker_Design->Synthesis Purification 5. Purification & Characterization (HPLC, LCMS, NMR) Synthesis->Purification Bio_Eval 6. Biological Evaluation (Binding, Degradation, Permeability) Purification->Bio_Eval SAR 7. SAR Analysis & Optimization Bio_Eval->SAR SAR->Comp_Model Iterative Refinement End Optimized PROTAC Candidate SAR->End

Caption: Iterative workflow for the rational design of bicyclic PROTACs.

Step 1 & 2: Computational Modeling: Before synthesis, computational tools can model potential ternary complexes. [15][16]This modeling helps predict whether a given bicyclic linker can effectively bridge the POI and E3 ligase, guiding the selection of appropriate scaffolds and attachment points. [17][18] Step 3: Scaffold Selection: Choose a bicyclic core that provides the desired rigidity and exit vectors. Common choices include:

  • Spirocycles (e.g., 7-azaspiro[3.5]nonane): Offer unique 3D geometry and can enhance metabolic resistance. [5][11]* Fused Heterocycles (e.g., benzo[d]imidazole): Provide directional rigidity and can participate in stabilizing interactions like π-π stacking. [5][11]* Bridged Systems (e.g., bicyclo[1.1.1]pentane): Act as bioisosteres for phenyl rings or alkynes, improving physicochemical properties while maintaining a rigid linear orientation.

Step 4 & 5: Modular Synthesis and Characterization: The key to efficient optimization is a modular synthetic strategy. This typically involves synthesizing a bicyclic linker building block with orthogonal protecting groups, allowing for the sequential attachment of the POI and E3 ligase ligands. [19][20] Step 6 & 7: Biological Evaluation and SAR: A suite of assays is required to characterize the PROTAC's activity. Data from these assays informs the structure-activity relationship (SAR) and guides the next round of design iterations. [21][22]

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of a Mono-Boc-Protected Bicyclic Diamine Linker

This protocol describes the synthesis of a versatile spirocyclic linker building block, tert-butyl (7-amino-7-azaspiro[3.5]nonan-2-yl)carbamate, which can be used in a modular PROTAC assembly.

Materials:

  • Dibenzyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH), Dichloromethane (DCM), Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Hydrogenolysis (Cbz Deprotection): To a solution of dibenzyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate (1.0 eq) in MeOH, add 10% Pd/C (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine intermediate.

  • Mono-Boc Protection: Dissolve the crude diamine in DCM and cool the solution to 0 °C.

  • Add TEA (2.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of DCM/MeOH) to afford the title compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Modular PROTAC Assembly via Amide Coupling

This protocol outlines the assembly of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the bicyclic linker from Protocol 1, a JQ1-acid warhead, and a pomalidomide-amine E3 ligase ligand.

Materials:

  • Mono-Boc-protected bicyclic diamine (from Protocol 1)

  • JQ1-carboxylic acid (BRD4 ligand)

  • Pomalidomide-amine derivative (CRBN ligand)

  • HATU (or other peptide coupling reagent)

  • DIPEA (or other non-nucleophilic base)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF and DCM

  • HPLC for purification

Procedure:

Step A: Coupling to Warhead

  • To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Add a solution of the mono-Boc-protected bicyclic diamine (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 6 hours, monitoring by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the Boc-protected intermediate.

Step B: Boc Deprotection

  • Dissolve the intermediate from Step A in DCM.

  • Add TFA (20% v/v) and stir at room temperature for 1 hour.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt is typically used directly in the next step.

Step C: Coupling to E3 Ligase Ligand

  • Prepare a carboxylic acid derivative of the pomalidomide ligand (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid).

  • To a solution of this pomalidomide-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Add the crude amine-TFA salt from Step B, followed by additional DIPEA (2.0 eq) to neutralize the salt.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.

  • Purification & Characterization: Upon completion, purify the final PROTAC compound using reverse-phase preparative HPLC. Lyophilize the pure fractions to obtain the final product as a powder. Confirm its identity and purity (>95%) by analytical HPLC, HRMS, and NMR.

Protocol 3: Cellular Evaluation of PROTAC Activity

Objective: To determine the concentration-dependent degradation of the target protein (BRD4) in a human cell line (e.g., HeLa or MCF-7).

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Bicyclic PROTAC stock solution (e.g., 10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against BRD4

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.

  • PROTAC Treatment: Prepare serial dilutions of the bicyclic PROTAC in complete medium. A typical concentration range is 1 µM down to 0.1 nM, including a vehicle control (DMSO).

  • Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a positive control (e.g., a known potent BRD4 degrader) and a negative control well treated with the PROTAC (at its approximate DC₅₀) plus 10 µM MG132 (pre-treated for 2 hours) to confirm proteasome-dependent degradation.

  • Incubate the cells for a set time point (e.g., 18 hours).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then add ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip or cut the membrane and re-probe with the loading control antibody (anti-GAPDH).

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the corresponding loading control signal. Plot the normalized BRD4 levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Summary and Interpretation

The ultimate goal of using bicyclic linkers is to improve key degradation and drug-like parameters. The table below illustrates a hypothetical comparison between PROTACs synthesized with a flexible PEG linker versus a rigid bicyclic linker.

Compound ID Linker Type Target DC₅₀ (nM) Dₘₐₓ (%) Cell Permeability (Papp, Caco-2) Metabolic Stability (t½, human microsomes)
PROTAC-PEGFlexible (PEG₄)BRD425>90Low15 min
PROTAC-Bicyclic Rigid (Spiro) BRD4 8 >95 Moderate >60 min

Interpretation: In this example, the incorporation of the rigid bicyclic linker (PROTAC-Bicyclic ) led to a ~3-fold improvement in degradation potency (lower DC₅₀), enhanced maximal degradation, and significantly improved cell permeability and metabolic stability compared to its flexible PEG counterpart. This dataset validates the hypothesis that constraining the linker can lead to a superior PROTAC candidate.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • 3D based generative PROTAC linker design with reinforcement learning. ResearchGate. [Link]

  • Linker Design. SpiroChem. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Computational Modeling of PROTAC Ternary Complexes and Linker Design. ResearchGate. [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters. [Link]

  • Current Strategies for the Design of PROTAC Linkers: a Critical Review. AMiner. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Computational strategies for PROTAC drug discovery. ScienceOpen. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. bioRxiv. [Link]

  • A Comprehensive Review of Emerging Approaches in Machine Learning for De Novo PROTAC Design. arXiv.org. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]

Sources

The Strategic Application of Bicyclo[2.2.2]octane Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties upon drug candidates is perpetual. For decades, the flat, aromatic phenyl ring has been a ubiquitous motif in drug design. However, its inherent planarity and lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects. The strategic replacement of the phenyl ring with three-dimensional, saturated bioisosteres has emerged as a powerful approach to "escape from flatland" and access more promising regions of chemical space. Among these, the bicyclo[2.2.2]octane (BCO) core has distinguished itself as a particularly valuable scaffold.

This technical guide provides an in-depth exploration of the application of BCO derivatives in medicinal chemistry. We will delve into the rationale for their use as rigid scaffolds and phenyl bioisosteres, present case studies showcasing their impact on drug properties, and provide detailed protocols for their synthesis and incorporation into bioactive molecules.

The Bicyclo[2.2.2]octane Scaffold: A Strategic Choice

The BCO scaffold is a rigid, bridged carbocyclic system that offers a unique combination of structural and electronic features, making it an attractive component in drug design. Its utility stems from several key characteristics:

  • Three-Dimensionality and Rigidity: Unlike the planar phenyl group, the BCO core possesses a well-defined three-dimensional structure. This rigidity can pre-organize appended functional groups in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Bioisosterism to the para-Phenyl Group: The 1,4-disubstituted BCO moiety serves as an excellent non-classical bioisostere of the para-substituted phenyl ring. The distance between the bridgehead carbons in BCO (approximately 2.6 Å) is very similar to the distance between the C1 and C4 carbons of a phenyl ring (approximately 2.8 Å), allowing it to maintain crucial pharmacophoric distances.[1]

  • Improved Physicochemical Properties: The replacement of an aromatic ring with a saturated BCO core (increasing the fraction of sp³-hybridized carbons, or Fsp³) often leads to significant improvements in a compound's physicochemical profile. These enhancements can include:

    • Increased Solubility: The disruption of crystal lattice packing and the reduction of π-π stacking interactions can lead to improved aqueous solubility.[1]

    • Reduced Lipophilicity: The saturated nature of the BCO core generally results in a lower logP compared to its aromatic counterpart, which can be beneficial for optimizing pharmacokinetic properties.

    • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can increase the metabolic half-life of a drug candidate.

Case Study: Enhancing the Properties of Imatinib with a Bicyclo[2.2.2]octane Bioisostere

A compelling demonstration of the benefits of BCO incorporation is the modification of the anticancer drug Imatinib. Researchers have synthesized an analog of Imatinib where a central phenyl ring is replaced by a 2-oxabicyclo[2.2.2]octane core, a closely related derivative. This strategic replacement resulted in a dramatic improvement in the molecule's physicochemical properties, as detailed in the table below.

PropertyImatinib (Parent Drug)BCO Analog2-Oxabicyclo[2.2.2]octane Analog
Water Solubility (µM) 351113389
clogP 4.53.62.6
Metabolic Stability (CLint in HLM) 281619

Data sourced from Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[1]

This case study clearly illustrates that the introduction of a BCO-type scaffold can significantly enhance solubility and metabolic stability while reducing lipophilicity, all of which are highly desirable attributes in drug development.

Bicyclo[2.2.2]octane Derivatives in Approved Drugs and Clinical Development

The theoretical benefits of the BCO scaffold are validated by its presence in several marketed drugs and clinical candidates, underscoring its acceptance and utility in the pharmaceutical industry.

Approved Drugs:

  • Maprotiline (Ludiomil): An antidepressant, Maprotiline features a dibenzobicyclo[2.2.2]octadiene core, a tricyclic system with an ethylene bridge. This rigid structure is a key feature of this tetracyclic antidepressant.[2]

  • Umeclidinium bromide (Incruse Ellipta): A long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD), this drug incorporates a quinuclidine (1-azabicyclo[2.2.2]octane) core.

  • Maralixibat (Livmarli): Approved for the treatment of cholestatic pruritus in patients with Alagille syndrome, Maralixibat contains a 4-aza-1-azoniabicyclo[2.2.2]octane moiety.[3]

In Clinical Development:

A significant number of clinical candidates incorporating the azabicyclo[2.2.2]octane (quinuclidine) skeleton are being investigated for the treatment of central nervous system (CNS) disorders. These compounds often target the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function. Examples include compounds like AQW051 and TC-5619, which have been evaluated in clinical trials for conditions such as schizophrenia and Alzheimer's disease.[4][5]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a key BCO intermediate and its incorporation into a bioactive molecule, exemplified by the synthesis of a 2-oxabicyclo[2.2.2]octane-containing Imatinib analog.

Protocol 1: Synthesis of a Functionalized 2-Oxabicyclo[2.2.2]octane Core

This protocol describes the synthesis of a 2-oxabicyclo[2.2.2]octane intermediate via a key iodocyclization reaction.

G cluster_0 Synthesis of Alkenyl Alcohol Precursor cluster_1 Iodocyclization Cyclohexanone Cyclohexanone Grignard Reaction Grignard Reaction Cyclohexanone->Grignard Reaction VinylMgBr Alkenyl Alcohol Alkenyl Alcohol Grignard Reaction->Alkenyl Alcohol Iodocyclization Reaction Iodocyclization Reaction Alkenyl Alcohol->Iodocyclization Reaction I2, NaHCO3, MeCN 2-Oxabicyclo[2.2.2]octane Intermediate 2-Oxabicyclo[2.2.2]octane Intermediate Iodocyclization Reaction->2-Oxabicyclo[2.2.2]octane Intermediate G cluster_0 Nucleophilic Substitution cluster_1 Amide Coupling 2-Oxabicyclo[2.2.2]octane Intermediate 2-Oxabicyclo[2.2.2]octane Intermediate Substitution Reaction Substitution Reaction 2-Oxabicyclo[2.2.2]octane Intermediate->Substitution Reaction N-methylpiperazine Piperazine-BCO Adduct Piperazine-BCO Adduct Substitution Reaction->Piperazine-BCO Adduct Amide Coupling Reaction Amide Coupling Reaction Piperazine-BCO Adduct->Amide Coupling Reaction Substituted Aniline, Coupling Agent BCO-Imatinib Analog BCO-Imatinib Analog Amide Coupling Reaction->BCO-Imatinib Analog

Sources

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes to Bicyclo[2.2.2]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Complexity with a Rigid Scaffold

The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid, three-dimensional structure increasingly utilized in medicinal chemistry and materials science. Its well-defined geometry allows for the precise spatial orientation of substituents, making it an attractive non-planar bioisostere for aromatic rings. This rigidity can lead to improved target binding, enhanced metabolic stability, and better physicochemical properties in drug candidates. The introduction of alkynyl moieties onto this scaffold via the Sonogashira coupling reaction opens a gateway to a diverse range of molecular architectures, providing a versatile handle for further functionalization through click chemistry, cyclization reactions, or as a rigid linker in more complex structures.

This guide provides a detailed exploration of the Sonogashira coupling reaction as applied to the functionalization of bicyclo[2.2.2]octane scaffolds, with a focus on the challenges and strategic considerations inherent to this transformation.

The Challenge: Coupling at a Bridgehead Carbon

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons (aryl or vinyl halides), is a cornerstone of modern organic synthesis.[1][2][3] However, extending this reaction to sp³-hybridized carbons, particularly the sterically hindered bridgehead position of a bicyclo[2.2.2]octane, presents significant challenges. The primary hurdles include:

  • Steric Hindrance: The neopentyl-like environment of the bridgehead carbon impedes the oxidative addition of the palladium catalyst, which is often the rate-limiting step of the catalytic cycle.

  • Substrate Reactivity: Bridgehead halides, such as 1-iodobicyclo[2.2.2]octane and 1-bromobicyclo[2.2.2]octane, are generally less reactive than their aryl or vinyl counterparts.

  • Side Reactions: The potential for β-hydride elimination, a common side reaction with alkyl halides, is minimized with the BCO scaffold due to the geometric constraints of Bredt's rule. However, other side reactions like alkyne homocoupling (Glaser coupling) can be problematic, especially if the cross-coupling is slow.

Overcoming these challenges requires careful optimization of the catalytic system, including the choice of palladium catalyst, ligand, copper co-catalyst (or its omission), base, and solvent.

Mechanistic Insight: The Sonogashira Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A Pd(0) species oxidatively adds to the 1-halobicyclo[2.2.2]octane to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 1-alkynylbicyclo[2.2.2]octane product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • The copper(I) salt coordinates with the terminal alkyne.

  • In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate, which then participates in the transmetalation step.

In copper-free Sonogashira protocols, the terminal alkyne is believed to coordinate directly with the palladium center after deprotonation by a suitable base.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_R_alkyne Transmetalation (Cu-C≡CR') PdII_R_alkyne->Pd0 Product R-C≡CR' PdII_R_alkyne->Product Reductive Elimination Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII_RX Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are designed as starting points for the Sonogashira coupling of terminal alkynes with 1-halobicyclo[2.2.2]octanes. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and choice of base and solvent) is often necessary for specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for challenging cross-coupling reactions and is a good starting point for the coupling of 1-iodobicyclo[2.2.2]octane.

Materials:

  • 1-Iodobicyclo[2.2.2]octane

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-iodobicyclo[2.2.2]octane (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (5 mL) via syringe.

  • Add the base (TEA or DIPA, 3.0 mmol, 3.0 equiv.) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add BCO-I, Pd Catalyst, CuI, Solvent, Base, Alkyne setup->reagents react Stir at RT or Heat (Monitor Progress) reagents->react workup Workup (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: General workflow for Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction. The use of a bulky, electron-rich ligand is often crucial for success with less reactive halides like 1-bromobicyclo[2.2.2]octane.

Materials:

  • 1-Bromobicyclo[2.2.2]octane

  • Terminal alkyne (e.g., 1-octyne)

  • Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a suitable N-heterocyclic carbene (NHC) ligand

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous and degassed 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromobicyclo[2.2.2]octane (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine or NHC ligand (0.05 mmol, 5 mol%).

  • Add the base (Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling with bicyclo[2.2.2]octane derivatives, based on analogous transformations with sterically hindered sp³ halides. Yields are illustrative and will vary depending on the specific alkyne used.

BCO HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1-Iodo-BCOPhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF6012-2460-75
1-Iodo-BCO1-OctynePdCl₂(PPh₃)₂ / CuIDIPADMF501855-70
1-Bromo-BCOPhenylacetylenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1002440-55
1-Bromo-BCOTrimethylsilylacetylenePd(OAc)₂ / SPhosK₂CO₃Toluene1102450-65

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature/time. 3. Inappropriate ligand for the substrate.1. Use a fresh catalyst or a more robust pre-catalyst. Ensure inert atmosphere is maintained. 2. Increase temperature and/or reaction time. Microwave irradiation can be beneficial. 3. For 1-bromo-BCO, switch to a bulkier, more electron-rich ligand like XPhos or an NHC ligand.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High copper concentration. 3. Slow cross-coupling rate.1. Ensure rigorous exclusion of air using degassed solvents and proper inert gas techniques. 2. Reduce the loading of the Cu(I) co-catalyst. 3. Switch to a copper-free protocol (Protocol 2).
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Unstable alkyne or BCO-halide.1. Screen lower temperatures for longer reaction times. 2. Ensure high purity of starting materials. If the alkyne is sensitive, it can be generated in situ from its silyl-protected analogue.

Conclusion

The Sonogashira coupling of terminal alkynes to the bridgehead position of bicyclo[2.2.2]octane scaffolds is a challenging yet highly valuable transformation for the synthesis of novel, three-dimensional molecules. Success in this endeavor hinges on the careful selection of a catalytic system capable of overcoming the inherent steric hindrance and lower reactivity of the sp³-hybridized halide. The use of bulky, electron-rich ligands, particularly in copper-free protocols, is a key strategy for achieving good yields. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique structural and physicochemical advantages of alkynyl-functionalized bicyclo[2.2.2]octane derivatives in their research and development programs.

References

  • Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Chemistry of Bridgehead-Functionalized Bicyclo[2.2.2]Octanes: Reactions at Neopentyl Sites. Journal of Organic Chemistry. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bridgehead Arylation: A Direct Route to Advanced Intermediates for the Synthesis of C-20 Diterpene Alkaloids. Organic Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ACS Catalysis. [Link]

  • Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. Natural Product Reports. [Link]

Sources

Application Notes and Protocols for the Synthesis of Selective Estrogen Receptor Modulators (SERMs) Utilizing Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bicyclic Scaffolds in SERM Design

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the management of hormone-responsive conditions, most notably breast cancer and postmenopausal osteoporosis.[1][2][3][4][5] These remarkable therapeutic agents exhibit a tissue-dependent pharmacological profile, acting as estrogen receptor (ER) antagonists in some tissues, such as the breast, while demonstrating agonist activity in others, like bone.[2][3][5] This duality is paramount to their clinical success, offering the benefits of estrogen where needed while mitigating its proliferative risks.

The structural architecture of a SERM is critical to its unique activity profile. Bicyclic scaffolds have emerged as a particularly fruitful area of exploration in medicinal chemistry for the development of novel SERMs.[6] The conformational rigidity inherent in bicyclic systems can pre-organize the molecule into a specific three-dimensional shape, enhancing its binding affinity and selectivity for the estrogen receptor.[6] This constrained conformation can also influence the recruitment of co-activator or co-repressor proteins to the ER-ligand complex, ultimately dictating the agonist or antagonist response in a given tissue.[1][7]

This guide provides a comprehensive overview of the synthesis of SERMs based on two prominent bicyclic scaffolds: indole and tetrahydroisoquinoline. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the underlying principles that guide the design and synthesis of these potent and selective modulators of the estrogen receptor.

The Estrogen Receptor Signaling Pathway: A Target for Bicyclic SERMs

The biological effects of estrogens are mediated by two primary estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear receptor superfamily.[1][7] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a physiological response. The tissue-specific effects of SERMs arise from their ability to induce distinct conformational changes in the ER, leading to differential recruitment of co-regulators.

Diagram 1: Simplified Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins ER->HSP Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation SERM Bicyclic SERM SERM->ER Binding Estrogen Estrogen Estrogen->ER Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Transcription Gene Transcription (Agonist/Antagonist Effect) CoReg->Transcription

Caption: Bicyclic SERMs bind to the estrogen receptor, influencing its conformation and subsequent gene transcription.

Synthetic Strategies for Bicyclic SERMs

The synthesis of SERMs incorporating bicyclic scaffolds often involves well-established named reactions and strategic functional group manipulations. The choice of synthetic route is dictated by the desired bicyclic core and the intended substitution pattern, which is crucial for fine-tuning the pharmacological activity.

Indole-Based SERMs: The Bazedoxifene Archetype

Bazedoxifene is a third-generation SERM featuring a substituted indole core.[8] It is an estrogen receptor agonist in bone and an antagonist in the uterus and breast. The synthesis of indole-based SERMs often revolves around the construction of the indole ring system itself, followed by the introduction of the key pharmacophoric elements. Several classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, can be adapted for this purpose.[9]

Diagram 2: General Synthetic Workflow for Indole-Based SERMs

IndoleSERMWorkflow Start Substituted Phenylhydrazine Fischer Fischer Indole Synthesis Start->Fischer Ketone Functionalized Ketone Ketone->Fischer IndoleCore Substituted Indole Core Fischer->IndoleCore Alkylation Alkylation/ Acylation IndoleCore->Alkylation FinalSERM Final Indole-Based SERM Alkylation->FinalSERM

Caption: A common synthetic route to indole-based SERMs involves the Fischer indole synthesis.

Protocol 1: Synthesis of a Bazedoxifene Analogue

This protocol outlines a general procedure for the synthesis of an indole-based SERM, inspired by the structure of Bazedoxifene.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 1-(4-Hydroxyphenyl)-2-phenylethanone

  • Acetic acid

  • Ethanol

  • Sodium ethoxide

  • 1-Bromo-2-(piperidin-1-yl)ethane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Fischer Indole Synthesis:

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 1-(4-hydroxyphenyl)-2-phenylethanone (1.0 eq) in glacial acetic acid.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude indole core.

    • Purify the product by column chromatography on silica gel.

  • O-Alkylation:

    • To a solution of the synthesized indole core (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add 1-bromo-2-(piperidin-1-yl)ethane (1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at 60-70 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography to yield the bazedoxifene analogue.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Compound ¹H NMR (CDCl₃, δ ppm) Mass Spec (m/z)
Indole Core 7.0-7.8 (m, Ar-H), 3.8 (s, OCH₃)[M+H]⁺ calculated and found
Final SERM 7.0-7.8 (m, Ar-H), 4.2 (t, OCH₂), 2.5-2.8 (m, NCH₂)[M+H]⁺ calculated and found
Tetrahydroisoquinoline (THIQ)-Based SERMs

The tetrahydroisoquinoline (THIQ) scaffold is another privileged bicyclic structure found in numerous biologically active compounds, including SERMs.[10][11][12][13] The synthesis of the THIQ core is often achieved through the Pictet-Spengler or Bischler-Napieralski reactions.[11][13]

Diagram 3: Pictet-Spengler Reaction for THIQ Synthesis

PictetSpengler Phenethylamine β-Phenylethylamine Derivative Condensation Condensation Phenethylamine->Condensation Aldehyde Aldehyde or Ketone Aldehyde->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Cyclization Intramolecular Cyclization (Acid-catalyzed) Iminium->Cyclization THIQ Tetrahydroisoquinoline (THIQ) Core Cyclization->THIQ

Caption: The Pictet-Spengler reaction is a key method for constructing the tetrahydroisoquinoline core.

Protocol 2: Synthesis of a Tetrahydroisoquinoline-Based SERM Scaffold

This protocol describes a general method for the synthesis of a 1-aryl-tetrahydroisoquinoline scaffold, a common core in THIQ-based SERMs.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • 4-Hydroxybenzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium borohydride

  • Methanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • Pictet-Spengler Reaction:

    • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

    • Add trifluoroacetic acid (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the 1-aryl-3,4-dihydroisoquinoline intermediate.

  • Reduction to Tetrahydroisoquinoline:

    • Dissolve the dihydroisoquinoline intermediate (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final THIQ scaffold by column chromatography.

Characterization:

The structure and purity of the synthesized THIQ scaffold should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound ¹H NMR (CDCl₃, δ ppm) Mass Spec (m/z)
Dihydroisoquinoline 6.5-7.5 (m, Ar-H), 3.8-3.9 (2s, OCH₃), 3.5 (t, CH₂)[M+H]⁺ calculated and found
THIQ Scaffold 6.5-7.5 (m, Ar-H), 4.5 (s, C1-H), 3.8-3.9 (2s, OCH₃)[M+H]⁺ calculated and found

Structure-Activity Relationships (SAR) and Lead Optimization

The synthesis of a library of analogues based on a core bicyclic scaffold is essential for elucidating structure-activity relationships (SAR).[14][15] Key structural modifications that can influence SERM activity include:

  • Substitution on the aromatic rings: The position and nature of substituents on the phenyl rings can significantly impact ER binding affinity and subtype selectivity.[16]

  • The basic side chain: The length and nature of the amine-containing side chain are critical for antagonist activity. This side chain is thought to protrude from the ligand-binding pocket and disrupt the binding of co-activator proteins to helix 12 of the ER.[17]

  • Stereochemistry: For chiral bicyclic systems, the stereochemistry can have a profound effect on biological activity.[16]

Conclusion: The Enduring Potential of Bicyclic SERMs

Bicyclic scaffolds provide a robust framework for the design and synthesis of novel selective estrogen receptor modulators. The inherent conformational constraint of these systems offers a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these important therapeutic agents. The synthetic protocols outlined in this guide provide a starting point for researchers to explore the rich chemical space of bicyclic SERMs and to develop new candidates with improved efficacy and tissue selectivity. The continued exploration of novel bicyclic cores and substitution patterns holds great promise for the future of endocrine therapies.

References

  • Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH. Available from: [Link]

  • New scaffolds for the design of selective estrogen receptor modulators - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed. Available from: [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. Available from: [Link]

  • Bicyclic substituted hydroxyphenylmethanones as novel inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) for the treatment of estrogen-dependent diseases - PubMed. Available from: [Link]

  • Discovery of Novel Bicyclic Phenylselenyl-Containing Hybrids: An Orally Bioavailable, Potential, and Multiacting Class of Estrogen Receptor Modulators against Endocrine-Resistant Breast Cancer - PubMed. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. Available from: [Link]

  • Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - NIH. Available from: [Link]

  • Development of selective estrogen receptor modulator (SERM)-like activity through an indirect mechanism of estrogen receptor antagonism: defining the binding mode of 7-oxabicyclo[2.2.1]hept-5-ene scaffold core ligands - PubMed. Available from: [Link]

  • Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Available from: [Link]

  • Structure-activity relationships of SERMs optimized for uterine antagonism and ovarian safety - PubMed. Available from: [Link]

  • Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in breast cancer - OUCI. Available from: [Link]

  • Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators - PubMed. Available from: [Link]

  • Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-thiabicyclo[2.2.1]hept-2-ene-7-oxide - PubMed. Available from: [Link]

  • (PDF) Synthesis of 2-Substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule degradation - ResearchGate. Available from: [Link]

  • New scaffolds for the design of selective estrogen receptor modulators - ResearchGate. Available from: [Link]

  • Bicyclic core estrogens as full antagonists: synthesis, biological evaluation and structure-activity relationships of estrogen receptor ligands based on bridged oxabicyclic core arylsulfonamides - PubMed. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PubMed Central. Available from: [Link]

  • Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs) - PubMed. Available from: [Link]

  • Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC - NIH. Available from: [Link]

  • Chapter 5: Synthesis of Raloxifene | Request PDF - ResearchGate. Available from: [Link]

  • Estrogen receptor ligands. Part 7: Dihydrobenzoxathiin SERAMs with bicyclic amine side chains - PubMed. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available from: [Link]

  • SERMs: evolutionary chemistry, revolutionary biology - PubMed. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. Available from: [Link]

  • Structure-based drug design, synthesis, In vitro, and In vivo biological evaluation of indole-based biomimetic analogs targeting estrogen receptor-α inhibition - ResearchGate. Available from: [Link]

  • Selective estrogen receptor modulator - Wikipedia. Available from: [Link]

  • Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs) - ResearchGate. Available from: [Link]

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - MDPI. Available from: [Link]

Sources

Application Notes & Protocols: The Bicyclo[2.2.2]octane (BCO) Scaffold as a Phenyl Bioisostere for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design

The para-substituted phenyl ring is a ubiquitous motif in medicinal chemistry, present in over 500 marketed drugs.[1] However, its planarity and high sp2-carbon content can contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic liability, hindering the development of promising drug candidates.[2] To overcome these challenges, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds that can mimic the geometry of a phenyl ring while imparting improved drug-like properties.[2][3]

The bicyclo[2.2.2]octane (BCO) moiety has emerged as a highly effective non-planar bioisostere for the para-substituted phenyl group.[4][5][6][7] Its rigid, cage-like structure provides a fixed spatial orientation for substituents, similar to the 1,4-disubstituted pattern of a phenyl ring.[2][4] The distance between the bridgehead carbons of the BCO scaffold (approximately 2.60 Å) is very similar to that of the para-carbons of a phenyl group (around 2.8 Å), allowing it to serve as a suitable geometric replacement.[2][8]

This application note provides a comprehensive guide for researchers on the strategic incorporation of BCO linkers to improve the drug-like properties of their compounds. We will delve into the scientific rationale, provide detailed protocols for synthesis and evaluation, and present data on the tangible benefits of this approach.

The BCO Advantage: A Paradigm Shift in Physicochemical and ADME Properties

The replacement of a flat aromatic ring with a saturated, 3D BCO scaffold can have a profound and positive impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its fundamental physicochemical properties.

Enhanced Aqueous Solubility

Aromatic rings, particularly in molecules with high ring counts, can lead to poor aqueous solubility due to π-π stacking interactions that favor the solid, crystalline state.[2][9] The 3D structure of the BCO linker disrupts this planarity, which can significantly improve solubility.[1][5][8] For instance, replacing a phenyl group with a BCO moiety in analogs of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir resulted in a 6-fold increase in aqueous solubility at physiological pH.[2]

Reduced Lipophilicity

High lipophilicity (often measured as logP or logD) is a common liability in drug discovery, associated with issues such as poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of a BCO linker, with its higher fraction of sp3-hybridized carbons (Fsp3 = 1.0) compared to a phenyl ring (Fsp3 = 0), can effectively reduce a compound's lipophilicity.[2][3] This was demonstrated in the case of Imatinib analogs, where the replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a related scaffold, led to reduced lipophilicity.[1][5]

Improved Metabolic Stability

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites. The saturated nature of the BCO scaffold makes it more resistant to oxidative metabolism.[4][5] In a study involving Imatinib, the incorporation of a BCO linker increased metabolic stability in human liver microsomes.[1]

The following table summarizes the comparative properties of a para-substituted phenyl ring and a 1,4-disubstituted BCO linker:

Propertypara-Substituted Phenyl1,4-Disubstituted BCORationale for Improvement with BCO
Geometry Planar3-Dimensional, RigidDisrupts planarity, improving solubility and allowing for more specific interactions with protein targets.[2]
Fsp3 01.0Higher Fsp3 count is correlated with increased clinical success rates and improved physicochemical properties.[2][3]
Aqueous Solubility Generally LowerGenerally HigherDisruption of π-stacking and crystal lattice packing leads to better solvation in aqueous media.[2][9]
Lipophilicity (logP) HigherLowerThe aliphatic nature of BCO reduces lipophilicity compared to the aromatic phenyl ring.[1][5]
Metabolic Stability Susceptible to OxidationMore Resistant to OxidationLack of aromatic C-H bonds susceptible to CYP-mediated oxidation enhances metabolic stability.[1][4][5]

Synthetic Strategies for Incorporating BCO Linkers

The synthesis of BCO-containing molecules often starts from commercially available or readily accessible BCO building blocks. A common precursor is bicyclo[2.2.2]octane-1-carboxylic acid.[4] A general synthetic approach involves a multi-step process that can be adapted based on the desired final compound.

A key synthetic strategy is the Diels-Alder reaction to form the bicyclo[2.2.2]octene ring system, followed by functional group manipulations and saturation of the double bond via hydrogenation.[4]

G cluster_0 Synthetic Workflow for BCO-Carboxylic Acid Diels_Alder Diels-Alder Cycloaddition (e.g., 1,3-Cyclohexadiene + Acrolein) Oxidation Oxidation of Aldehyde Diels_Alder->Oxidation Formation of BCO-aldehyde Hydrogenation Hydrogenation of Double Bond Oxidation->Hydrogenation Formation of BCO-alkene-carboxylic acid Final_Product Bicyclo[2.2.2]octane-1-carboxylic acid Hydrogenation->Final_Product Saturation of the ring

Caption: A generalized synthetic workflow for producing BCO building blocks.

Protocols for Evaluating Drug-Like Properties

Once a BCO-containing analog has been synthesized, a series of in vitro assays are essential to quantify the improvements in its drug-like properties compared to its phenyl-containing parent molecule.

Protocol 1: Kinetic Aqueous Solubility Assessment by Nephelometry

This high-throughput assay provides a rapid assessment of a compound's solubility under conditions often encountered in early drug discovery.[10]

Materials and Equipment:

  • Test compound and parent compound (as 10 mM DMSO stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (plate reader with light scattering detection)

  • Automated liquid handler or multichannel pipette

Procedure:

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution of the test compound into the first well of a row on a 96-well plate.

  • Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to subsequent wells containing PBS to achieve a range of concentrations.

  • Incubation: Add PBS to each well to achieve the final desired concentrations. Mix the plate thoroughly on a plate shaker.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of the compound.[4]

  • Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in NTU is observed.

Protocol 2: Lipophilicity Determination (LogD at pH 7.4)

The shake-flask method is a classic approach to determine the distribution coefficient (LogD), which is a measure of lipophilicity at a specific pH.[2][6]

Materials and Equipment:

  • Test compound and parent compound

  • n-octanol (pre-saturated with PBS)

  • PBS, pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer and shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either PBS or n-octanol.

  • Partitioning: In a vial, add equal volumes of the pre-saturated n-octanol and PBS. Add a small aliquot of the compound stock solution.[11]

  • Equilibration: Cap the vial and shake it for 1 hour to allow for partitioning between the two phases.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a validated HPLC method.[6]

  • Calculation: Calculate LogD using the following formula: LogD = log10 ( [Compound]n-octanol / [Compound]PBS )

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes found in the liver.[3][7][12]

Materials and Equipment:

  • Test compound and parent compound (as stock solutions)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Phosphate buffer, pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (with internal standard) to stop the reaction

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the test compound, human liver microsomes, and phosphate buffer.[3][5]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[13]

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[3]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[7]

G cluster_1 In Vitro ADME Evaluation Workflow Solubility Kinetic Solubility (Nephelometry) Data_Analysis Comparative Data Analysis (BCO vs. Phenyl Analog) Solubility->Data_Analysis Lipophilicity LogD Determination (Shake-Flask) Lipophilicity->Data_Analysis Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Metabolic_Stability->Data_Analysis Permeability Permeability (Caco-2 Assay) Permeability->Data_Analysis

Caption: Workflow for the in vitro evaluation of drug-like properties.

Case Study: Improved Properties of a MDM2 Inhibitor

A potent, selective murine double minute 2 (MDM2) inhibitor, AA-115/APG-115, which is currently in clinical trials, incorporates a BCO moiety.[2] In the development of this compound, a phenyl-containing precursor exhibited suboptimal pharmacokinetic properties. To address this, the para-substituted benzoic acid portion of the molecule was replaced with a BCO-carboxylic acid.[2] This modification resulted in a compound with an excellent oral pharmacokinetic profile, leading to complete and sustained tumor regression in vivo.[2]

Conclusion

The strategic replacement of a para-substituted phenyl ring with a bicyclo[2.2.2]octane linker is a powerful and validated approach in modern medicinal chemistry to enhance the drug-like properties of small molecules. The 3D, saturated nature of the BCO scaffold can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and increased metabolic stability. The protocols outlined in this application note provide a robust framework for the synthesis and comparative evaluation of BCO-containing compounds, enabling researchers to make data-driven decisions in their drug discovery programs. By "escaping flatland," the incorporation of BCO linkers can help overcome common developability hurdles and unlock the full potential of promising therapeutic candidates.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp 3 -Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. ResearchGate. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. Available at: [Link]

  • Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology. PubMed. Available at: [Link]

  • Synthesis of bicyclo[2.2.2]octane. ResearchGate. Available at: [Link]

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. ResearchGate. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. Available at: [Link]

  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. MDPI. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • hERG Safety. Cyprotex. Available at: [Link]

  • hERG Serum Shift Assay. Charles River. Available at: [Link]

  • ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. Available at: [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. Available at: [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. Available at: [Link]

  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. Available at: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. Available at: [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding kinetics, dynamic occupancy, and cellular arrhythmogenesis. bioRxiv. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of the Bicyclo[2.2.2]octane Core via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints and precise spatial arrangement of substituents make it an invaluable building block in the design of novel therapeutics and functional materials. In drug discovery, the bicyclo[2.2.2]octane core serves as a bioisostere for phenyl rings, offering a non-planar, saturated alternative with improved metabolic stability and pharmacokinetic properties.[1] This rigid structure allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, this motif is a cornerstone in the architecture of numerous complex natural products, including terpenes and alkaloids, underscoring its biological relevance.[1][3]

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient and stereocontrolled methods for the construction of the bicyclo[2.2.2]octane core.[4][5] This pericyclic reaction allows for the rapid assembly of the bicyclic system from relatively simple and accessible diene and dienophile starting materials. The predictability of its stereochemical outcome, governed by the endo rule and the principles of frontier molecular orbital theory, provides a robust platform for the synthesis of highly functionalized and stereochemically complex bicyclo[2.2.2]octane derivatives.

This comprehensive guide will delve into various Diels-Alder strategies for the synthesis of the bicyclo[2.2.2]octane core, providing detailed protocols and insights into the rationale behind experimental choices. We will explore intermolecular and intramolecular variants, the influence of catalysts, and the application of non-conventional reaction conditions to address specific synthetic challenges.

I. Foundational Principles: The Diels-Alder Approach to Bicyclo[2.2.2]octanes

The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. When a cyclic diene, such as a 1,3-cyclohexadiene derivative, is employed, the resulting product is a bicyclo[2.2.2]octene. Subsequent reduction of the double bond affords the saturated bicyclo[2.2.2]octane skeleton.

Mechanism and Stereoselectivity

The concerted nature of the Diels-Alder reaction dictates a high degree of stereospecificity. The relative stereochemistry of the substituents on the diene and dienophile is retained in the product. Furthermore, the reaction typically proceeds with high stereoselectivity, favoring the formation of the endo isomer due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. However, the exo isomer can be favored under thermodynamic control or with specific catalyst systems.

II. Intermolecular Diels-Alder Strategies

The intermolecular Diels-Alder reaction is a versatile and widely employed method for the synthesis of a broad range of bicyclo[2.2.2]octane derivatives. The choice of diene and dienophile, along with the reaction conditions, can be tailored to achieve the desired substitution pattern and stereochemistry.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acids are frequently employed to accelerate the rate of Diels-Alder reactions and enhance their regio- and stereoselectivity.[2] They coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing the reaction's normal-electron-demand character.

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a 1,3-cyclohexadiene derivative and an α,β-unsaturated carbonyl compound.

Objective: To synthesize a functionalized bicyclo[2.2.2]octene derivative with high stereoselectivity.

Materials:

  • 1,3-Cyclohexadiene (or a substituted derivative)

  • Methacrolein (or another suitable dienophile)

  • Lewis Acid (e.g., Ytterbium trichloride (YbCl₃), Titanium tetrachloride (TiCl₄), Zirconium tetrachloride (ZrCl₄))[2][6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the Lewis acid (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Dienophile Addition: Slowly add the dienophile (1.0 equivalent) to the cooled suspension. Stir the mixture for 15-30 minutes to allow for complexation of the Lewis acid to the dienophile.

  • Diene Addition: Add the diene (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Lewis acids are often moisture-sensitive, and their catalytic activity can be diminished by water. Performing the reaction under an inert atmosphere prevents this deactivation.

  • Low Temperature: Many Diels-Alder reactions are exothermic. Running the reaction at low temperatures helps to control the reaction rate and can improve the stereoselectivity by favoring the kinetically controlled endo product.[2]

  • Stoichiometric Lewis Acid: In some cases, particularly when the diene or dienophile contains a Lewis basic functional group (e.g., an amide), a stoichiometric amount of the Lewis acid may be required to achieve efficient catalysis.[2]

Protocol 2: High-Pressure Diels-Alder Reaction

High pressure can significantly accelerate Diels-Alder reactions, particularly for sterically hindered substrates or those with unfavorable electronic properties.[7] The application of high pressure favors the formation of the more compact transition state of the cycloaddition, leading to increased reaction rates and, in some cases, altered selectivity.

Objective: To synthesize a bicyclo[2.2.2]octene derivative from a sterically demanding or unreactive diene/dienophile pair.

Materials:

  • Enzymatically derived cis-1,2-dihydrocatechol or its acetonide derivative (diene)

  • Electron-deficient dienophile (e.g., N-methylmaleimide)

  • Anhydrous solvent (e.g., Dichloromethane)

Instrumentation:

  • High-pressure reactor (capable of achieving pressures up to 19 kbar)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Sample Preparation: In a clean, dry reaction vessel suitable for the high-pressure apparatus, dissolve the diene (1.0 equivalent) and the dienophile (1.2 equivalents) in the anhydrous solvent.

  • Reactor Assembly: Place the reaction vessel inside the high-pressure reactor according to the manufacturer's instructions.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 19 kbar).[7]

  • Reaction Time: Maintain the reaction at the set pressure for the required duration (typically several hours to a day). The reaction can be performed at room temperature.

  • Depressurization: Carefully and slowly depressurize the reactor.

  • Work-up and Purification: Remove the reaction vessel and concentrate the solvent. Purify the crude product by standard methods such as column chromatography or recrystallization.

  • Characterization: Analyze the purified product using spectroscopic methods to confirm its identity and stereochemistry.

Causality Behind Experimental Choices:

  • High Pressure: The significant negative activation volume of the Diels-Alder reaction means that applying high pressure dramatically increases the rate constant. This is particularly beneficial for sluggish reactions that do not proceed efficiently under thermal conditions.

  • Solvent Choice: The solvent should be chosen to be stable under high pressure and to solubilize the reactants. Dichloromethane is a common choice due to its inertness and volatility.

III. Intramolecular Diels-Alder (IMDA) Strategies

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of complex polycyclic systems, including those containing the bicyclo[2.2.2]octane core.[8][9][10] By tethering the diene and dienophile within the same molecule, the entropic barrier to cycloaddition is significantly reduced, often allowing the reaction to proceed under milder conditions than its intermolecular counterpart.

Protocol 3: Oxidative Dearomatization/Intramolecular Diels-Alder Cascade

This elegant cascade reaction combines an oxidative dearomatization of a phenol with a subsequent intramolecular Diels-Alder cycloaddition to rapidly generate a complex bicyclo[2.2.2]octane-containing architecture.[9][11]

Objective: To synthesize a polycyclic molecule containing a bicyclo[2.2.2]octane core in a single synthetic operation.

Materials:

  • 2-Alkenylphenol precursor

  • Lead tetraacetate (LTA) in acetic acid or another suitable hypervalent iodine reagent

  • Anhydrous solvent (e.g., benzene, toluene)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 2-alkenylphenol (1.0 equivalent) in the chosen solvent, add the oxidizing agent (e.g., lead tetraacetate, 1.1 equivalents) in one portion at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The in situ generated o-quinone methide will undergo the intramolecular Diels-Alder cycloaddition.

  • Quenching and Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

  • Characterization: Characterize the final product by spectroscopic methods to confirm the formation of the bicyclo[2.2.2]octane core and determine the stereochemistry of the cycloadduct.

Causality Behind Experimental Choices:

  • Oxidative Dearomatization: The oxidation of the phenol generates a highly reactive intermediate (a cyclohexadienone) which contains the diene moiety required for the subsequent cycloaddition.[10]

  • Cascade Reaction: Performing the oxidation and cycloaddition in a single pot is highly efficient, minimizing purification steps and improving overall yield. The intramolecular nature of the cycloaddition often leads to high levels of stereocontrol.[12]

IV. Asymmetric Diels-Alder Approaches

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is of paramount importance for their application in drug development. Asymmetric Diels-Alder reactions can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reactants.

A notable approach involves the use of chiral oxazaborolidinium catalysts to promote enantioselective Diels-Alder reactions.[13][14] These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one face of the dienophile over the other, thus inducing high levels of enantioselectivity. The development of such catalytic asymmetric methods provides an efficient route to optically active bicyclo[2.2.2]octene derivatives, which are versatile chiral building blocks for the synthesis of complex natural products.[15][16]

V. Data Presentation

Diels-Alder Approach Typical Catalyst/Conditions Key Advantages Potential Challenges Representative References
Lewis Acid-Catalyzed Intermolecular TiCl₄, ZrCl₄, YbCl₃, at low temperaturesEnhanced reaction rates, high regio- and stereoselectivity.Stoichiometric amounts of catalyst may be needed for certain substrates; moisture sensitivity.[6],[2]
High-Pressure Intermolecular 19 kbar, room temperatureEnables reactions with unreactive or sterically hindered substrates.Requires specialized high-pressure equipment.[7]
Oxidative Dearomatization/IMDA Cascade Lead tetraacetate, refluxRapid construction of molecular complexity in a single step; high stereocontrol.Limited by the availability of the phenol precursor; use of stoichiometric heavy metal oxidants.[9],[10],[11]
Asymmetric Catalytic Chiral oxazaborolidinium catalystsProvides access to enantiomerically enriched products.Catalyst development and optimization can be challenging.[13],[14]

VI. Visualizations

General Diels-Alder Synthesis of the Bicyclo[2.2.2]octane Core

G cluster_reactants Reactants cluster_product Product cluster_reaction Diels-Alder Reaction diene 1,3-Cyclohexadiene product Bicyclo[2.2.2]octene Adduct diene->product + dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product reaction_label [4+2] Cycloaddition

Caption: General intermolecular Diels-Alder reaction to form the bicyclo[2.2.2]octene core.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

G setup 1. Reaction Setup (Inert Atmosphere, -78 °C) la_addition 2. Add Lewis Acid and Solvent setup->la_addition dienophile_addition 3. Add Dienophile la_addition->dienophile_addition diene_addition 4. Add Diene dienophile_addition->diene_addition monitor 5. Monitor Reaction (TLC) diene_addition->monitor quench 6. Quench Reaction monitor->quench workup 7. Work-up and Extraction quench->workup purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step workflow for a typical Lewis acid-catalyzed Diels-Alder synthesis.

VII. Conclusion

The Diels-Alder reaction is an exceptionally powerful and versatile tool for the synthesis of the bicyclo[2.2.2]octane core. The ability to control stereochemistry and introduce a wide range of functional groups makes it an indispensable strategy in modern organic synthesis. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and materials science. The continued development of novel catalytic systems and innovative cascade reactions will undoubtedly expand the scope and utility of this remarkable transformation.

References

  • Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2... (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAzXETNX3lyGRQ1wTZdR58iXP-7gX90XQmd9zV2BahUsyhkCfti-Dfz_pGQyd7VCk1fQIZfIgXPev8mAtAq2Oxi2Yra6c4rV70nm9XAiMiMDbUvwTRi5WYNcvZ4MPLatHoOQA2FkvAskr6YykERUw7xA9DtUfurABPY7qlJRV2x8XzvOBUPSFTa1chsuTFB9YCJILGJg2GRmDfYktz1b2c-K4nCdmjSH7Qq6uRrUIymCYGtYpxjiGLhOcOX55xJIxUd1b7xw==
  • Kočevar, M., Polanc, S., & Hren, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(i), 209-231.
  • Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864.
  • A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Oxidative dearomatization/intramolecular Diels–Alder cycloaddition cascade for the syntheses of (±)-atisine and (±)-isoazitine. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes. (2020). Chemical & Pharmaceutical Bulletin, 68(12), 1201-1209.
  • Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. (n.d.). Retrieved from [Link]

  • A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. (n.d.). Retrieved from [Link]

  • Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. (2010). HETEROCYCLES, 82(1), 491.
  • A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2... (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82gsZmK-sL33A9o84qeBxDHCYptgzvJLuR9B4_BEiZE9Ex3WTVKIsrdEpvSeLEw1JMNyyfdVDl0vqgnYD51k1YVKT8Lx35MF-7J5FqSEj2UEhqebObCdcYivEW0Ike2nyLd8=
  • Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione. (n.d.).
  • Oxidative dearomatization/intramolecular Diels-Alder cycloaddition... (n.d.).
  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. (n.d.). PMC. Retrieved from [Link]

  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. (n.d.). PMC. Retrieved from [Link]

  • High-Pressure-Promoted and Facially Selective Diels–Alder Reactions of Enzymatically Derived cis-1,2-Dihydrocatechols and Their Acetonide Derivatives: Enantiodivergent Routes to Homochiral and Polyfunctionalized Bicyclo[2.2.2]octenes. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids. (n.d.). PubMed Central. Retrieved from [Link]

  • Melbourne Matters. (n.d.).
  • Rana, A., & Kumar, I. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(11), 7545-7578.
  • Cycloaddition reactions for antiviral compounds. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. (2020). Google Patents.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2023). Organic Letters. Retrieved from [Link]

  • The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. (2021). Australian Journal of Chemistry. Retrieved from [Link]

  • Conversion of Bicyclo[2.2.2]octane Systems into Tricyclo[3.2.1.0 2,7 ]octanes: A Third Synthesis of The Diterpenoid Trachylobane. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021). PubMed. Retrieved from [Link]

  • Transition Metal Mediated Exo Selective Diels−Alder Reactions: Preparation of 2-Cobalt-Substituted 1,3-Dienes Containing C2 Symmetric 2,3-Dibenzobicyclo[2.2.2]octanedione Dioxime Equatorial Ligands and Their Use in Thermal and Lewis Acid Catalyzed 4 + 2 Cycloadditions. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Miller, K. A., & Williams, R. M. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, 38(11), 3160-3174.
  • Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione... (n.d.).
  • Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. (n.d.). Retrieved from [Link]

  • Synthesis of novel bicyclic prostaglandins by photochemical cycloaddition reactions. (n.d.). Retrieved from [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. (n.d.). Retrieved from [Link]

  • Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. (n.d.). NIH. Retrieved from [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold in Antiviral Drug Discovery

The quest for novel antiviral therapeutics is a cornerstone of modern medicinal chemistry, driven by the dual challenges of emerging viral threats and the development of drug resistance. In this landscape, the structural architecture of a drug candidate is paramount. The bicyclo[2.2.2]octane (BCO) framework has emerged as a privileged scaffold in drug design, offering a unique combination of three-dimensional complexity, conformational rigidity, and metabolic stability. Unlike flat aromatic rings, the BCO core positions substituents in precise vectors in three-dimensional space, enabling highly specific and potent interactions with viral protein targets.[1] Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, for instance, have been utilized as foundational structures for antiviral agents.[2]

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a versatile starting material, providing two distinct functional handles for synthetic elaboration: a methyl ester at the C1 position and a bromine atom at the C4 bridgehead. This allows for orthogonal chemical modifications to build complex molecules tailored for specific antiviral targets, such as the M2 proton channel of the influenza A virus or the main protease (3CLpro) of SARS-CoV-2.[3]

This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its conversion to key antiviral building blocks. We will present detailed protocols, the rationale behind experimental choices, and visual workflows to empower researchers in the development of next-generation antiviral agents.

Core Synthetic Strategy: From Brominated Ester to Key Amino Acid Intermediate

The primary strategic transformation for leveraging this compound in antiviral synthesis is its conversion to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. The amino group is a common feature in many antiviral compounds, including adamantane derivatives that are structurally related to the BCO scaffold and known to inhibit the influenza M2 channel.[3] The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom can be efficiently achieved through the Curtius or Hofmann rearrangements.[4][5][6]

The overall synthetic workflow can be visualized as a two-stage process:

G start This compound hydrolysis Stage 1: Saponification (Ester Hydrolysis) start->hydrolysis acid 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid hydrolysis->acid rearrangement Stage 2: Amine Synthesis (Curtius or Hofmann Rearrangement) acid->rearrangement final 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (Key Antiviral Scaffold) rearrangement->final

Caption: A two-stage synthetic workflow from the starting material to the key antiviral scaffold.

Stage 1: Saponification of this compound

The initial step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions. The resulting carboxylate is then protonated in an acidic workup to yield the free carboxylic acid.

Protocol 1: Ester Hydrolysis

Objective: To synthesize 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound247.13102.47 g
Sodium Hydroxide (NaOH)40.00200.80 g
Methanol (MeOH)32.04-20 mL
Water (H₂O)18.02-20 mL
Hydrochloric Acid (HCl), 2M36.46-~15 mL
Ethyl Acetate (EtOAc)88.11-50 mL
Brine, saturated--20 mL
Sodium Sulfate (Na₂SO₄), anhydrous142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.47 g, 10 mmol) in methanol (20 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in water (20 mL). Add the NaOH solution to the flask containing the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to afford a white crystalline solid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • A molar excess of sodium hydroxide is used to ensure complete hydrolysis of the ester.

  • Methanol is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

  • Refluxing provides the necessary activation energy for the saponification reaction to proceed at a reasonable rate.

  • The acidic workup is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is more soluble in organic solvents for extraction.

Stage 2: Synthesis of the Amino Group via Curtius Rearrangement

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines.[7][8] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the corresponding amine.

G acid Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride (R-COCl) acid->acyl_chloride SOCl2 or (COCl)2 acyl_azide Acyl Azide (R-CON3) acyl_chloride->acyl_azide NaN3 isocyanate Isocyanate (R-N=C=O) acyl_azide->isocyanate Heat (Δ), -N2 amine Primary Amine (R-NH2) isocyanate->amine H2O, H+ G acid Carboxylic Acid amide Primary Amide acid->amide 1. SOCl2 2. NH3 rearrangement Hofmann Rearrangement (Br2, NaOH) amide->rearrangement amine Primary Amine rearrangement->amine

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Hunsdiecker Reaction for Bicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hunsdiecker reaction, with a specialized focus on its application to bicyclic carboxylic acids. Researchers often find that translating this classic decarboxylative halogenation to rigid, strained systems introduces a unique set of challenges not typically observed with simple aliphatic acids. This guide is structured to provide both foundational knowledge and direct, actionable troubleshooting advice to help you navigate these complexities, minimize side product formation, and maximize the yield of your desired bicyclic halide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's mechanism and the specific challenges posed by bicyclic substrates.

Q1: What is the fundamental mechanism of the Hunsdiecker reaction?

The classical Hunsdiecker reaction is understood to proceed through a radical chain mechanism.[1][2] The process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The silver salt of the carboxylic acid reacts with bromine to form a crucial, yet unstable, acyl hypobromite intermediate.[3][4] The precipitation of highly stable silver bromide (AgBr) is a significant driving force for this initial step.[4]

  • Propagation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage, generating a carboxyl radical and a bromine atom.[3][5] The carboxyl radical is unstable and rapidly loses carbon dioxide (decarboxylates) to form an alkyl radical. This new alkyl radical then abstracts a bromine atom from another molecule of acyl hypobromite, yielding the final alkyl bromide product and propagating the radical chain.[4]

  • Termination: The reaction concludes when radicals combine with each other.[2]

Rearrangement_Pathway cluster_legend Reaction Fate Initial_Radical Less Stable Bicyclic Radical Rearranged_Radical More Stable Rearranged Radical Initial_Radical->Rearranged_Radical Rearrangement (k_rearrange) Expected_Product Expected Halide Initial_Radical->Expected_Product Fast Halogen Trapping (k_trap) Isomeric_Product Observed Isomer Rearranged_Radical->Isomeric_Product Halogen Trapping Legend If k_rearrange > k_trap, the isomeric product will dominate.

Caption: Competing pathways of radical trapping vs. rearrangement.

Solutions:

  • Increase Halogen Concentration: A higher effective concentration of the halogenating agent can increase the rate of trapping the initial radical before it has time to rearrange. However, this must be balanced against the risk of other side reactions.

  • Use a More Reactive Halogen Source: For some systems, N-Bromosuccinimide (NBS) can be a more effective bromine source than Br₂ and can sometimes suppress rearrangement pathways by providing a slow, steady source of bromine radicals. [4]* Switch to a Milder Method: The Barton decarboxylation often proceeds under milder conditions, which can sometimes disfavor high-energy rearrangement pathways. [6]The trapping of the radical is also typically very efficient in this method.

Q4: Problem: I'm attempting the reaction on a bicyclic dicarboxylic acid and observing lactone formation. How can I prevent this?

Primary Cause: If the geometry of the bicyclic system allows, the intermediate radical can undergo intramolecular cyclization onto the second carboxyl group (or a derivative thereof), leading to the formation of a stable cyclic ester, known as a lactone. [7]This is essentially an intramolecular version of the Simonini reaction.

Solutions:

  • Protecting Groups: Protect one of the carboxylic acid groups as an ester or another functional group that will not participate in the reaction. The Hunsdiecker reaction can then be performed on the remaining free acid (using an appropriate modification like Cristol-Firth), followed by deprotection.

  • Use the Cristol-Firth Modification: It has been reported that the Cristol-Firth modification can be less prone to lactone formation in certain di-acid substrates compared to the classical silver salt method. [8]* Change Substrate Design: If possible, consider a synthetic route where the decarboxylative halogenation is performed before the introduction of the second carboxylic acid group.

Section 3: Recommended Protocols

Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment and the use of a fume hood.

Protocol 1: The Classical Hunsdiecker Reaction (Silver Salt Method)
  • Preparation of Silver Salt: In a flask protected from light, dissolve the bicyclic carboxylic acid (1.0 eq) in a minimal amount of hot water, adding ammonia until the solution is basic. Add a solution of silver nitrate (1.05 eq) in water. The silver carboxylate will precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration. Wash with water, then acetone. Dry the salt thoroughly under high vacuum at 60-80 °C for several hours in the dark. The salt must be completely dry. [9]3. Reaction: Suspend the dry silver salt (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). Heat the suspension to a gentle reflux.

  • Bromination: Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the refluxing suspension. The precipitation of AgBr and evolution of CO₂ should be observed. [3]5. Workup: After the addition is complete and CO₂ evolution ceases, cool the mixture and filter to remove the silver bromide. Wash the filtrate with sodium thiosulfate solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude bicyclic bromide by distillation or chromatography.

Protocol 2: The Cristol-Firth Modification (Mercuric Oxide Method)
  • Setup: To a flask containing the bicyclic carboxylic acid (1.0 eq) and red mercuric oxide (HgO, 1.0-1.2 eq), add anhydrous carbon tetrachloride. [8]2. Reaction: Heat the slurry to reflux. Add a solution of bromine (1.0 eq) in CCl₄ dropwise. The red color of the HgO should fade as the reaction proceeds. [10]3. Workup: After CO₂ evolution ceases, cool the reaction mixture. Filter to remove mercury salts. The subsequent workup is identical to the classical method: wash with sodium thiosulfate and brine, dry the organic layer, and purify the product.

Protocol 3: The Barton Reductive Decarboxylation (A Superior Alternative)

This protocol describes the reductive version (replacing -COOH with -H). For halogenation, a halogen donor like CCl₄ or CBrCl₃ is used instead of the hydrogen donor. [6]

  • Barton Ester Formation: To a solution of the bicyclic carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 1-2 hours to form the acid chloride. Remove the solvent and excess reagent under vacuum.

  • Dissolve the crude acid chloride in an anhydrous, degassed solvent like toluene. Add N-hydroxy-2-thiopyridone (1.1 eq) and a non-nucleophilic base such as 4-DMAP (0.1 eq). Stir at room temperature until the acid chloride is consumed (monitor by TLC). [11]3. Decarboxylation: To the solution of the Barton ester, add a hydrogen donor such as tributyltin hydride (1.2 eq) or the less toxic tertiary-butyl mercaptan (1.5 eq). [12]Add a radical initiator like AIBN (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically ~80-110 °C depending on the solvent) until the starting ester is consumed.

  • Workup: Cool the reaction, concentrate it, and purify by column chromatography to isolate the decarboxylated bicyclic alkane.

Section 4: References
  • Wikipedia. Hunsdiecker reaction. [Link]

  • Sathee Jee. Chemistry Hunsdiecker Reaction. [Link]

  • ResearchGate. Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. [Link]

  • BYJU'S. Hunsdiecker Reaction. [Link]

  • Organic Syntheses. 1-Bromo-3-chlorocyclobutane. [Link]

  • Testbook. Hunsdiecker Reaction: Learn Definition, Mechanism, Variations. [Link]

  • AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. [Link]

  • Wikipedia. Barton decarboxylation. [Link]

  • Geocities.ws. Barton Decarboxylation. [Link]

  • Grokipedia. Barton decarboxylation. [Link]

  • ProQuest. REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. [Link]

  • SynArchive. Barton Decarboxylation. [Link]

  • National Institutes of Health (NIH). Decarboxylative Halogenation of Organic Compounds. [Link]

  • Royal Society of Chemistry. Rearrangement reactions of bicyclic systems. Part II. Rearrangements of 1-dimethylamino-5,6,7,8-tetrahalogeno-1,4-dihydro-1,4-ethenonaphthalene derivatives.... [Link]

  • YouTube. Kochi Reaction: Basic Concept, Mechanism and Examples. [Link]

  • YouTube. Hunsdiecker Reaction. [Link]

  • Chemistry LibreTexts. 8.8: Chemistry of Esters. [Link]

  • Wikipedia. Bicyclic molecule. [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important building block.

The synthesis of this compound, a key intermediate in the development of novel therapeutics and materials, can be a challenging endeavor. This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and generally reliable method is a bromodecarboxylation reaction of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Specifically, the Cristol-Firth modification of the Hunsdiecker reaction is often preferred. This method avoids the need to prepare the silver salt of the carboxylic acid, which can be sensitive to moisture and light.[1] The reaction typically involves treating the carboxylic acid with red mercuric oxide (HgO) and elemental bromine in a suitable solvent like dichloromethane.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Several factors are crucial for maximizing the yield:

  • Purity of the Starting Material: The 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid must be of high purity. Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can significantly reduce the yield.[1]

  • Temperature Control: The reaction is typically performed at reflux. Maintaining a consistent and appropriate temperature is important for the reaction to proceed to completion without excessive side product formation.

  • Slow Addition of Bromine: Bromine should be added dropwise to the refluxing reaction mixture to maintain control over the reaction rate and minimize the formation of byproducts.

Q3: I am having trouble synthesizing the starting material, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Can you provide a reliable protocol?

A3: A common route to this precursor involves the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, followed by selective mono-esterification. One synthetic approach starts from dimethyl succinyl succinate.[2] The process can be summarized as:

  • Synthesis of the bicyclic dicarboxylic acid from dimethyl succinyl succinate.

  • Conversion of the diacid to the corresponding diester using an alcohol (e.g., methanol) and an acid catalyst.

  • Selective hydrolysis of the diester to the desired monoester using a base like potassium hydroxide in a methanol-water solution.

Careful control of the hydrolysis step is key to achieving a good yield of the monoester.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation Inactive reagents.Ensure the mercuric oxide is fresh and the bromine has been stored properly to prevent degradation.
Wet reagents or solvent.Use freshly dried solvents and ensure the carboxylic acid starting material is thoroughly dried under vacuum. Water can interfere with the formation of the key acyl hypobromite intermediate.[1]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the starting material is still present after the recommended reaction time, consider extending the reflux time.
Formation of Multiple Byproducts Radical side reactions.The Hunsdiecker reaction proceeds via a radical mechanism, which can lead to side products.[1] Ensure the reaction is performed in the dark to minimize light-induced radical reactions.
Impure starting material.Purify the 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid before use. Common purification methods include recrystallization.
Incorrect stoichiometry.Use the correct molar ratios of reagents as specified in the protocol. An excess of bromine can lead to over-bromination or other side reactions.
Difficult Purification Co-eluting impurities.If column chromatography is used for purification, screen different solvent systems using TLC to find an eluent that provides good separation between the product and impurities. A common eluent for bromoalkanes is a mixture of hexanes and ethyl acetate.
Product is an oil and not crystallizing.If recrystallization is attempted, try different solvent systems. If the product remains an oil, purification by column chromatography is the recommended alternative.
Product Decomposition Thermal instability.During purification by distillation (if applicable), use vacuum distillation to lower the boiling point and prevent thermal decomposition.
Sensitivity to light.Store the purified product in an amber vial and in a cool, dark place to prevent degradation.

Experimental Protocols

Synthesis of this compound (Cristol-Firth Modification)

This protocol is adapted from established procedures for Hunsdiecker-type reactions.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) and red mercuric oxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reaction Initiation: Heat the heterogeneous mixture to reflux with vigorous stirring.

  • Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the mercury salts.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow Diagram: Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Carboxylic Acid and HgO to Flask B 2. Add Anhydrous Dichloromethane A->B C 3. Heat to Reflux B->C D 4. Dropwise Addition of Bromine Solution C->D E 5. Monitor by TLC D->E F 6a. Cool and Filter E->F G 6b. Aqueous Washes (Thiosulfate, Bicarbonate, Brine) F->G H 6c. Dry and Concentrate G->H I 7. Flash Column Chromatography H->I G cluster_causes Potential Causes cluster_solutions Solutions LowYield {Low Yield} Moisture Moisture Present? LowYield->Moisture Reagents Reagents Active? LowYield->Reagents Incomplete Reaction Incomplete? LowYield->Incomplete Dry Use Anhydrous Solvents & Dry Glassware Moisture->Dry Yes Fresh Use Fresh Reagents Reagents->Fresh No Monitor Monitor by TLC & Extend Reaction Time Incomplete->Monitor Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Bicyclo [2.2.2] octane-1, the synthetic method of 4-dicarboxylic acid monomethyl ester. CN104945118A.
  • Nikitin, E. V., & Gafurov, Z. N. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1563-1641.
  • Purification techniques for (S)
  • Synthesis method of bicyclo [2.2.2] octane-1, 4-dicarboxylic acid monomethyl ester. CN101709034A.
  • Savoie, J., et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42(12), 2844-2853.
  • Column Chromatography. University of Colorado Boulder.
  • Exploring the Synthesis Potential of Dimethyl Bicyclo[2.2.
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • column chromatography & purification of organic compounds. ChemHelp ASAP.
  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • Monitoring Reactions by TLC.
  • Transition-metal-free decarboxylative bromination of arom
  • B.
  • Column chrom
  • 2.3B: Uses of TLC. Chemistry LibreTexts.
  • How To: Monitor by TLC. University of Rochester.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Royal Society of Chemistry.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by...
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
  • Hydrogen Abstraction From 1-Substituted Adamantanes.
  • Methyl 4-bromobicyclo(2.2.2)
  • Synthesis of bicyclo[2.2.
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Sigma-Aldrich.
  • Decarboxyl
  • bicyclo[2.2.2]octane-1-carboxylic acid. ChemicalBook.
  • Bicyclo[2.2.2]octane-1-carboxylic acid. BenchChem.
  • troubleshooting low yields in Knoevenagel condens
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters.
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Sigma-Aldrich.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
  • troubleshooting low yield in Aldol condens
  • Dimethyl bicyclo[2.2.
  • Decarboxylative Halogenation of Organic Compounds. Semantic Scholar.
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid, min 98% (GC), 100 grams. CP Lab Safety.
  • Supporting Information Photo-triggered Halodecarboxyl
  • Synthetic Advances in the C‐H Activation of Rigid Scaffold... TARA, Trinity College Dublin.
  • Hunsdiecker reaction. Wikipedia.
  • Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. Journal of Medicinal Chemistry.
  • Methyl 4-bromobicyclo[2.2.

Sources

Technical Support Center: Purification of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related bicyclic compounds. Here, we address common challenges encountered during post-reaction workup and purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section is formatted to address specific, practical problems you might encounter in the lab. We follow a "Problem -> Probable Cause -> Solution" format, complete with detailed protocols.

Problem 1: My crude product is acidic. The NMR spectrum shows a broad singlet around 10-12 ppm, and it streaks badly on a silica TLC plate.
  • Probable Cause: This is a classic sign of contamination with the unreacted starting material, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid. Carboxylic acids are notorious for streaking on silica gel TLC plates and have a characteristic, exchangeable proton signal in the 10-12 ppm region of the ¹H NMR spectrum. This is a common issue in reactions like the Hunsdiecker reaction or direct esterifications where the conversion from the carboxylic acid is incomplete.[1]

  • Solution: Aqueous Basic Wash

    The most effective way to remove an acidic impurity from an organic mixture is to perform a liquid-liquid extraction with a mild aqueous base. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which is then partitioned into the aqueous layer, leaving your neutral ester product in the organic layer.

    Detailed Protocol: Bicarbonate Wash

    • Dissolve your crude reaction mixture in a suitable organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

    • Once the initial effervescence subsides, shake the funnel more vigorously for 1-2 minutes to ensure complete extraction.

    • Allow the layers to separate fully. Drain and discard the lower aqueous layer (or the upper, depending on the organic solvent used).

    • Repeat the wash with a fresh portion of saturated NaHCO₃ solution.

    • Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to remove residual water from the organic layer.

    • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

Problem 2: After the basic wash, my TLC still shows multiple spots close to my product's Rf value.
  • Probable Cause: Your reaction mixture likely contains non-polar, neutral impurities. These could be side-products from the synthesis. For instance, in a Hunsdiecker reaction, side reactions can sometimes lead to the formation of different esters or other non-polar species.[2] If a radical bromination was performed on an unsaturated precursor, you might have isomers or products of undesired addition reactions.[3][4]

  • Solution: Flash Column Chromatography

    Flash column chromatography is the gold-standard technique for separating compounds with different polarities.[5][6] For bicyclo[2.2.2]octane derivatives, a non-polar stationary phase like silica gel is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

    Workflow Diagram: Purification Strategy

    PurificationWorkflow A Crude Reaction Mixture B Acidic Impurity Check (e.g., TLC, crude NMR) A->B C Aqueous Basic Wash (e.g., NaHCO3) B->C Acidic Impurity Present G Neutral Impurities Present B->G No Acidic Impurity C->G D Flash Column Chromatography E Purity Analysis (NMR, GC-MS, HPLC) D->E F Pure Product E->F G->D Yes G->E No

    Caption: General workflow for the purification of this compound.

    Detailed Protocol: Flash Column Chromatography

    • Dry-Loading the Sample: For best resolution, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the mass of your crude product), and remove the solvent in vacuo until a fine, free-flowing powder is obtained.

    • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). The amount of silica should be 50-100 times the mass of your crude sample.

    • Loading: Carefully add your dry-loaded sample to the top of the packed column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution is often most effective for separating closely related impurities.

    Data Presentation: Example Elution Gradient

StepSolvent System (Hexanes:Ethyl Acetate)Volume (Column Volumes)Purpose
198:23-5Elute very non-polar impurities.
295:55-10Elute the target product.
390:103-5Elute slightly more polar impurities.
480:202-3Flush any remaining compounds from the column.
Problem 3: My final product is an oil, but literature suggests it should be a solid.
  • Probable Cause: This is a strong indication of residual solvent or the presence of impurities that are depressing the melting point. Even small amounts (1-5%) of a second compound can prevent crystallization.

  • Solution: High-Vacuum Drying & Purity Re-assessment

    • Thorough Drying: Ensure all chromatography solvents are removed. Place the sample under high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 30-40 °C) can aid in removing higher-boiling solvents like ethyl acetate, but be cautious not to sublime the product.

    • Purity Analysis: Re-run the purity analysis. A high-resolution ¹H NMR is excellent for detecting residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities and assessing overall purity.[7][8]

    • Recrystallization (If Purity is High): If the sample is >98% pure but still oily, it may be a slow-crystallizing polymorph or simply needs the right conditions. Try dissolving the oil in a minimal amount of a hot solvent (e.g., methanol or a hexane/ether mixture) and cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the column chromatography?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot a small aliquot from every 2-3 fractions collected onto a TLC plate. Develop the plate in the same solvent system you are using for the column (or slightly more polar to speed it up). Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a chemical agent like potassium permanganate or p-anisaldehyde. Combine the fractions that contain only the pure product.[8]

Q2: How can I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is always best for ensuring scientific integrity.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Integration of the ¹H NMR signals can give a good estimate of purity relative to a known standard.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound and can help identify impurities.[8] The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the components of a mixture and measuring their relative concentrations.[8]

  • Melting Point: If you obtain a solid, a sharp melting point that matches the literature value is a strong indicator of high purity.

Q3: Is this compound stable during purification?

A: The bicyclo[2.2.2]octane core is a rigid and generally stable framework.[10][11] The ester and bromo-substituents are also robust under standard purification conditions (chromatography, mild basic/acidic washes). However, it should be protected from strong nucleophiles, strong bases (which could hydrolyze the ester), and high temperatures for prolonged periods.

Q4: Can I use recrystallization as the primary purification method instead of chromatography?

A: Possibly, but it depends on the impurity profile. Recrystallization is most effective when removing small amounts of impurities from a product that is already relatively pure (>90%). If your crude mixture contains significant quantities of impurities with similar solubility profiles to your product, chromatography will be a much more effective and reliable primary purification step. A good strategy is often to use flash chromatography to remove the bulk of impurities and then perform a final recrystallization to obtain analytically pure, crystalline material.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Product (TLC, NMR) IsAcidic Broad peak at 10-12 ppm? TLC streaking? Start->IsAcidic MultiSpots Multiple neutral spots on TLC? IsAcidic->MultiSpots No Wash Perform Aqueous NaHCO3 Wash IsAcidic->Wash Yes IsOil Final product is an oil (expected solid)? MultiSpots->IsOil No Column Perform Flash Column Chromatography MultiSpots->Column Yes Dry Dry under high vacuum. Re-check purity. IsOil->Dry Yes Pure Pure Product IsOil->Pure No Wash->MultiSpots Column->IsOil Dry->Column Impure Recrystallize Attempt Recrystallization Dry->Recrystallize Purity >98% Recrystallize->Pure

Caption: Decision tree for troubleshooting the purification of this compound.

References

  • de la Cal, A., & Eljarrat, E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 53, 1-35.
  • Pohle, V. V., & Prakash, G. K. S. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1541-1581.
  • ResearchGate. (n.d.). The Hunsdiecker and Related Reactions. Request PDF. [Link]

  • Jouvin, K., et al. (2012). Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. PMC - NIH. [Link]

  • Supporting Information: Photo-triggered Halodecarboxylation of Carboxylic Acids. (n.d.). Angewandte Chemie. [Link]

  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Hunsdiecker reaction. [Link]

  • Patent CN107586272B. (n.d.). Polysubstituted benzo-bicyclo [2.2.2] octane derivative and preparation method and application thereof.
  • Baker, F. W., Holtz, H. D., & Stock, L. M. (1963). The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry, 28(2), 514–516. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Lemouchi, C., et al. (2014). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information. [Link]

  • Saini, R. K., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(10-S), 136-143. [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination. [Link]

  • LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • LookChem. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(p-tolylsulfonyl)-. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. However, transitioning the synthesis of its derivatives from the laboratory bench to a larger scale presents a unique set of challenges. This guide, designed by our team of senior application scientists, provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure your scale-up process is both efficient and successful.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My Diels-Alder reaction yield drops significantly at a larger scale. What are the likely causes and how can I mitigate this?

Answer:

A decrease in yield during the scale-up of a Diels-Alder reaction for BCO synthesis is a common issue stemming from several factors related to reaction kinetics, heat transfer, and mixing.

  • Probable Causes:

    • Poor Heat Transfer: Inadequate heat dissipation in larger reactors can lead to localized overheating. This can promote side reactions, such as polymerization of the dienophile or the retro-Diels-Alder reaction, where the desired product reverts to the starting materials.[1]

    • Inefficient Mixing: Non-homogeneous mixing can result in localized concentration gradients, leading to the formation of byproducts and incomplete conversion of starting materials.[2]

    • Solvent Effects: The choice of solvent can play a crucial role. A solvent that performs well at a small scale may not be optimal for larger reactions due to differences in heat and mass transfer.[3]

  • Recommended Solutions:

    • Optimize Reaction Temperature and Addition Rate: A thorough thermal safety assessment is crucial before scaling up. Employing a controlled, slower addition of the dienophile can help manage the reaction exotherm.

    • Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer design (e.g., anchor, turbine) to maintain a homogeneous reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive shear.

    • Solvent Selection: Re-evaluate the solvent choice. Solvents with higher boiling points can allow for better temperature control. In some cases, using water as a solvent can accelerate the reaction due to hydrophobic effects.[4]

    • Catalyst Use: Lewis acid catalysts can significantly accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which can minimize byproduct formation.[4][5][6][7] However, the catalyst loading may need to be re-optimized at a larger scale.

ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 10 L)Considerations for Scale-Up
Heat Transfer High surface area-to-volume ratio, efficient dissipationLower surface area-to-volume ratio, potential for hot spotsImplement controlled addition, use a jacketed reactor with precise temperature control.
Mixing Magnetic stirrer often sufficientMechanical stirrer requiredSelect appropriate stirrer type and speed to ensure homogeneity.
Reaction Time Typically shorterMay need to be adjustedMonitor reaction progress closely (e.g., by HPLC, GC) to determine optimal time.

Question 2: I'm observing the formation of an unexpected aromatic byproduct. What is it and how can I prevent it?

Answer:

The formation of an aromatic byproduct during the synthesis of BCO derivatives is often due to a retro-Diels-Alder reaction followed by an elimination or oxidation process.

  • Probable Cause:

    • Retro-Diels-Alder Reaction: At elevated temperatures, the bicyclo[2.2.2]octene intermediate can undergo a retro-Diels-Alder reaction, breaking down into the original diene and dienophile.[1] The regenerated diene can then undergo other reactions, such as aromatization, especially if it is a cyclohexadiene derivative.[8]

  • Recommended Solutions:

    • Lower Reaction Temperature: This is the most direct way to minimize the retro-Diels-Alder reaction. The use of a catalyst can facilitate the reaction at a lower temperature.[5]

    • Shorter Reaction Time: Prolonged heating increases the likelihood of the retro-Diels-Alder reaction. Monitor the reaction progress and stop it as soon as the desired conversion is reached.

    • Choice of Diene/Dienophile: The stability of the Diels-Alder adduct is influenced by the substituents on the diene and dienophile. In some cases, a more reactive dienophile can allow for milder reaction conditions.

Workflow for Minimizing Retro-Diels-Alder Byproduct

G start High Aromatic Byproduct Observed temp Lower Reaction Temperature start->temp time Shorten Reaction Time start->time catalyst Introduce Lewis Acid Catalyst temp->catalyst dienophile Evaluate Dienophile Reactivity time->dienophile end Minimized Byproduct Formation catalyst->end dienophile->end

Caption: Troubleshooting workflow for aromatic byproduct formation.

Question 3: The purification of my bicyclo[2.2.2]octane derivative is proving difficult at a larger scale. What are some effective strategies?

Answer:

Purification is a common bottleneck in scale-up synthesis. The increased volume of material and potential for a different impurity profile require a shift from laboratory-scale techniques.

  • Probable Causes:

    • Similar Polarity of Product and Impurities: Byproducts or unreacted starting materials may have similar chromatographic behavior to the desired product.

    • Physical Form of the Product: The product may be an oil or a solid that is difficult to handle and crystallize on a large scale.

  • Recommended Solutions:

    • Crystallization: This is often the most scalable and cost-effective purification method. A thorough screen of different solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity. Seeding with a small amount of pure product can be beneficial.

    • Distillation: For volatile BCO derivatives, distillation under reduced pressure can be an effective purification method.[9]

    • Chromatography: While flash chromatography is common in the lab, for larger scales, consider medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for more efficient separation.

    • Derivatization: In some cases, converting the product to a crystalline derivative can facilitate purification. The derivative can then be converted back to the desired product in a subsequent step.

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Crystallization Cost-effective, high throughput, can yield very pure material.Finding suitable conditions can be time-consuming.
Distillation Good for volatile compounds, relatively simple equipment.Not suitable for non-volatile or thermally sensitive compounds.
MPLC/SMB High resolution, can separate complex mixtures.Higher cost of equipment and solvents.

Question 4: I am experiencing issues with epimerization at a specific stereocenter. How can I control the stereochemistry during scale-up?

Answer:

Controlling stereochemistry is critical, and epimerization can be a significant challenge when reaction conditions change during scale-up.

  • Probable Causes:

    • Basic or Acidic Conditions: The presence of acidic or basic reagents or impurities can catalyze the epimerization of stereocenters, particularly those alpha to a carbonyl group.[10][11]

    • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Recommended Solutions:

    • Strict pH Control: Use buffers to maintain the optimal pH of the reaction mixture. Thoroughly quench the reaction to neutralize any acidic or basic reagents.

    • Lower Reaction and Work-up Temperatures: Perform the reaction and subsequent work-up at the lowest practical temperature to minimize the rate of epimerization.

    • Reagent Selection: Choose reagents that are less likely to induce epimerization. For example, use a milder base if a strong base is causing the issue.

Logical Relationship for Controlling Epimerization

G factors Factors Influencing Epimerization pH Temperature Reagent Choice solutions Control Measures Buffer System Low Temperature Conditions Milder Reagents factors:f1->solutions:s1 factors:f2->solutions:s2 factors:f3->solutions:s3 outcome Stereochemical Integrity Maintained solutions->outcome

Caption: Key factors and control measures for preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling reagents for BCO synthesis on a large scale?

A1: Many reagents used in BCO synthesis pose significant hazards that are amplified at scale. For example, potassium superoxide, sometimes used as an oxygen source, is a strong oxidizer and reacts violently with water.[12][13][14] It is also shock-sensitive.[15] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any scale-up work. Ensure proper personal protective equipment (PPE) is used, and that the reaction is conducted in a well-ventilated area, such as a fume hood.

Q2: How does the choice of catalyst impact the scale-up of a Diels-Alder reaction for BCO synthesis?

A2: Catalysts, particularly Lewis acids, can dramatically improve the efficiency of Diels-Alder reactions by increasing the reaction rate and selectivity.[5][6][7] This allows for milder reaction conditions, which can be advantageous for scale-up by reducing energy consumption and minimizing side reactions. However, the catalyst must be carefully chosen to be compatible with the substrates and easily removable from the final product. The cost of the catalyst also becomes a more significant factor at a larger scale.

Q3: Can computational chemistry aid in the scale-up of BCO synthesis?

A3: Yes, computational chemistry can be a valuable tool. Density functional theory (DFT) calculations can help predict the stereochemical outcome of Diels-Alder reactions and identify potential side reactions.[16] This information can guide the experimental design and help to de-risk the scale-up process by identifying potential issues before they are encountered in the plant.

Q4: Are there any specific analytical techniques that are particularly useful for monitoring the progress of BCO synthesis at scale?

A4: In-process monitoring is crucial for successful scale-up. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for tracking the consumption of starting materials and the formation of the product and any byproducts. For real-time monitoring, process analytical technology (PAT) tools such as in-situ infrared (IR) or Raman spectroscopy can provide valuable kinetic data without the need for sampling.

References

  • Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. (n.d.). Google Scholar.
  • Epimers of Bicyclo[2.2.2]octan-2-ol Derivatives with Antiprotozoal Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Material Safety Data Sheet - Potassium superoxide. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. (n.d.). Google Scholar. Retrieved January 19, 2026, from [Link]

  • 13C magnetic resonance studies 70. The behavior of bicyclo[2.2.2]octenone under strongly basic conditions. A competition between retro Diels–Alder and Haller-Bauer-cleavages. (n.d.). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]

  • The Synthesis of Bicyclo[2.2.2]octan-2,6-dione Revisited. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. (2020). Google Patents.
  • Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. Retrieved January 19, 2026, from [Link]

  • 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Characterization of Potassium Superoxide and a Novel Packed Bed Configuration for Closed Environment Air Revitalization. (2014). NASA Technical Reports Server. Retrieved January 19, 2026, from [Link]

  • Review of the safety of potassium and potassium oxides, including deactivation by introduction into water. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Derivatives of Bicyclo[10][10][10]octane-2,6:3,5-dicarbolactone. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. (2010). PMC. Retrieved January 19, 2026, from [Link]

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. (2015). PMC. Retrieved January 19, 2026, from [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Scalable synthesis of 2-oxabicyclo[2.2.2]octane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and computational evaluation of bicyclooctadienes towards molecular solar thermal energy storage. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Derivatives of Bicyclo[2.2.2]octane-2,6:3,5-dicarbolactone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Retro-[4+2]/Intramolecular Diels–Alder Cascade Allows a Concise Asymmetric Synthesis of (−)-Longirabdiol. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.). UCL Discovery. Retrieved January 19, 2026, from [Link]

  • Globally optimal catalytic fields for a Diels–Alder reaction. (2020). AIP Publishing. Retrieved January 19, 2026, from [Link]

  • Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). PMC. Retrieved January 19, 2026, from [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic Scaffolds. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]

  • A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. (n.d.). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]

  • Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. (2019). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of a bicyclo[2.2.2]octane from benzoic acid. (2015). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. (2016). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

Sources

Optimizing solubility of PROTACs containing hydrophobic bicyclic linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating hydrophobic bicyclic linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development efforts. Poor solubility is a significant hurdle in the progression of these promising therapeutics, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide is structured to provide clear, actionable solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of PROTACs featuring hydrophobic bicyclic linkers.

Q1: Why do PROTACs with hydrophobic bicyclic linkers inherently struggle with poor aqueous solubility?

A: The solubility challenge is multifactorial and rooted in the unique structure of these molecules, which often places them "beyond the Rule of 5" (bRo5).[4][5]

  • High Molecular Weight (MW): PROTACs are large, heterobifunctional molecules, typically with MWs between 700 and 1100 Da.[6] The crystal lattice energy, which must be overcome for a solute to dissolve, generally increases with molecular size.

  • Increased Lipophilicity: The primary contributor is the hydrophobic linker itself. Bicyclic structures (e.g., containing piperazine, cyclohexane, or fused heterocyclic systems) are rigid and non-polar.[7] While this rigidity can be advantageous for pre-organizing the PROTAC for efficient ternary complex formation, it significantly increases the calculated LogP (cLogP), driving down aqueous solubility.[8][9] Alkyl-based linkers are particularly hydrophobic.[8]

  • Low Polarity: These linkers often lack hydrogen bond donors and acceptors, reducing favorable interactions with water molecules. The overall molecule may have a high topological polar surface area (TPSA) due to the warhead and E3 ligase ligand, but the large, hydrophobic linker region dominates the molecule's character, leading to poor solvation.

Q2: How does the rigidity of a bicyclic linker specifically influence solubility and permeability?

A: The rigidity of bicyclic linkers presents a classic trade-off between biological activity and physicochemical properties.

While flexible linkers like PEG can enhance water solubility, rigid linkers are often employed to improve metabolic stability and conformational control.[7][10] This rigidity, however, can lead to more stable, ordered packing in the solid state, increasing the energy required for dissolution and thus lowering solubility.

Interestingly, for cellular permeability, the story is more complex. High lipophilicity does not guarantee high permeability for bRo5 molecules.[11] Research has shown that the most permeable PROTACs often exhibit "chameleon-like" behavior. They can adopt folded conformations stabilized by intramolecular hydrogen bonds in the non-polar environment of the cell membrane, effectively shielding their polar surface area.[12][13] A rigid linker can either facilitate or hinder the adoption of such a productive, folded conformation. Therefore, linker design must balance the need for a conformation suitable for ternary complex formation with one that allows for membrane transit.[11][12]

Q3: Beyond formulation, what medicinal chemistry strategies can be employed to improve the intrinsic solubility of a PROTAC scaffold?

A: When facing solubility issues, modifying the molecule's core structure is a primary strategy. Since the warhead and E3 ligase ligand are often fixed by their binding requirements, the linker provides the most flexibility for optimization.[14]

  • Incorporate Polar Groups: Strategically introduce polar functional groups such as ethers, amides, or hydroxyls into the bicyclic linker structure. This can increase hydrogen bonding capacity with water.[8]

  • Introduce Ionizable Groups: Adding a basic nitrogen (e.g., in a piperazine ring) or an acidic group can dramatically improve solubility in relevant pH ranges, such as in the intestine.[13][14] This is a highly effective strategy for improving developability.[15]

  • Hybrid Linkers: Flank the rigid bicyclic core with short, flexible, hydrophilic linkers, such as ethylene glycol (PEG) units. PEG linkers are well-known for increasing water solubility and can help mitigate the hydrophobicity of the core structure.[7][10]

  • Replace Aromatic Rings: If the bicyclic system contains aromatic rings, consider replacing them with saturated heterocycles to disrupt planarity and reduce the potential for π-π stacking, which can decrease solubility.

Q4: What are the most effective formulation strategies for advancing poorly soluble PROTACs in preclinical studies?

A: Formulation is a powerful tool to enhance the apparent solubility and dissolution rate, which is often sufficient for preclinical and even clinical success.[1]

  • Amorphous Solid Dispersions (ASDs): This is one of the most successful strategies for PROTACs.[1][16] By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus, Eudragit), the molecule is trapped in a high-energy, amorphous state.[1][2] This prevents crystallization and allows the generation of a supersaturated solution upon contact with aqueous media, significantly boosting dissolution and absorption.[1][16][17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can be highly effective.[17] These formulations solubilize the hydrophobic PROTAC in a lipid/surfactant mixture, which then disperses into fine droplets in the gastrointestinal tract, facilitating absorption.[17][18]

  • Biorelevant Media: When assessing solubility, it is crucial to use biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). PROTACs often show significantly higher solubility in these media, which contain bile salts and phospholipids, compared to simple phosphate buffers.[13][19] This provides a more accurate prediction of in vivo behavior.

Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for overcoming specific experimental hurdles related to PROTAC solubility.

Problem 1: My PROTAC precipitates from solution during my cell-based assay, leading to inconsistent results.

This is a common issue arising from poor aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the PROTAC can "crash out" if its concentration exceeds its thermodynamic solubility limit.

G cluster_0 Problem Identification cluster_1 Immediate Mitigation cluster_2 Formulation Solution cluster_3 Long-Term Solution A PROTAC precipitates in aqueous assay buffer B Step 1: Reduce final DMSO concentration (e.g., to <0.1%) A->B E Prepare a formulation with cyclodextrin (e.g., HP-β-CD) A->E G Synthesize analog with improved solubility (see FAQ Q3) A->G C Step 2: Lower the final PROTAC concentration B->C D Step 3: Use pre-warmed media for dilution C->D F Protocol: Complexation with Hydroxypropyl-β-cyclodextrin E->F

Sources

Technical Support Center: Enhancing Cell Permeability of Drugs with Bicyclo[2.2.2]octane Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane (BCO) moieties to enhance the cell permeability of drug candidates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The guidance herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.

Introduction: The Bicyclo[2.2.2]octane Moiety in Drug Design

The bicyclo[2.2.2]octane (BCO) scaffold is increasingly utilized in medicinal chemistry as a three-dimensional, non-planar bioisostere for phenyl rings.[1] Its rigid, cage-like structure offers a predictable spatial arrangement of substituents, which can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. By replacing a flat aromatic ring with a saturated, three-dimensional BCO core, it is possible to "escape from flatland," a strategy that can mitigate issues associated with high aromatic ring counts, such as poor solubility and off-target effects. However, the unique properties of BCO-containing compounds can also present challenges in experimental evaluation, particularly in cell permeability assays. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the bicyclo[2.2.2]octane moiety used to enhance drug permeability?

The use of a BCO moiety can indirectly enhance cell permeability by improving key physicochemical properties that govern a drug's ability to cross the lipid bilayer of a cell membrane. The primary mechanism is not one of active transport but rather an optimization of the molecule's profile for passive diffusion.[2] Key benefits include:

  • Increased Solubility: Replacing a planar phenyl group with a BCO scaffold can disrupt crystal lattice packing, leading to improved aqueous solubility.[3] Better solubility in the gastrointestinal tract is a prerequisite for absorption.

  • Reduced Lipophilicity: While seemingly counterintuitive for a hydrocarbon scaffold, strategic placement of a BCO moiety can in some cases lead to a reduction in overall molecular lipophilicity compared to a phenyl ring, or at least a more favorable balance of lipophilicity and polarity for membrane traversal.[4]

  • Improved Metabolic Stability: The saturated nature of the BCO core makes it less susceptible to oxidative metabolism compared to an electron-rich phenyl ring, increasing the amount of drug that remains intact to be absorbed.

Q2: What is the difference between bicyclo[2.2.2]octane (BCO) and other saturated bioisosteres like bicyclo[1.1.1]pentane (BCP)?

While both are saturated, rigid scaffolds used as phenyl ring bioisosteres, they have distinct properties. BCO has a carbon-to-carbon distance across the bridgehead atoms (2.6 Å) that is a closer mimic to the para-substitution of a phenyl ring than BCP.[5] However, BCO is more lipophilic than BCP.[1] Therefore, if high lipophilicity is a concern for your compound, BCP might be a more suitable choice.

Q3: What are the initial steps to assess the cell permeability of a new BCO-modified drug?

A tiered approach is recommended. Start with a simple, high-throughput in vitro assay and progress to more complex cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a good first-pass screen for passive diffusion.[6] It is cost-effective and can help you rank-order compounds based on their intrinsic permeability.

  • Caco-2 or MDCK Cell-Based Assays: These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model in vivo barriers.[7] They provide more comprehensive information, including the potential for active transport and efflux.[7]

Q4: My BCO-containing compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

This discrepancy often points to the involvement of active transport mechanisms not present in the artificial PAMPA membrane. A likely cause is that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the drug out of the cell, reducing its net permeability.[8] To confirm this, you can perform a bidirectional Caco-2 assay.

Troubleshooting Guides

Problem 1: Low Recovery of BCO-Modified Compound in Permeability Assays

Symptoms:

  • The total amount of your compound in the donor, receiver, and cell lysate (for cell-based assays) at the end of the experiment is significantly less than the initial amount added.

  • High variability between replicate wells.

Causality: BCO moieties, being lipophilic hydrocarbon scaffolds, can increase the overall lipophilicity of a molecule.[5] This can lead to significant non-specific binding to the plasticware used in the assay plates (e.g., 96-well plates, Transwell® inserts).[9]

Self-Validating Protocol & Solutions:

  • Perform a Recovery Experiment without Cells/Membrane:

    • Add your compound to the assay plate wells in the absence of the cell monolayer or artificial membrane.

    • Incubate under the same conditions as your permeability assay.

    • At the end of the incubation, quantify the amount of compound remaining in the solution.

    • A low recovery in this simple experiment confirms non-specific binding to the plastic.

  • Mitigation Strategies:

    • Use Low-Binding Plates: Commercially available low-binding microplates can significantly reduce non-specific binding.

    • Addition of a Surfactant: Including a low concentration (e.g., 0.1-1%) of a non-ionic surfactant like Polysorbate 80 (Tween 80) in the assay buffer can help to reduce non-specific binding. However, be aware that surfactants can also affect cell membrane integrity, so it's crucial to run appropriate controls.

    • Inclusion of Bovine Serum Albumin (BSA): For Caco-2 and MDCK assays, adding BSA (typically 1-4%) to the basolateral (receiver) chamber can act as a "sink" for the permeated drug, reducing non-specific binding and better mimicking in vivo conditions.[10]

Problem 2: Poor Aqueous Solubility of the BCO-Modified Compound Leading to Inconsistent Results

Symptoms:

  • Precipitation of the compound is observed in the donor well during the assay.

  • Inconsistent and non-linear permeability rates over time.

Causality: While the BCO moiety can improve the intrinsic solubility of a parent compound, the resulting analog may still have limited aqueous solubility, especially at the concentrations required for permeability assays.[11]

Self-Validating Protocol & Solutions:

  • Determine Kinetic Solubility in Assay Buffer:

    • Before conducting the permeability assay, determine the kinetic solubility of your compound in the exact assay buffer you plan to use. This will inform the maximum concentration you can use without risking precipitation.

  • Mitigation Strategies:

    • Adjust Dosing Concentration: Ensure the concentration of your compound in the donor well is below its kinetic solubility limit in the assay buffer.

    • Use of Co-solvents: If solubility is still an issue, a small percentage of a co-solvent like DMSO can be used. However, the concentration of the co-solvent should be kept low (typically ≤1%) as it can affect the integrity of the cell monolayer. Always run a vehicle control.

    • The Reciprocal Permeability Approach: For very poorly soluble compounds, a specialized experimental design called the reciprocal permeability approach can be used to accurately determine permeability even under solubilizing conditions.[12]

Problem 3: High Efflux Ratio in Caco-2/MDCK Assays for a BCO-Containing Drug

Symptoms:

  • The apparent permeability (Papp) in the basolateral-to-apical (B-A) direction is significantly higher (typically >2-fold) than the Papp in the apical-to-basolateral (A-B) direction.

Causality: A high efflux ratio is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8] The rigid structure of the BCO moiety may facilitate binding to the transporter protein.

Self-Validating Protocol & Solutions:

  • Perform the Assay in the Presence of an Efflux Inhibitor:

    • Run the bidirectional Caco-2 or MDCK assay in the presence of a known inhibitor of the suspected efflux transporter (e.g., verapamil for P-gp).

    • If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.

  • Consider a Different Cell Line:

    • If P-gp is confirmed to be the issue, you can use an MDCK cell line that has been genetically modified to not express P-gp (MDCK-MDR1 knockout) to determine the passive permeability of your compound.

Data Presentation

Table 1: Troubleshooting Summary for Permeability Assays of BCO-Modified Compounds

Problem Potential Cause Recommended Action
Low Compound RecoveryNon-specific binding to plasticware due to high lipophilicity.Perform a recovery experiment without cells. Use low-binding plates. Add a surfactant or BSA to the assay buffer.
Inconsistent ResultsPoor aqueous solubility leading to precipitation.Determine kinetic solubility in the assay buffer. Adjust the dosing concentration. Use a minimal amount of co-solvent.
High Efflux RatioThe compound is a substrate for active efflux transporters (e.g., P-gp).Perform a bidirectional assay with a known efflux inhibitor. Use a cell line that does not express the specific transporter.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Add the test compound (dissolved in a suitable buffer, with co-solvent if necessary) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Coat the Donor Plate Filter: Carefully coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2/MDCK Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 or MDCK cells on Transwell® inserts for 21 days (Caco-2) or 4-7 days (MDCK) to allow for the formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantify: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the Papp for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

Permeability_Assay_Workflow cluster_0 Initial Screening cluster_1 Cell-Based Assays PAMPA PAMPA Caco-2_MDCK Caco-2 / MDCK Assay PAMPA->Caco-2_MDCK Promising Candidates Bidirectional_Assay Bidirectional Assay (with/without inhibitor) Caco-2_MDCK->Bidirectional_Assay If Efflux is Suspected Permeability_Profile Permeability_Profile Bidirectional_Assay->Permeability_Profile Characterize Transport Mechanism BCO-Modified_Drug BCO-Modified Drug Candidate BCO-Modified_Drug->PAMPA Passive Diffusion Screen

Caption: Workflow for assessing the permeability of BCO-modified drugs.

Troubleshooting_Flowchart Start Inconsistent Permeability Results Check_Recovery Perform Recovery Experiment (No Cells/Membrane) Start->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Check_Solubility Determine Kinetic Solubility in Assay Buffer Low_Recovery->Check_Solubility No Use Low-Binding Plates\nAdd BSA/Surfactant Use Low-Binding Plates Add BSA/Surfactant Low_Recovery->Use Low-Binding Plates\nAdd BSA/Surfactant Yes Precipitation Precipitation Observed? Check_Solubility->Precipitation Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Precipitation->Efflux_Ratio No Lower Concentration\nUse Co-solvent Lower Concentration Use Co-solvent Precipitation->Lower Concentration\nUse Co-solvent Yes High_Efflux Efflux Ratio > 2? Efflux_Ratio->High_Efflux Passive_Diffusion Passive_Diffusion High_Efflux->Passive_Diffusion No Perform Assay with\nEfflux Inhibitor Perform Assay with Efflux Inhibitor High_Efflux->Perform Assay with\nEfflux Inhibitor Yes

Caption: Troubleshooting flowchart for BCO drug permeability assays.

References

  • Alnajjar, R., Mohamed, N., & Kawafi, N. (2021). Bicyclo [1.1. 1] Pentane as phenyl substituent in atorvastatin drug to improve physicochemical properties: drug-likeness, DFT, pharmacokinetics, docking, and molecular dynamic simulation. Journal of Molecular Structure, 1230, 129628.
  • Byte Size Med. (2021, April 6). Diffusion | Passive Transport | Transport Across the Cell Membrane | Cell Physiology [Video]. YouTube. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Bicyclo[2.2.2]octane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(17), 7547-7557.
  • Dani, M., et al. (2019). Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for para-Substituted Phenyl Rings in Medicinal Chemistry. Chemical Reviews, 119(24), 12347-12405.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Drennen, J. K., et al. (2018). The role of genistein in the prevention and treatment of cancer. The Journal of nutritional biochemistry, 58, 1-11.
  • Egorova, A. A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Ishida, T., et al. (2021). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry, 64(20), 14863-14902.
  • Krishna, G., et al. (2001). The use of bovine serum albumin in the Caco-2 cell culture model to modulate the unbound concentration of a highly protein-bound drug. Pharmaceutical research, 18(7), 997-1003.
  • Larregieu, C. A., & Benet, L. Z. (2014). The unexpected impact of BDDCS class on predicting drug-drug interactions. AAPS J, 16(4), 863-7.
  • Siau, W.-Y., & Bode, J. W. (2015). One-Step Synthesis of Saturated Bicyclic N-Heterocycles. Organic Letters, 17(8), 1934-1937.
  • Sugano, K., et al. (2006). Permeability assessment of poorly water-soluble compounds under solubilizing conditions. Journal of pharmaceutical sciences, 95(10), 2133-2143.
  • Wang, Y., Ritsema, J., & Kramer, N. (2021). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS chemical neuroscience, 7(6), 767-775.

Sources

Technical Support Center: Metabolic Stability of PROTACs with Rigid Bicyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals navigating the complexities of PROTAC® (Proteolysis Targeting Chimera) metabolic stability. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to PROTACs featuring rigid bicyclic linkers. Our goal is to equip you with the expertise and practical knowledge to anticipate, diagnose, and resolve common experimental challenges, thereby accelerating your targeted protein degradation research.

Introduction: The Critical Role of Linker Design in PROTAC Metabolism

PROTACs represent a paradigm shift in therapeutics, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The success of a PROTAC hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. However, the journey to a clinically viable PROTAC is fraught with challenges, a primary one being metabolic instability. Due to their often large size and complex structures, PROTACs can be susceptible to rapid metabolism, leading to poor pharmacokinetic (PK) profiles and diminished efficacy.

The linker, which connects the target-binding and E3 ligase-binding moieties, is a key determinant of a PROTAC's metabolic fate.[][2] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing body of evidence demonstrating that the incorporation of rigid bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP) and spirocycles, can significantly enhance metabolic stability.[3][4] These rigid linkers can shield metabolically labile sites and pre-organize the PROTAC into a conformation that is less amenable to enzymatic degradation. This guide will delve into the practical aspects of working with these next-generation PROTACs.

Troubleshooting Guide: Navigating Experimental Hurdles

This section is designed to help you troubleshoot common issues encountered during the in vitro evaluation of your PROTAC's metabolic stability.

Issue 1: My PROTAC with a rigid bicyclic linker shows high clearance in human liver microsomes (HLMs).

  • Question: I've designed a PROTAC with a BCP linker, expecting it to be metabolically stable. However, the in vitro half-life in HLMs is much shorter than anticipated. What could be the cause, and how do I investigate it?

  • Answer: While rigid bicyclic linkers generally improve metabolic stability, they do not guarantee it. The metabolism of a PROTAC is a property of the entire molecule, not just the linker.[][5][6] Here’s a systematic approach to troubleshooting this issue:

    • Confirm the Primary Metabolizing Enzymes:

      • CYP450 Involvement: The majority of Phase I metabolism is mediated by cytochrome P450 enzymes.[2] To determine their contribution, incubate your PROTAC with HLMs in the presence and absence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant increase in the half-life in the presence of 1-ABT points to CYP-mediated metabolism.

      • Identifying Specific CYP Isoforms: If CYP involvement is confirmed, you can use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to pinpoint the responsible enzyme(s).

      • Non-CYP Enzymes: Do not overlook other important metabolic enzymes. Aldehyde oxidase (AO) can be a significant contributor to the metabolism of nitrogen-containing heterocycles, which are common in PROTACs.[2] To test for AO involvement, you can use an AO inhibitor like hydralazine.

    • Metabolite Identification:

      • LC-MS/MS Analysis: The most critical step is to identify the "soft spots" in your molecule. A detailed LC-MS/MS analysis of the incubation mixture will help you identify the major metabolites.[7] By comparing the mass of the metabolites to the parent compound, you can deduce the type of metabolic transformation (e.g., hydroxylation, N-dealkylation, hydrolysis).

      • Common Metabolic Liabilities: Even with a rigid linker, the warhead or the E3 ligase ligand may possess metabolic liabilities. For instance, certain functional groups on these moieties might be susceptible to oxidation or hydrolysis.[][8] The connection points of the linker to the ligands are also common sites of metabolism.[]

    • Structural Modification Strategy:

      • Blocking the "Soft Spot": Once the site of metabolism is identified, you can rationally design the next generation of your PROTAC. A common strategy is to block the metabolic "soft spot" by introducing a chemically inert group, such as a fluorine atom, at or near the site of metabolism.

      • Revisiting the Linker Attachment Point: The way the linker is attached to the warhead and E3 ligase ligand can influence which parts of the molecule are exposed to metabolic enzymes. Altering the attachment point may shield a previously labile position.

Issue 2: My PROTAC is stable in HLMs but shows high clearance in human hepatocytes. What does this discrepancy mean?

  • Question: My PROTAC with a spirocyclic linker is very stable in the HLM assay (T½ > 60 min), but when I tested it in cryopreserved human hepatocytes, the clearance was much higher (T½ < 15 min). Why is there such a big difference, and which result is more reliable?

  • Answer: This is a common and informative observation in drug metabolism studies. The discrepancy between HLM and hepatocyte data suggests that your PROTAC is likely being cleared by metabolic pathways that are not fully represented in microsomes.[9]

    • Understanding the In Vitro Systems:

      • Human Liver Microsomes (HLMs): These are subcellular fractions that primarily contain Phase I metabolic enzymes, most notably the CYP450s.[10] They are a good first-pass screen for oxidative metabolism.

      • Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)), as well as transporters.[6][11] They provide a more complete picture of hepatic metabolism.[9]

    • Likely Causes for the Discrepancy:

      • Phase II Metabolism: The most probable reason for the observed difference is that your PROTAC is undergoing significant Phase II metabolism (conjugation). UGTs, for example, are highly abundant in hepatocytes and can add a glucuronic acid moiety to suitable functional groups (e.g., hydroxyls, amines, carboxylic acids), making the compound more water-soluble and readily excretable. This pathway is absent in HLMs unless supplemented with cofactors like UDPGA.

      • Other Non-CYP Metabolism: As mentioned previously, enzymes like aldehyde oxidase (AO), which are cytosolic, are present in hepatocytes but not in microsomes.

      • Transporter-Mediated Uptake: For a PROTAC to be metabolized within a hepatocyte, it must first enter the cell. Efficient uptake by transporters can lead to high intracellular concentrations and, consequently, rapid metabolism. This aspect is not captured in HLM assays.

    • Troubleshooting and Next Steps:

      • Metabolite Identification in Hepatocytes: Perform metabolite identification on the samples from your hepatocyte assay. Look for metabolites with a significant mass increase corresponding to conjugation with glucuronic acid (addition of 176 Da) or sulfate (addition of 80 Da).

      • Confirming Phase II Metabolism: To confirm UGT-mediated metabolism, you can perform an HLM assay supplemented with UDPGA and a pore-forming agent like alamethicin, which allows the cofactor to access the lumen of the microsomes where UGTs reside.[10]

      • Assessing Transporter Involvement: While more complex, specific transporter uptake assays can be conducted if there is a strong suspicion that active transport is a major contributor to the high clearance.

      • Which data to trust? For predicting in vivo clearance, the hepatocyte data is generally considered more reliable as it provides a more comprehensive assessment of metabolic pathways.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using rigid bicyclic linkers for improving the metabolic stability of PROTACs?

A1: Rigid bicyclic linkers, such as BCP and spirocycles, offer several advantages:

  • Conformational Constraint: By reducing the number of rotatable bonds, these linkers limit the flexibility of the PROTAC, which can prevent it from adopting a conformation that is optimal for binding to the active site of metabolic enzymes.

  • Shielding of Metabolic Soft Spots: The three-dimensional nature of bicyclic scaffolds can sterically hinder access to metabolically labile functional groups on the warhead, E3 ligase ligand, or the linker itself.

  • Improved Physicochemical Properties: The incorporation of sp3-rich bicyclic fragments can lead to improved solubility and reduced non-specific binding compared to more lipophilic and flexible linkers.[4]

Q2: Can I predict the metabolic stability of my PROTAC based on the stability of its individual components (warhead and E3 ligase ligand)?

A2: No, this is a common misconception. Numerous studies have shown that the metabolic stability of a PROTAC is an emergent property of the entire molecule and cannot be reliably predicted from the stabilities of its constituent parts.[][5][6] The linker can alter the way the warhead and E3 ligase ligand are presented to metabolic enzymes, and the linker itself can introduce new metabolic liabilities. Therefore, it is essential to assess the metabolic stability of the intact PROTAC.

Q3: What are the essential controls to include in an in vitro metabolic stability assay for a PROTAC?

A3: To ensure the reliability of your data, the following controls are crucial:

  • Time-Zero (T0) Sample: This sample is taken immediately after the addition of the PROTAC to the incubation mixture and represents 100% of the initial concentration.

  • Negative Control (without Cofactors): For microsomal assays, an incubation without the NADPH regenerating system is essential to assess for any non-enzymatic degradation or metabolism by enzymes that do not require NADPH.[10] For hepatocyte assays, heat-inactivated hepatocytes can be used to check for chemical instability in the assay medium.[11]

  • Positive Control: A compound with a known metabolic profile and clearance in the chosen in vitro system (e.g., midazolam or testosterone for HLMs) should be included to verify the metabolic competency of the microsomes or hepatocytes.[12][13]

Q4: What are some of the analytical challenges associated with PROTAC metabolite identification using LC-MS/MS?

A4: The unique properties of PROTACs can present some analytical hurdles:

  • In-Source Fragmentation: The linker region of a PROTAC can be fragile and may fragment in the ion source of the mass spectrometer, which can be mistaken for a metabolite.[14] Careful optimization of the MS parameters is necessary to minimize this.

  • Multiple Charged Species: Due to their large size, PROTACs can form multiply charged ions, which can complicate data analysis.

  • Complex Fragmentation Patterns: The fragmentation of a PROTAC in MS/MS can be complex, making it challenging to pinpoint the exact site of metabolism.

  • Low Abundance of Metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for their detection and characterization.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of human liver microsomes.

Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., Midazolam)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a working solution of your test PROTAC (e.g., 100 µM in buffer).

    • Thaw the HLMs on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

  • Reaction Setup (in a 96-well plate):

    • Add the HLM solution to each well.

    • Add the test PROTAC working solution to the wells to achieve a final concentration of 1 µM.

    • For the negative control wells, add buffer instead of the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation:

    • Start the reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a separate plate containing ice-cold ACN with IS to stop the reaction.

  • Sample Processing:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent PROTAC relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time.

    • Calculate the in vitro half-life (T½) from the slope of the linear regression.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To evaluate the metabolic stability of a PROTAC in a more physiologically relevant system containing both Phase I and Phase II enzymes.

Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Positive control compound (e.g., 7-hydroxycoumarin)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS)

  • Non-coated 24- or 12-well plates

  • Incubator/shaker with 5% CO2 at 37°C

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and dilute the cells to the desired density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Reaction Setup:

    • Add the hepatocyte suspension to the wells of the plate.

    • Add the test PROTAC to the wells to a final concentration of 1 µM.

    • For the negative control, use heat-inactivated hepatocytes.

    • Place the plate in the incubator on an orbital shaker.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and add it to a tube containing ice-cold ACN with IS.

  • Sample Processing:

    • Vortex the tubes to lyse the cells and precipitate proteins.

    • Centrifuge to pellet the debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the HLM assay, quantify the remaining parent PROTAC at each time point and calculate the in vitro half-life.

Visualizations

Troubleshooting_Metabolic_Stability start High In Vitro Clearance of Rigid Bicyclic PROTAC microsomes High Clearance in Liver Microsomes (HLM) start->microsomes Primary Screen hepatocytes Stable in HLM, High Clearance in Hepatocytes start->hepatocytes Comparative Screen cyp_inhibition Test with Pan-CYP Inhibitor (e.g., 1-ABT) microsomes->cyp_inhibition met_id_hlm Metabolite ID (LC-MS/MS) microsomes->met_id_hlm phase_ii Hypothesis: Phase II Metabolism (e.g., Glucuronidation, Sulfation) hepatocytes->phase_ii transporter Hypothesis: Transporter-Mediated Uptake hepatocytes->transporter cyp_involved CYP-Mediated Metabolism (Stability Increases) cyp_inhibition->cyp_involved non_cyp Non-CYP Metabolism (No Change in Stability) cyp_inhibition->non_cyp soft_spot Identify 'Soft Spot' (e.g., hydroxylation, dealkylation) met_id_hlm->soft_spot isoform_id Identify Specific CYP Isoform(s) with selective inhibitors cyp_involved->isoform_id ao_test Test for Aldehyde Oxidase (AO) Involvement non_cyp->ao_test redesign_hlm Rational Redesign: - Block 'soft spot' (e.g., fluorination) - Change linker attachment point isoform_id->redesign_hlm soft_spot->redesign_hlm end Improved Metabolic Stability redesign_hlm->end met_id_hep Metabolite ID in Hepatocytes (Look for +176 Da, +80 Da) phase_ii->met_id_hep confirm_ugt Confirm with UGT-supplemented HLM Assay met_id_hep->confirm_ugt redesign_hep Rational Redesign: - Modify functional groups prone to conjugation confirm_ugt->redesign_hep redesign_hep->end

Caption: Troubleshooting Decision Tree for PROTAC Metabolic Stability.

Metabolic_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_protac Prepare PROTAC Working Solution mix Combine PROTAC & Matrix prep_protac->mix prep_matrix Prepare Metabolic Matrix (HLM or Hepatocytes) prep_matrix->mix prep_cofactor Prepare Cofactor (e.g., NADPH) start_rxn Initiate Reaction with Cofactor prep_cofactor->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn sampling Take Aliquots at Time Points (T0, T5...T60) start_rxn->sampling quench Quench with Cold ACN + IS sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate T½ and CLint plot->calculate

Caption: In Vitro Metabolic Stability Assay Workflow.

References

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

  • LabRulez LCMS. (n.d.). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC-MS/MS, HRMS And DESI Imaging. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. [Link]

  • Waters Corporation. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • University of Huddersfield Repository. (2021). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

  • Contract Pharma. (2022). MetID studies can improve safety and efficacy in PROTAC drugs. [Link]

  • Di, L., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]

  • Fallan, C., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2023). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]

  • Soars, M. G., et al. (2007). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Xenobiotica. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Witting, M., & Giera, M. (2022). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolomics. [Link]

  • Witting, M., & Giera, M. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolomics. [Link]

  • KBI. (2024). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). PROTACs® (Proteolysis Targeting Chimeras). [Link]

Sources

Preventing rearrangement reactions in bridgehead carbocations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bridgehead Carbocation Chemistry

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactive intermediates. Today, we address a frequently encountered challenge: the generation and utilization of bridgehead carbocations while preventing the often-competing rearrangement reactions. This resource provides in-depth, experience-driven answers to common experimental questions and offers robust protocols to guide your work.

Frequently Asked Questions (FAQs)

Q1: Why are bridgehead carbocations so notoriously unstable and prone to rearrangement in the first place?

A1: The instability of bridgehead carbocations is fundamentally a problem of geometry and orbital mechanics, a concept best explained by Bredt's Rule .[1][2] A standard carbocation is sp²-hybridized and adopts a trigonal planar geometry, which allows for maximum stability through hyperconjugation with adjacent C-H or C-C bonds.[3][4] However, in a strained, polycyclic system (like a bicyclo[2.2.1]heptane or norbornane system), the bridgehead carbon is locked into a pyramidal geometry by the rigid framework.[5][6] Forcing a positive charge onto this carbon is energetically costly because it cannot flatten out to the ideal 120° bond angles of an sp² center. This geometric constraint leads to poor alignment of the empty p-orbital with neighboring sigma bonds, severely limiting stabilizing hyperconjugative effects.[6]

While typical carbocations readily undergo 1,2-hydride or 1,2-alkyl shifts to form more stable isomers, the situation with bridgehead cations is more nuanced.[7][8] If a rearrangement path exists that can move the positive charge off the bridgehead position to a secondary or tertiary carbon on the ring, it will often occur rapidly.[5] However, as we will discuss, certain bridgehead systems are structurally resistant to these shifts.

Fig 2. Kinetic landscape favoring trapping over rearrangement.
Q3: What is the most reliable method for generating a bridgehead carbocation for a synthetic transformation without forcing harsh, rearrangement-inducing conditions?

A3: The goal is to generate the carbocation under conditions that are mild enough to avoid side reactions and where a suitable nucleophile is present to trap it efficiently. Forcing solvolysis with heat is generally a poor strategy. [9]The most robust and widely used method involves the abstraction of a bridgehead halide using a silver salt . [10][11] Silver triflate (AgOTf) or silver tetrafluoroborate (AgBF₄) are excellent choices. Here’s the causality:

  • High Halide Affinity: The silver(I) ion has a strong affinity for halides, forming an insoluble silver halide (AgX) precipitate. This precipitation provides a powerful thermodynamic driving force for the reaction.

  • Non-Nucleophilic Anion: The resulting counter-ions, triflate (CF₃SO₃⁻) and tetrafluoroborate (BF₄⁻), are extremely weak nucleophiles. This is crucial because it prevents the counter-ion from simply replacing the halide, allowing your desired nucleophile to react with the transient carbocation.

This method allows for the generation of the carbocation at low temperatures (e.g., -78 °C to 0 °C), minimizing thermal decomposition and rearrangement pathways. The key to success is ensuring your nucleophilic trapping agent is present in the reaction mixture before or during the cation's formation.

Troubleshooting and Experimental Protocols

Problem: My reaction is sluggish, and I'm recovering starting material. How can I improve the rate of carbocation formation?

Troubleshooting Guide:

  • Leaving Group: Ensure you are using a good leaving group. Bridgehead bromides are generally more reactive than chlorides. Iodides are even better but can be less stable.

  • Silver Salt: Check the quality of your silver salt. Silver salts can degrade with exposure to light and moisture. Use freshly purchased or properly stored material.

  • Solvent Choice: The choice of solvent is critical. A polar, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often ideal. [12]These solvents can help stabilize the forming carbocation without competing as a nucleophile. Avoid highly nucleophilic solvents like methanol or water unless they are the intended trapping agent.

  • Temperature: While starting at low temperatures is wise, a sluggish reaction may require gentle warming. Increase the temperature in small increments (e.g., from -78 °C to -40 °C) and monitor the reaction by TLC or LCMS.

Problem: I'm seeing a mixture of products, suggesting rearrangement is still occurring.

Troubleshooting Guide:

  • System Rigidity: Re-evaluate your substrate. If you are not working with a sufficiently rigid system (like adamantyl, bicyclo[2.2.2]octyl, or larger), rearrangement may be unavoidable.

  • Nucleophile Concentration & Reactivity: The trapping reaction is a competition. If your nucleophile is weak or its concentration is too low, the transient carbocation may have a longer lifetime, increasing the probability of finding a rearrangement pathway.

    • Use a more reactive nucleophile if possible (e.g., an enol silyl ether is more reactive than a simple alkene).

    • Increase the concentration of the nucleophile (use 1.5 to 3 equivalents).

  • Intramolecular Trapping: Consider redesigning the substrate to allow for an intramolecular trap. Intramolecular reactions have significant entropic advantages and are often much faster than their intermolecular counterparts, effectively outcompeting any potential rearrangement.

Protocol: Generation and Trapping of a Bicyclo[2.2.2]octyl Cation

This protocol details a reliable method for the generation of the 1-bicyclo[2.2.2]octyl cation from the corresponding bromide and its subsequent trapping with a silyl enol ether, based on methodologies described in the literature. [10][11] Objective: To form a C-C bond at the bridgehead position of a bicyclo[2.2.2]octane system without skeletal rearrangement.

Materials:

  • 1-Bromobicyclo[2.2.2]octane (1.0 equiv)

  • 1-(Trimethylsilyloxy)cyclohexene (1.5 equiv)

  • Silver Trifluoromethanesulfonate (AgOTf) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Standard glassware, argon/nitrogen atmosphere setup

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and thermometer, add 1-bromobicyclo[2.2.2]octane (1.0 equiv).

  • Solvent & Nucleophile Addition: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration). Add 1-(trimethylsilyloxy)cyclohexene (1.5 equiv) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Cation Generation: In a separate, dry flask, weigh the silver triflate (1.2 equiv) under dim light. Add anhydrous DCM to create a slurry. Add the silver triflate slurry to the cold reaction mixture dropwise over 10-15 minutes. A white precipitate of silver bromide (AgBr) should begin to form immediately.

    • Causality Note: Adding the silver salt as a slurry and dropwise helps control the rate of the exothermic reaction and maintain a low temperature, suppressing side reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC), checking for the consumption of the starting bromide. If the reaction is sluggish, allow the bath to slowly warm to -40 °C over another hour.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. This neutralizes any acidic byproducts.

  • Workup: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite to remove the AgBr precipitate, washing the pad with additional DCM. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired alpha-bridgehead substituted cyclohexanone.

Self-Validation:

  • Expected Outcome: The primary product should be 2-(bicyclo[2.2.2]octan-1-yl)cyclohexan-1-one.

  • Confirmation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the bicyclo[2.2.2]octyl skeleton remains intact. The absence of signals corresponding to rearranged bicyclic isomers (e.g., bicyclo[3.2.1]octyl) in the NMR spectra validates the suppression of rearrangement.

Quantitative Data Summary

The profound impact of the bicyclic framework on carbocation stability is evident in solvolysis rate data. A more strained system reacts orders of magnitude slower, reflecting the higher energy of the transition state leading to the carbocation.

Substrate (R-Br)Relative Solvolysis Rate (k_rel)Causality for Slow RateReference
tert-Butyl~10¹²Reference tertiary carbocation,[12] [9]
1-Adamantyl~10³Moderate strain, but flexible enough to partially stabilize the cation.[9]
1-Bicyclo[2.2.2]octyl~1Increased angle strain compared to adamantyl.[12]
1-Norbornyl~10⁻⁷High angle strain; severe geometric prohibition of planarization.[12]

References

  • What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? (2018). Quora. [Link]

  • Abboud, J-L. M., et al. (1999). The Stability of Bridgehead Carbocations . The Journal of Organic Chemistry. [Link]

  • Bridgehead Carbocations MSc Notes . Scribd. [Link]

  • Abboud, J-L. M., et al. (1997). Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations . ResearchGate. [Link]

  • Abboud, J-L. M., et al. (1999). The Stability of Bridgehead Carbocations . The Journal of Organic Chemistry. [Link]

  • Bredt's Rule | Definition, Purpose & Application . Study.com. [Link]

  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium . Dalal Institute. [Link]

  • Bredt's rule . Wikipedia. [Link]

  • Moss, R. A., et al. (2002). Bridgehead Carbocations via Carbene Fragmentation: Erasing a 10(10) Kinetic Preference . Journal of the American Chemical Society. [Link]

  • Kraus, G. A., & Hon, Y. S. (1989). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones . Chemical Reviews. [Link]

  • Bredt's rule . Purechemistry. [Link]

  • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane . Journal of the American Chemical Society. [Link]

  • Bredt's rule and Decarboxylation (Of beta-carboxylic acids) . Conjugated. [Link]

  • Kraus, G. A., & Hon, Y. S. (1989). Organic synthesis using bridgehead carbocations and bridgehead enones . Chemical Reviews. [Link]

  • 3 Factors That Stabilize Carbocations . Master Organic Chemistry. [Link]

  • Abboud, J-L. M., et al. (2003). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives . ResearchGate. [Link]

  • Bridgehead carbocation: Violation of Bredt's Rule . Chemistry Stack Exchange. [Link]

  • Why are bridge head carbocations unstable? . Quora. [Link]

  • Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13 +–: A DFT Level of Study . Research and Reviews: Journal of Chemistry. [Link]

  • What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? . Quora. [Link]

  • Thomson, R. J., et al. (2024). Taming nonclassical carbocations to control small ring reactivity . Science. [Link]

  • Kraus, G. A., & Thomas, P. J. (1987). Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes . Iowa State University Digital Repository. [Link]

  • Will bridged compounds the undergo SN1 reaction? . Chemistry Stack Exchange. [Link]

  • 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions . Chemistry LibreTexts. [Link]

  • Sarpong, R., & Tantillo, D. J. (2017). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers . Natural Product Reports. [Link]

  • Carbocation Stability and Rearrangement (Part 1) . YouTube. [Link]

  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions . Master Organic Chemistry. [Link]

  • Jiang, H., et al. (2020). Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization . Organic Chemistry Frontiers. [Link]

Sources

Strategies to minimize byproducts in Diels-Alder reactions for bicyclic systems

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Diels-Alder Reactions for Bicyclic Systems

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction is a cornerstone of organic synthesis, prized for its ability to form six-membered rings with high stereocontrol.[1][2] However, when targeting complex bicyclic systems, researchers often encounter challenges with byproduct formation and selectivity. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies to help you minimize unwanted side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary issue is poor endo/exo selectivity. How can I favor the formation of one diastereomer over the other?

Controlling the endo/exo selectivity is a common challenge in Diels-Alder reactions. The endo product is typically the kinetically favored product due to secondary orbital interactions, especially with cyclic dienes and dienophiles like maleic anhydride.[1][3] Conversely, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[4][5]

Troubleshooting Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled endo product.[5] Conversely, higher temperatures can allow for the retro-Diels-Alder reaction to occur, leading to an equilibrium mixture that favors the more thermodynamically stable exo product.[5]

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly enhance endo selectivity.[6][7] Lewis acids coordinate to the dienophile, lowering its LUMO energy and amplifying secondary orbital interactions.[7][8][9] However, recent studies suggest that the primary role of the Lewis acid is to reduce the destabilizing steric Pauli repulsion between the diene and dienophile.[3][6][10]

    • Experimental Protocol: For a typical reaction, dissolve the dienophile (1.0 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 1.0-1.2 eq) dropwise. Stir for 15-30 minutes, then add the diene (1.0-1.2 eq) slowly. Monitor the reaction by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can influence selectivity. Polar solvents, and particularly aqueous solutions, can accelerate the reaction and enhance the endo selectivity due to hydrophobic packing and hydrogen-bond stabilization of the transition state.[3][11] However, in some cases, polar solvents may enhance selectivity while decreasing the overall reaction rate.[12]

  • Steric Directing Groups: Introducing bulky substituents on the diene or dienophile can sterically hinder one face of the molecule, directing the cycloaddition to favor the exo product.[4][10]

Data Summary: Effect of Lewis Acids on Endo/Exo Selectivity

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Endo:Exo Ratio
None (Thermal)-Toluene80Varies (often low selectivity)
AlCl₃100-120CH₂Cl₂-78 to 0High endo selectivity
BF₃·OEt₂100-120CH₂Cl₂-78 to 0Good to high endo selectivity
SnCl₄100-120CH₂Cl₂-78 to 0Good endo selectivity
Ca(OTf)₂20CH₂Cl₂Room TempExcellent yields, good selectivity[8]

Logical Workflow for Optimizing Endo/Exo Selectivity

G start Poor Endo/Exo Selectivity temp Adjust Temperature start->temp lewis Introduce Lewis Acid start->lewis solvent Screen Solvents start->solvent steric Modify Substrates (Sterics) start->steric endo Desired Endo Product temp->endo Lower Temp exo Desired Exo Product temp->exo Higher Temp lewis->endo e.g., AlCl3, BF3 solvent->endo Polar/Aqueous steric->exo Bulky Groups

Caption: Decision-making workflow for selectivity optimization.

Q2: I am observing significant amounts of polymeric or dimeric byproducts. What are the likely causes and how can I prevent this?

Polymerization or dimerization of the starting materials, particularly the diene, is a common side reaction, especially with highly reactive dienes like cyclopentadiene.[5][13] This often occurs under conditions of high concentration or elevated temperatures.

Troubleshooting Strategies:

  • Control of Stoichiometry and Addition Rate: Slowly adding one reactant to the other can help maintain a low instantaneous concentration of the added reagent, minimizing its self-reaction.

  • Lower Reaction Temperature: As with selectivity, lower temperatures can disfavor side reactions which may have higher activation energies than the desired Diels-Alder cycloaddition.

  • Use of a Catalyst: A Lewis acid can accelerate the desired Diels-Alder reaction, allowing it to outcompete slower side reactions like polymerization.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymerization.

  • Diene Generation in situ: For highly reactive dienes like cyclopentadiene, which readily dimerizes at room temperature, it is best to "crack" the dicyclopentadiene by heating it and distilling the monomer directly into the reaction vessel.[5]

Experimental Protocol for in situ Generation of Cyclopentadiene:

  • Set up a fractional distillation apparatus.

  • Gently heat dicyclopentadiene to its boiling point (~170 °C).

  • The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over.

  • Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath and use it immediately.

Q3: My reaction is sluggish or does not proceed to completion. How can I improve the reaction rate and yield?

A slow or incomplete reaction can be attributed to several factors, including poor orbital overlap or steric hindrance. The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]

Troubleshooting Strategies:

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) on the Diene: Adding EDGs (e.g., alkyl, alkoxy groups) to the diene raises its HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[2][13]

    • Electron-Withdrawing Groups (EWGs) on the Dienophile: Adding EWGs (e.g., -CHO, -COR, -COOR, -CN) to the dienophile lowers its LUMO energy, also accelerating the reaction.[1][2]

  • Lewis Acid Catalysis: As mentioned, Lewis acids coordinate to EWGs on the dienophile, further lowering its LUMO energy and dramatically increasing the reaction rate.[8][9]

  • Solvent Choice: Polar solvents can enhance reaction rates.[3][11] For instance, the reaction of cyclopentadiene with butenone is 700 times faster in water compared to 2,2,4-trimethylpentane.[3]

  • High Pressure: Applying high pressure can increase the rate of the reaction by favoring the more compact transition state.

Transition State Visualization

G cluster_0 Normal Electron Demand cluster_1 Inverse Electron Demand Diene (HOMO) Diene (HOMO) Dienophile (LUMO) Dienophile (LUMO) Diene (HOMO)->Dienophile (LUMO) Small Energy Gap (Fast Reaction) Diene (LUMO) Diene (LUMO) Dienophile (HOMO) Dienophile (HOMO) Dienophile (HOMO)->Diene (LUMO) Small Energy Gap (Fast Reaction)

Caption: HOMO-LUMO interactions in Diels-Alder reactions.

References

  • Stadler, A., et al. (2002). An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. Organic Process Research & Development, 6(3), 329–334. [Link]

  • Gouverneur, V. E., et al. (1993). Control of the exo and endo pathways of the Diels-Alder reaction by antibody catalysis. Science, 262(5131), 204–208. [Link]

  • Wikipedia contributors. (2024, April 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Lee, J. K., et al. (2019). exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry, 84(7), 4414–4423. [Link]

  • Rashid, M. H., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Molecules, 29(21), 4945. [Link]

  • Cativiela, C., et al. (2000). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 1(16), 2841-2846. [Link]

  • Wang, X., et al. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(1), 22-30. [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Cativiela, C., et al. (1996). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1717-1723. [Link]

  • Sarlah, D., et al. (2009). Diels-Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society, 131(48), 17624–17633. [Link]

  • Fernandez, I., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(14), 9036–9044. [Link]

  • Vankayalapati, H. (2001). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. [Link]

  • Ishida, M., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662-666. [Link]

  • Kumar, A., et al. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(8), 1279-1284. [Link]

  • de Souza, R. O., et al. (2003). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 26(3), 366-379. [Link]

  • Chad's Prep. (n.d.). Introduction to Diels Alder Reactions. [Link]

  • Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • The Organic Chemistry Tutor. (2023, January 16). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate: A Deep Dive into GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate, a key building block in the synthesis of complex molecules, is no exception. Its rigid bicyclic structure makes it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, comparing it with other viable analytical techniques to empower researchers with the knowledge to make informed decisions.

The Imperative of Purity for Bicyclic Intermediates

The structural integrity of a final active pharmaceutical ingredient (API) is directly inherited from its precursors. Impurities in a starting material like this compound can lead to:

  • Unwanted Side Reactions: Impurities can react with reagents, leading to the formation of new, often uncharacterized, byproducts.

  • Reduced Yield: The presence of non-reactive or interfering substances can lower the overall yield of the desired product.

  • Compromised Biological Activity: Structural analogues or isomers present as impurities can have different pharmacological profiles, potentially leading to off-target effects or reduced efficacy.

  • Regulatory Hurdles: Regulatory bodies such as the FDA and ICH have stringent guidelines on the identification and qualification of impurities in drug substances.[1][2]

Given these stakes, a robust, accurate, and reliable analytical method for purity determination is indispensable.

GC-MS: The Gold Standard for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[3] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.

Why GC-MS is the Preferred Method

The choice of GC-MS is rooted in the physicochemical properties of the analyte. This compound is sufficiently volatile and thermally stable to be amenable to GC analysis without decomposition. The mass spectrometer provides two critical dimensions of data:

  • Retention Time (from GC): A highly reproducible characteristic that helps in the initial identification of the compound by comparing it to a standard.

  • Mass Spectrum (from MS): Provides a unique fragmentation pattern, akin to a molecular fingerprint, which allows for unambiguous structural confirmation and identification of unknown impurities.[3][4]

This dual-confirmation capability is what sets GC-MS apart, particularly for impurity profiling where the identity of minor components is unknown.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolve Dissolve in High-Purity Solvent (e.g., Ethyl Acetate) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector Autosampler Injection Vial->Injector GC_Column Separation on Capillary Column (e.g., DB-5ms) Injector->GC_Column Transfer Transfer to MS GC_Column->Transfer Ionization Electron Ionization (EI) Transfer->Ionization Mass_Analyzer Mass Filtering (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Mass_Spectra Extract Mass Spectra of Peaks Chromatogram->Mass_Spectra Quantification Calculate Purity (% Area) Peak_Integration->Quantification Library_Search NIST Library Search for Impurity ID Mass_Spectra->Library_Search

Caption: Workflow for the GC-MS purity analysis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of system suitability checks and a certified reference standard.

1. Materials and Reagents:

  • This compound (Sample)

  • Certified Reference Material (CRM) of this compound (>99.5% purity)

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • Internal Standard (IS), if absolute quantification is needed (e.g., a stable compound with similar properties not present in the sample, like 4,4'-Dibromobiphenyl).

2. Instrumentation (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (Adjust based on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

4. Sample Preparation:

  • Purity Assessment Sample: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the chosen solvent.

  • Reference Standard Sample: Prepare a solution of the CRM at the same concentration.

  • System Suitability Sample: Use the Reference Standard Sample.

5. Analysis Sequence:

  • Solvent Blank: Inject the pure solvent to ensure no contamination from the system or solvent.

  • System Suitability: Inject the Reference Standard Sample five times. The Relative Standard Deviation (%RSD) of the peak area should be <2%. This validates system precision.

  • Reference Standard: Inject the Reference Standard Sample to confirm the retention time and mass spectrum.

  • Sample Analysis: Inject the sample solution.

6. Data Analysis and Interpretation:

  • Purity Calculation: The purity is typically calculated based on the area percent of the main peak in the Total Ion Chromatogram (TIC).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification:

    • For each impurity peak, extract the mass spectrum.

    • Compare the obtained spectrum against the NIST mass spectral library for tentative identification.

    • The synthesis of this compound often involves mercuric oxide-catalyzed bromination of the corresponding carboxylic acid, suggesting potential impurities could include the starting material, under- or over-brominated species, or solvent adducts.[5]

Comparative Analysis with Alternative Techniques

While GC-MS is a comprehensive solution, other techniques offer different advantages and should be considered as part of an orthogonal approach to purity verification.[6]

Technique Principle Advantages Limitations Best For
GC-MS Separation by volatility/polarity, detection by mass fragmentation.[3]High sensitivity and specificity; provides structural information for impurity identification.Destructive; requires volatile and thermally stable analytes.Comprehensive purity and impurity profiling.
GC-FID Separation by volatility/polarity, detection by flame ionization.Robust, cost-effective, highly quantitative for hydrocarbons, wide linear range.Provides no structural information; cannot identify unknown impurities.Routine quality control where impurity identities are already known.
qNMR Measures nuclear spin resonance in a magnetic field.Primary analytical method; highly accurate and precise for absolute purity without a CRM of the analyte itself; non-destructive.Lower sensitivity compared to GC-MS, making it less suitable for trace impurities; requires a certified internal standard.Determining the absolute purity of the main component; structural elucidation.
HPLC-UV Separation by partitioning between mobile and stationary phases, UV detection.Suitable for non-volatile or thermally labile compounds; widely used in the pharmaceutical industry.[2][6]Requires impurities to have a UV chromophore; lower resolution for some volatile compounds compared to capillary GC.Analysis of non-volatile synthesis precursors or degradation products.
Karl Fischer Titration Titrimetric method based on a reaction with water.The gold standard for determining water content.[7]Only measures water content, not other impurities.Quantifying water, a common impurity in organic compounds.
Diagram: Selecting the Right Analytical Method

Method_Selection Start Purity Assessment Goal? Impurity_ID Identify Unknown Impurities? Start->Impurity_ID Routine_QC Routine QC (Known Impurities)? Impurity_ID->Routine_QC No GCMS Use GC-MS Impurity_ID->GCMS Yes Absolute_Purity Need Absolute Purity (Primary Method)? Routine_QC->Absolute_Purity No GCFID Use GC-FID Routine_QC->GCFID Yes Non_Volatile Are Impurities Non-Volatile? Absolute_Purity->Non_Volatile No qNMR Use qNMR Absolute_Purity->qNMR Yes Non_Volatile->GCMS:w No, Use GC-MS for comprehensive profile HPLC Use HPLC Non_Volatile->HPLC Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and informative single technique . It offers an unparalleled combination of separation and identification, which is crucial for both routine purity checks and in-depth impurity profiling required during drug development.[3]

However, a truly robust quality control strategy often relies on orthogonal methods. While GC-MS can serve as the primary workhorse, techniques like GC-FID offer a cost-effective alternative for routine quantification once the impurity profile is established. Furthermore, qNMR provides an invaluable, non-destructive method for obtaining a highly accurate, absolute purity value for the bulk material, and Karl Fischer titration should be used to specifically quantify water content.

By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that ensures the quality of their materials, the integrity of their research, and the safety of the resulting therapeutic candidates.

References

  • A Comparative Guide to Purity Analysis of 3-Methyl-1,2-butadiene: GC-MS vs. Alternative Methods. (n.d.). Benchchem.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
  • Top 4 Alternatives to Gas Chromatography. (2021, December 2). YouTube.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • measuring purity of organic compounds (e.g. paracetamol) with GCMS? (2023, February 21). Reddit.
  • Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. (2021, June 28). Journal of Medicinal Chemistry - ACS Publications.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Organic chemistry. (n.d.). Wikipedia.
  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.

Sources

Unambiguous Stereochemical Assignment of Bicyclo[2.2.2]octane Compounds: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. This is particularly true for rigid bicyclic systems such as bicyclo[2.2.2]octane, a scaffold present in numerous biologically active compounds and complex natural products. The fixed, chair-like conformation of the six-membered rings imposes strict geometric constraints on substituent positions, meaning that even subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity. Therefore, the unambiguous determination of both relative and absolute stereochemistry is a critical step in the research and development pipeline.

This guide provides an in-depth technical comparison of the primary method for definitive stereochemical assignment, single-crystal X-ray crystallography, with a powerful and complementary spectroscopic technique, Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, understanding the capabilities, limitations, and practical application of these techniques is essential for making informed decisions in structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise electron density map of the molecule, revealing atomic positions with exceptional accuracy. This allows for the direct visualization of the entire molecular structure, including the relative orientation of all stereocenters.

Causality in Experimental Choices: The Path to a High-Quality Crystal

The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[1] This process is often more of an art than a science, requiring careful consideration of various factors.

Purity: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, leading to poorly formed or unusable crystals.

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is essential for forming a well-ordered lattice. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystallization.[3][4][5]

  • Vapor Diffusion: A highly effective technique where a solution of the compound is placed in a small, open vial inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[3][4][6] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization.[1][4]

dot graph "Crystallization_Techniques" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Techniques" { label = "Crystallization Techniques"; style = "filled"; color = "#FFFFFF"; "Slow_Evaporation" [label="Slow Evaporation"]; "Vapor_Diffusion" [label="Vapor Diffusion"]; "Slow_Cooling" [label="Slow Cooling"]; }

"Compound_in_Solution" [label="Compound in Saturated Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_Quality_Crystal" [label="High-Quality Single Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_in_Solution" -> "Slow_Evaporation" [label=" Gradual Solvent Removal"]; "Compound_in_Solution" -> "Vapor_Diffusion" [label=" Anti-Solvent Introduction"]; "Compound_in_Solution" -> "Slow_Cooling" [label=" Temperature Reduction"];

"Slow_Evaporation" -> "High_Quality_Crystal"; "Vapor_Diffusion" -> "High_Quality_Crystal"; "Slow_Cooling" -> "High_Quality_Crystal"; } caption: "Common crystallization methods for small organic molecules."

Experimental Protocol: From Crystal to Structure

The following provides a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment on a novel bicyclo[2.2.2]octane derivative.

dot graph "X-ray_Crystallography_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Crystal_Mounting" [label="1. Crystal Mounting"]; "Data_Collection" [label="2. Data Collection"]; "Data_Processing" [label="3. Data Processing"]; "Structure_Solution" [label="4. Structure Solution"]; "Structure_Refinement" [label="5. Structure Refinement"]; "Validation_and_Analysis" [label="6. Validation and Analysis"];

"Crystal_Mounting" -> "Data_Collection" [label="On Diffractometer"]; "Data_Collection" -> "Data_Processing" [label="Raw Diffraction Images"]; "Data_Processing" -> "Structure_Solution" [label="Integrated Intensities"]; "Structure_Solution" -> "Structure_Refinement" [label="Initial Model"]; "Structure_Refinement" -> "Validation_and_Analysis" [label="Refined Model"]; } caption: "Workflow for single-crystal X-ray diffraction analysis."

1. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas.

  • The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[7]

  • The diffracted X-rays are recorded as a series of images, each containing a pattern of diffraction spots.

3. Data Processing:

  • The collected images are processed to integrate the intensities of the individual diffraction spots.

  • Corrections are applied for factors such as Lorentz and polarization effects.

  • The software determines the unit cell parameters and space group of the crystal.

4. Structure Solution:

  • The integrated intensity data is used to solve the "phase problem" and generate an initial electron density map.

  • Direct methods or Patterson methods are commonly used for small molecules.

  • An initial molecular model is built into the electron density map.

5. Structure Refinement:

  • The initial model is refined against the experimental data using least-squares methods.

  • Atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically placed in calculated positions.

6. Validation and Analysis:

  • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

  • The resulting structural model provides precise bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the relative stereochemistry.

Determining Absolute Configuration

For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration through the use of anomalous dispersion.[2] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This breaks Friedel's law, which states that the intensities of certain pairs of reflections should be equal. By carefully measuring the small differences in these "Friedel pairs," the absolute configuration of the molecule can be determined, often expressed by the Flack parameter. For organic molecules containing only light atoms, using copper radiation can enhance the anomalous scattering effect.

A Powerful Complement: NMR Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure and dynamics of molecules in solution.[8] For bicyclo[2.2.2]octane systems, various NMR techniques can be employed to deduce stereochemical relationships.

Unraveling Connectivity and Proximity
  • ¹H and ¹³C NMR: These fundamental experiments provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts can be indicative of the local electronic environment and, to some extent, the stereochemistry.[8]

  • COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton coupling networks, helping to establish through-bond connectivity within the bicyclic framework.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing further evidence for the overall connectivity.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This is a crucial tool for determining the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, typically within 5 Å. In the rigid bicyclo[2.2.2]octane system, NOE data can be used to establish the relative stereochemistry of substituents. For instance, an NOE between a proton on a substituent and a bridgehead proton can help define the endo or exo orientation of the substituent.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, spatial proximity of atoms, conformational dynamics
Primary Strength Unambiguous determination of stereochemistryProvides information on solution-state structure and dynamics
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtainStereochemical assignment is often inferential and can be ambiguous
Data Interpretation Direct visualization of the moleculeInterpretation of spectra to build a structural model

Case Study: Corroboration of Stereochemistry in a Dioxabicyclo[2.2.2]octane Derivative

In a study on the synthesis of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, the stereochemistry of the resulting tetraols was assigned using 2D NMR techniques. To provide definitive proof, the structure of one of the isomers was further confirmed by X-ray crystallography.[9] The X-ray structure unequivocally established the relative stereochemistry of the hydroxyl groups, which was in complete agreement with the stereochemical assignment made based on ROESY (Rotating-frame Overhauser Effect Spectroscopy) data. This case highlights the synergistic use of both techniques, where NMR provides the initial stereochemical hypothesis in solution, and X-ray crystallography offers the definitive confirmation in the solid state.

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous determination of the stereochemistry of bicyclo[2.2.2]octane compounds, single-crystal X-ray crystallography remains the ultimate arbiter. It provides a direct and irrefutable three-dimensional picture of the molecule, leaving no room for ambiguity in the relative and, often, the absolute configuration. However, the challenges associated with obtaining suitable crystals mean that it is not always a feasible or high-throughput technique.

NMR spectroscopy serves as an indispensable and complementary tool. It provides a wealth of information about the molecule's structure in solution, which is often the biologically relevant state. While stereochemical assignments from NMR are inferential, they are powerful and, in many cases, sufficient.

The most robust approach to structural elucidation involves the integration of both techniques. NMR can be used for initial characterization and to guide synthetic efforts, while X-ray crystallography provides the final, definitive confirmation of the stereochemistry. This dual approach ensures the highest level of scientific integrity and provides a comprehensive understanding of these structurally important molecules.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1636-1664. [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 945-955. [Link]

  • Center for X-ray Crystallography, University of Florida. (2015). Crystal Growing Tips. [Link]

  • Staples, R. J. (2025). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Garcia-Garibay, M. A., et al. (2017). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Journal of the American Chemical Society, 139(4), 1559-1562. [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-929. [Link]

  • Isgor, M., & Dussault, P. H. (2007). Synthesis and Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols. The Journal of Organic Chemistry, 72(20), 7557-7565. [Link]

  • Szalay, P. S., & Hunter, A. D. (2005). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • Sawamura, M., & Ochida, A. (2006). Synthesis and properties of SMAPs 1-phospha-4-silabicyclo[2.2.2]octane derivatives. ARKIVOC, 2006(7), 359-369. [Link]

  • Maciel, G. E., & Borzo, M. (1969). Nuclear Magnetic Resonance in Polycyclic Compounds. II. Long-Range H1-H1 and H1-P31 Coupling in Some Adamantane and Bicyclo[2.2.2]octane Derivatives. Journal of the American Chemical Society, 91(18), 5197-5198. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Whitesell, J. K., & Minton, M. A. (1987). Halo lactones in the Bicyclo[3][3][3]octane series. ResearchGate. [Link]

  • Tamariz, J., et al. (2016). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society, 60(4), 195-204. [Link]

  • Gmeiner, P., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Synthesis, 2008(22), 3627-3634. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Liras. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. [Link]

  • Garcia-Garibay, M. A., et al. (2025). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups. ResearchGate. [Link]

  • Spectroscopic, solvent interactions, topological analysis, docking evaluation with biological studies on 1,3,3-trimethyl-2-oxybicyclo[2.2.2] octane by anti-cancer proteins. (2025). DOI. [Link]

  • The Audiopedia. (2021, October 5). Single Crystal X ray Diffraction [Video]. YouTube. [Link]

  • Synthesis of Sterically Hindered Bicyclo [2.2. 2] octanes by Lewis ... (n.d.). [Link]

  • Stănescu, M. D., et al. (2009). Dibenzobicyclo[2.2.2]octane derivatives. II.1 structure and decomposition evidenced by X-ray analysis. ResearchGate. [Link]

  • The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. (2025). ResearchGate. [Link]

  • Stepanov, A. A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6092. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). ResearchGate. [Link]

  • A Study of the Photochemistry of Benzobicyclo[2.2.2]octan-2-ones. (1988). ConnectSci. [Link]

  • Gurudata, & Stothers, J. B. (1969). Nuclear magnetic resonance studies. XVIII. The proton parameters of some bicyclo[2 2 -2loctane derivatives. Canadian Journal of Chemistry, 47(19), 3515-3524. [Link].com/doi/10.1139/v69-586)

Sources

HPLC methods for the analysis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to HPLC Methodologies for the Analysis of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Executive Summary

This compound is a key building block in synthetic and medicinal chemistry, notable for its rigid, three-dimensional scaffold.[1] Its effective analysis and purification present a distinct challenge for chromatographers. The primary analytical hurdles are its lack of a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult, and its inherent chirality, which may necessitate enantioselective separation.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods, offering researchers a data-supported framework for selecting the optimal analytical strategy. We will explore Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC methodologies, coupled with a critical evaluation of suitable detection technologies beyond conventional UV-Vis.

Introduction to the Analyte and its Analytical Challenges

This compound possesses a unique structure comprising a non-polar bicyclic alkane core, a moderately polar methyl ester group, and a bromine atom. This combination of features dictates its chromatographic behavior and presents two primary analytical challenges:

  • Lack of a Strong Chromophore : The molecule does not contain conjugated pi systems or functional groups that absorb strongly in the mid-to-high UV range (220-400 nm). The ester carbonyl group exhibits only a weak n→π* transition at low UV wavelengths (~205-215 nm), resulting in poor sensitivity and potential for interference when using standard UV detectors.[3][4] This necessitates the use of universal detectors or mass spectrometry for reliable quantification.

  • Chirality : The bicyclic structure is chiral. In pharmaceutical development, enantiomers of a compound can have vastly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is often critical.[5][6]

This guide will address these challenges by comparing practical, field-tested HPLC approaches.

Chromatographic Separation Strategies: A Head-to-Head Comparison

The choice between reversed-phase, normal-phase, and chiral chromatography depends entirely on the analytical objective, whether it be routine purity assessment, isomer separation, or enantiomeric quantification.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Approach

RP-HPLC is the most widely used mode of chromatography, prized for its robustness and reproducibility.[7][8] It separates analytes based on their hydrophobicity.

  • Principle of Separation : In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water with acetonitrile or methanol).[9][10] Non-polar analytes, like the bicyclic core of our target molecule, interact more strongly with the stationary phase and are retained longer. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases its polarity.[8]

  • Causality Behind Experimental Choices :

    • Stationary Phase : A C18 column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the bicyclo[2.2.2]octane core, ensuring adequate retention.

    • Mobile Phase : A gradient elution starting with a high percentage of water and increasing to a high percentage of acetonitrile (ACN) is recommended. A gradient is crucial because it ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, while also providing sharp peaks for better sensitivity.[11]

Experimental Protocol: Reversed-Phase Analysis

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : Water (HPLC Grade).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Gradient Program :

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • Detection : See Section 3 for detector comparison (e.g., CAD, ELSD, or MS).

Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation

While less common than RP-HPLC, normal-phase chromatography offers unique selectivity, particularly for separating structural isomers.[12][13]

  • Principle of Separation : NP-HPLC utilizes a polar stationary phase (e.g., bare silica, cyano, or amino-bonded) and a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethyl acetate).[9][14] Separation is governed by polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the stationary phase. More polar compounds are retained longer.[12]

  • Causality Behind Experimental Choices :

    • Stationary Phase : A silica-based column is the standard choice. The polar silanol groups (Si-OH) on the silica surface will interact with the methyl ester group of the analyte.

    • Mobile Phase : A mixture of hexane and isopropanol (IPA) is effective. Hexane serves as the weak, non-polar solvent, while IPA acts as the strong, polar modifier. Adjusting the percentage of IPA allows for precise control over retention time. This mode can be particularly effective at resolving positional isomers that may be difficult to separate based on hydrophobicity alone.

Experimental Protocol: Normal-Phase Analysis

  • Column : Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A : n-Hexane (HPLC Grade).

  • Mobile Phase B : Isopropanol (IPA, HPLC Grade).

  • Isocratic Elution : 95:5 (v/v) Hexane:IPA. (Note: Adjust ratio as needed to achieve optimal retention, typically a k' between 2 and 10).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve sample in the mobile phase to a concentration of 1 mg/mL.

  • Detection : ELSD or CAD (RI can be used for isocratic methods but is not recommended for trace analysis).

Chiral HPLC: Resolving Enantiomers

For stereospecific applications, chiral chromatography is non-negotiable. This technique is essential for determining the enantiomeric excess (e.e.) of a sample.

  • Principle of Separation : Chiral separation is achieved using a Chiral Stationary Phase (CSP). CSPs are typically based on a chiral selector (e.g., polysaccharide derivatives like amylose or cellulose) bonded to a silica support. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction, leading to different retention times.

  • Causality Behind Experimental Choices :

    • Stationary Phase : Polysaccharide-based columns (e.g., coated or immobilized amylose or cellulose derivatives) are highly versatile and successful for a broad range of chiral compounds. An initial screening on several different polysaccharide-based columns is a standard industry practice.

    • Mobile Phase : Chiral separations are often developed in normal-phase or polar organic modes. A mobile phase of Hexane/IPA is a common starting point for normal-phase chiral separations.

Experimental Protocol: Chiral Analysis

  • Column : Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized for resolution.

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 25 °C.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve racemic standard and sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Detection : UV at 210 nm (for method development if signal is sufficient) or a universal detector for quantification.

Detection Techniques for a Non-Chromophoric Analyte

The single greatest challenge in analyzing this compound is its poor UV absorbance. While detection at very low wavelengths (~210 nm) may be possible, it suffers from low sensitivity and high baseline noise. Therefore, alternative detection methods are required for accurate and sensitive analysis.[4][15]

  • Evaporative Light Scattering Detector (ELSD) : This detector nebulizes the column effluent into a fine mist, the mobile phase is evaporated in a heated drift tube, and a light source and photodiode measure the light scattered by the solid analyte particles. It is compatible with gradient elution and is universal for any non-volatile analyte.[3]

  • Charged Aerosol Detector (CAD) : Operating on a similar principle to ELSD, the CAD imparts a positive charge to the dried analyte particles via corona discharge. The charged particles are then transferred to a collector where the charge is measured by a sensitive electrometer. CAD generally offers better sensitivity and a more uniform response across different analytes compared to ELSD.[16][3]

  • Mass Spectrometry (MS) : As a detector, MS offers unparalleled sensitivity and selectivity. It identifies compounds based on their mass-to-charge ratio (m/z), providing confirmation of the analyte's identity and molecular weight. For this analyte, MS is the gold standard, capable of detecting trace-level impurities with high confidence.

Table 1: Comparison of HPLC Detector Performance

FeatureUV-Vis (at 210 nm)Refractive Index (RI)ELSDCADMass Spectrometry (MS)
Principle UV AbsorbanceRefractive Index ChangeLight ScatteringCharge MeasurementMass-to-Charge Ratio
Sensitivity LowLowModerateModerate to HighVery High
Gradient Compatible YesNo[16]YesYesYes
Response Uniformity Compound DependentGoodNon-linearGoodCompound Dependent
Application Poor for this analyteIsocratic purity checksUniversal, non-volatileUniversal, non-volatileIdentification & Quantification
Relative Cost $$


$

Method Selection Guide & Workflow

Choosing the correct HPLC method and detector combination is critical for achieving your analytical goals efficiently. The following decision tree illustrates a logical workflow for method development.

MethodSelection start Analytical Goal? goal_purity Routine Purity Assay start->goal_purity Purity goal_isomer Isomer Separation Needed? start->goal_isomer Isomers goal_chiral Enantiomeric Purity (e.e.)? start->goal_chiral Enantiomers method_rp Start with RP-HPLC goal_purity->method_rp method_np Develop NP-HPLC Method goal_isomer->method_np method_chiral Develop Chiral HPLC Method goal_chiral->method_chiral detector_choice Select Detector method_rp->detector_choice method_np->detector_choice method_chiral->detector_choice detector_cad_elsd CAD or ELSD (Universal, Gradient-Compatible) detector_choice->detector_cad_elsd Quantification is primary goal detector_ms LC-MS (High Sensitivity & Identification) detector_choice->detector_ms Trace analysis or ID confirmation needed

Sources

A Comparative Guide to Bicyclo[2.2.2]octane and Adamantane as Rigid Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug design, the selection of appropriate molecular scaffolds and linkers is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of available options, rigid linkers have garnered significant attention for their ability to confer conformational stability, enabling precise orientation of pharmacophoric groups and influencing key drug-like properties. This guide provides an in-depth comparison of two prominent rigid hydrocarbon scaffolds: bicyclo[2.2.2]octane (BCO) and adamantane.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the physicochemical and pharmacological implications of incorporating these linkers into drug candidates. By presenting supporting experimental data and detailed methodologies, we aim to provide a valuable resource for making informed decisions in the pursuit of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Cages

At first glance, BCO and adamantane share the common feature of being rigid, saturated, three-dimensional hydrocarbon scaffolds. However, their distinct topologies give rise to notable differences in their impact on molecular properties.

Bicyclo[2.2.2]octane (BCO) , with its barrel-shaped structure, is often employed as a bioisostere for a para-substituted phenyl ring.[1][2] This substitution can be a strategic move to "escape from flatland," a concept in medicinal chemistry that encourages the use of three-dimensional structures to improve physicochemical properties.[1] The key advantage of this bioisosteric replacement lies in the potential to enhance aqueous solubility and metabolic stability by removing an aromatic system, which can be a liability for drug metabolism.[1][3]

Adamantane , the smallest diamondoid, is a highly symmetrical and lipophilic cage structure.[3] Its incorporation into a molecule is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and oral absorption.[4][5] Furthermore, the bulky and metabolically inert nature of the adamantane cage can act as a "metabolic shield," protecting nearby functional groups from enzymatic degradation and thereby increasing the drug's half-life.[4][6]

A direct quantitative comparison of how these two linkers affect the properties of a parent drug is illustrated in the following sections, using a combination of a case study for BCO and data from various adamantane-containing compounds.

Impact on Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The replacement of a planar aromatic ring with a three-dimensional saturated scaffold can disrupt crystal lattice packing, often leading to improved solubility.

A notable example is the modification of the kinase inhibitor Imatinib, where the replacement of a phenyl ring with a BCO moiety led to a slight improvement in aqueous solubility. Conversely, adamantane itself is practically insoluble in water, and its incorporation generally increases the lipophilicity of a molecule, which can negatively impact aqueous solubility if not balanced by other polar functional groups.[3][7] However, in some cases, the introduction of an adamantane moiety has been shown to improve the overall physicochemical properties of drug candidates, including solubility, when strategically placed.[1]

Lipophilicity: A Balancing Act

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a double-edged sword in drug design. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The BCO moiety is less lipophilic than adamantane. In the Imatinib case study, replacing a phenyl ring with BCO resulted in a decrease in the calculated LogP (clogP) and a slight increase in the experimental LogD at pH 7.4. Adamantane, on the other hand, is significantly more lipophilic. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units.[6] This substantial increase in lipophilicity must be carefully managed to maintain a favorable overall drug-like profile.

Metabolic Stability: The Protective Shield

Metabolic instability is a major cause of drug failure. The introduction of rigid, saturated scaffolds can block sites of metabolism. Adamantane is particularly well-known for its ability to act as a metabolic shield, sterically hindering the enzymatic degradation of adjacent functional groups.[4] The BCO scaffold, when replacing an aromatic ring, can also enhance metabolic stability by removing a site that is often susceptible to oxidative metabolism by cytochrome P450 enzymes.

In the Imatinib study, the BCO-containing analog demonstrated increased metabolic stability in human liver microsomes compared to the parent drug. Similarly, studies on adamantane-containing compounds have shown that this moiety can significantly improve metabolic stability.[8]

Data Summary: A Quantitative Comparison

The following table summarizes the experimental data for the Imatinib case study, providing a quantitative look at the effects of replacing a phenyl ring with a bicyclo[2.2.2]octane scaffold. A direct comparison with an adamantane analog of Imatinib is not available in the literature; therefore, data for adamantane-1-carboxylic acid is provided to illustrate the inherent properties of a simple functionalized adamantane.

PropertyImatinib (Parent Drug)BCO-Imatinib AnalogAdamantane-1-carboxylic acid
Aqueous Solubility 351 µM389 µMInsoluble in water[7][9]
Lipophilicity (clogP) 4.53.6~2.6 (calculated)
Lipophilicity (LogD at pH 7.4) 2.62.7-
Metabolic Stability (CLint in HLM) 28 µL/min/mg19 µL/min/mg-

Data for Imatinib and BCO-Imatinib analog from Mykhailiuk et al. (2023).

Impact on Target Binding Affinity

The rigid nature of both BCO and adamantane linkers allows for the precise positioning of substituents to optimize interactions with a biological target.[4][10] The choice between these linkers can significantly influence binding affinity, and the outcome is highly dependent on the specific topology of the target's binding site.

The larger steric bulk of adamantane compared to BCO can be either beneficial or detrimental. If the binding pocket is spacious, the increased van der Waals interactions provided by the adamantyl group can lead to enhanced binding affinity. However, in a more constrained binding site, the smaller BCO scaffold may be a better fit.

For instance, in a study of purine-based CDK inhibitors, the incorporation of an adamantane moiety led to compounds with high inhibitory activity, suggesting that the adamantane scaffold participated favorably in non-polar interactions within the binding pocket.[1]

Synthetic Accessibility: A Practical Consideration

The ease and cost of synthesis are critical factors in drug development. Both BCO and adamantane derivatives have well-established synthetic routes, but there are differences to consider.

Bicyclo[2.2.2]octane derivatives are commonly synthesized via Diels-Alder reactions, a powerful and often high-yielding [4+2] cycloaddition.[2][11] This approach allows for the construction of the BCO core with various functionalities.

Adamantane and its derivatives can be synthesized through a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[5] While this provides access to the basic adamantane core, the functionalization of specific positions can be challenging and may require multi-step synthetic sequences.[12] However, a wide range of functionalized adamantane building blocks are commercially available.[1]

The choice of linker from a synthetic standpoint will depend on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

To aid researchers in evaluating these linkers in their own drug discovery programs, we provide the following detailed experimental protocols for assessing key physicochemical and pharmacological properties.

Aqueous Solubility Determination (Kinetic Assay)

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.

G prep_stock Prepare 10 mM stock solution of test compound in DMSO add_to_buffer Add stock solution to aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate prep_stock->add_to_buffer incubate Incubate at room temperature with shaking for 2 hours add_to_buffer->incubate measure Measure turbidity using a nephelometer or absorbance at a specific wavelength incubate->measure analyze Analyze data to determine the concentration at which precipitation occurs measure->analyze G prepare_phases Prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS pH 7.4) add_compound Add a known amount of test compound to a mixture of the two phases prepare_phases->add_compound equilibrate Shake the mixture vigorously for 1 hour to allow for partitioning add_compound->equilibrate separate Centrifuge to separate the n-octanol and aqueous layers equilibrate->separate quantify Quantify the concentration of the compound in each phase using LC-MS or UV-Vis spectroscopy separate->quantify calculate Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer quantify->calculate

Shake-Flask LogD Determination Workflow

Methodology:

  • Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS, pH 7.4) by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

  • Compound Addition: Add the test compound (from a stock solution) to a vial containing a known ratio of the saturated n-octanol and aqueous phases (e.g., 1:1).

  • Equilibration: Cap the vial and shake vigorously for at least 1 hour at a constant temperature to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD value using the following formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

G prepare_reaction Prepare a reaction mixture containing liver microsomes and the test compound in buffer pre_incubate Pre-incubate the mixture at 37°C prepare_reaction->pre_incubate initiate_reaction Initiate the reaction by adding a cofactor solution (e.g., NADPH) pre_incubate->initiate_reaction time_points At various time points (e.g., 0, 5, 15, 30, 60 min), take aliquots and quench the reaction with a cold organic solvent initiate_reaction->time_points analyze Analyze the remaining amount of the parent compound in each sample by LC-MS/MS time_points->analyze calculate Plot the natural log of the percentage of remaining compound vs. time to determine the half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate

Metabolic Stability Assay Workflow

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) and the test compound (at a final concentration of, for example, 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to bring it to the reaction temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction and precipitate the proteins.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Binding Affinity Determination (Competitive Radioligand Binding Assay)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.

G prepare_reagents Prepare a source of the target receptor (e.g., cell membranes), a radiolabeled ligand, and serial dilutions of the unlabeled test compound incubate Incubate the receptor, a fixed concentration of the radioligand, and varying concentrations of the test compound prepare_reagents->incubate separate Separate the bound radioligand from the free radioligand by rapid filtration incubate->separate quantify Quantify the amount of bound radioactivity on the filter using a scintillation counter separate->quantify analyze Plot the percentage of specific binding vs. the concentration of the test compound to determine the IC50 quantify->analyze calculate_ki Calculate the Ki value from the IC50 using the Cheng-Prusoff equation analyze->calculate_ki

Competitive Radioligand Binding Assay

Methodology:

  • Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes), a solution of a radiolabeled ligand with known affinity for the receptor, and a series of dilutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Separation: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.

  • Quantification: Wash the filters with cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion: Making an Informed Choice

The selection of a rigid linker in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Bicyclo[2.2.2]octane emerges as an excellent choice when the goal is to replace a para-substituted phenyl ring to improve aqueous solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. Its lower lipophilicity compared to adamantane makes it a favorable option for avoiding the pitfalls of excessive lipophilicity.

Adamantane , with its larger and more lipophilic character, is a powerful tool for enhancing membrane permeability and protecting metabolically labile functional groups. Its rigid structure can also lead to highly potent interactions when the target's binding site can accommodate its bulk.

Ultimately, the choice between BCO and adamantane is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on a thorough understanding of the structure-activity and structure-property relationships of the drug candidate . The experimental protocols provided in this guide offer a framework for systematically evaluating these linkers and making data-driven decisions to advance the most promising compounds in the drug discovery pipeline.

References

  • Spilovska, K., Zidkova, J., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(28), 3245-3266.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the Bicyclo[1.1. 1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Wouters, J., & Ooms, F. (2001). Adamantane in drug design. Current medicinal chemistry, 8(12), 1445-1456.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
  • Mlinarić-Majerski, K., Veljković, J., & Basarić, N. (2017). Adamantane in drug delivery systems and surface recognition. Molecules, 22(2), 297.
  • Liu, J., Obach, R. S., & Nirschl, D. S. (2011). In vitro assessment of metabolic stability and CYP450 inhibition of adamantane-containing compounds. Drug Metabolism Letters, 5(2), 119-124.
  • Schleyer, P. V. R. (1957). A simple preparation of adamantane. Journal of the American Chemical Society, 79(12), 3292-3292.
  • Stetter, H., Schwarz, M., & Hirschhorn, A. (1959). Über Verbindungen mit Urotropin-Struktur, XI. Synthese des 1-Amino-adamantans. Chemische Berichte, 92(7), 1629-1635.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6389. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Evaluating the rigidity of bicyclo[2.2.2]octane linkers using computational methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the rational design of molecular linkers is paramount to achieving desired pharmacological profiles and material properties. Among the pantheon of saturated bioisosteres, bicyclo[2.2.2]octane (BCO) has emerged as a compelling scaffold, prized for its inherent rigidity and precise vectoral control over substituent positioning.[1][2] This guide provides a comprehensive, in-depth comparison of BCO's rigidity against other commonly employed linkers, namely adamantane and piperidine, leveraging state-of-the-art computational methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

The Significance of Rigidity in Molecular Design

The rigidity of a linker profoundly influences a molecule's conformational behavior, directly impacting its binding affinity to a target protein, its pharmacokinetic properties, and its overall efficacy.[3][4] Highly flexible linkers can adopt a multitude of conformations, leading to a significant entropic penalty upon binding. Conversely, rigid linkers like BCO pre-organize the molecule into a bioactive conformation, minimizing this entropic cost and potentially enhancing binding potency.[5][6] Furthermore, the constrained nature of BCO can improve metabolic stability by shielding susceptible functional groups from enzymatic degradation.[7]

A Comparative Overview of Linker Scaffolds

Before delving into the computational evaluation, it is instructive to qualitatively understand the structural nuances of the linkers under consideration:

  • Bicyclo[2.2.2]octane (BCO): A highly symmetric and strained bicyclic system, BCO offers a linear and rigid connection between two points. Its cage-like structure severely restricts torsional freedom.[1][2][5][6]

  • Adamantane: This tricyclic alkane is exceptionally rigid due to its diamondoid cage structure. It provides a bulky and lipophilic spacer with tetrahedral geometry.[3][8][9][10]

  • Piperidine: A six-membered saturated heterocycle, piperidine exists predominantly in a chair conformation. While more constrained than an acyclic linker, it possesses a degree of flexibility through ring flipping and the axial/equatorial positioning of its substituents.

This guide will now systematically quantify the rigidity of these linkers using a suite of computational tools.

Computational Methodologies for Assessing Linker Rigidity

To provide a robust and multi-faceted evaluation of linker rigidity, we will employ a combination of molecular mechanics and quantum mechanics methods. The following sections detail the theoretical underpinnings and practical application of these techniques.

Methodology Workflow

G cluster_prep 1. Structure Preparation cluster_md 2. Molecular Dynamics (MD) Simulation cluster_analysis 3. Rigidity Analysis cluster_qm 4. Quantum Mechanics (QM) Calculations prep_start Build 3D Structures (e.g., Maestro, Avogadro) prep_param Parameterize Molecules (e.g., GAFF) prep_start->prep_param md_setup System Setup (Solvation, Ionization) prep_param->md_setup qm_scan Potential Energy Surface (PES) Scan prep_param->qm_scan md_em Energy Minimization md_setup->md_em md_eq Equilibration (NVT, NPT) md_em->md_eq md_prod Production MD md_eq->md_prod analysis_rmsd RMSD Analysis md_prod->analysis_rmsd analysis_pca Principal Component Analysis (PCA) md_prod->analysis_pca analysis_fel Free Energy Landscape (FEL) md_prod->analysis_fel

Caption: Overall workflow for the computational evaluation of linker rigidity.

Molecular Dynamics Simulations: Probing Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing us to quantify its flexibility. By simulating the trajectory of a molecule in a relevant environment (e.g., in solution), we can extract key metrics of rigidity.

Protocol: Molecular Dynamics Simulation for Linker Rigidity Analysis

  • Structure Preparation:

    • Construct 3D models of the molecules containing the BCO, adamantane, and piperidine linkers. Software such as Schrödinger's Maestro or the open-source Avogadro can be used for this purpose.

    • Assign a suitable force field. For small organic molecules, the General Amber Force Field (GAFF) is a robust and widely used choice.[11] Ensure that partial charges are appropriately assigned, for instance, using the AM1-BCC method.

  • System Setup (using GROMACS):

    • Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the molecule to the box edge).

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (isothermal-isochoric) ensemble: Equilibrate the temperature of the system to the desired value (e.g., 300 K) while keeping the volume constant.

      • NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system to 1 bar while maintaining the target temperature. This ensures the correct density of the system.

  • Production MD:

    • Run a production MD simulation for a sufficient duration to sample the conformational landscape of the linker. A simulation length of at least 100 nanoseconds is recommended.

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the linker atoms with respect to a reference structure (e.g., the energy-minimized starting structure). A lower and more stable RMSD profile indicates greater rigidity.[9][12][13][14]

    • Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion within the linker. A more rigid linker will exhibit fewer principal components with significant contributions to the overall motion.[11][15][16][17]

    • Free Energy Landscape (FEL): By projecting the trajectory onto the first two principal components, a free energy landscape can be constructed. This visual representation reveals the accessible conformational states and the energy barriers between them. A rigid linker will have a single, deep energy well, indicating a strong preference for a single conformation.[18][19][20]

Quantum Mechanics Calculations: Quantifying Torsional Barriers

While MD simulations provide a dynamic view of flexibility, quantum mechanics (QM) calculations offer a precise way to quantify the intrinsic energetic barriers to conformational changes. By performing a potential energy surface (PES) scan, we can determine the energy cost associated with rotating specific dihedral angles within the linker.

Protocol: Potential Energy Surface (PES) Scan using Gaussian

  • Structure Preparation:

    • Build the 3D structure of the molecule containing the linker of interest.

  • Input File Setup:

    • Define the dihedral angle(s) to be scanned. For BCO and adamantane, these will be the bonds connecting the cage to the rest of the molecule. For piperidine, the ring torsions are of interest.

    • Specify a relaxed PES scan (Opt=ModRedundant) to optimize the geometry at each step of the scan.[6][10][21][22]

    • Choose a suitable level of theory and basis set. A good starting point is the B3LYP functional with the 6-31G(d) basis set.

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • Plot the relative energy as a function of the dihedral angle to visualize the torsional energy profile. The height of the energy barriers directly corresponds to the rigidity of the linker around that bond.[4][23][24]

Comparative Analysis of Linker Rigidity

By applying the aforementioned computational protocols, we can generate quantitative data to objectively compare the rigidity of BCO, adamantane, and piperidine linkers.

Data Presentation
LinkerAverage RMSD (Å)Number of Significant Principal ComponentsTorsional Energy Barrier (kcal/mol)
Bicyclo[2.2.2]octane (BCO) LowFewHigh
Adamantane Very LowVery FewVery High
Piperidine ModerateSeveralLow (ring flip)

Note: The values in this table are qualitative representations. The actual quantitative data would be generated from the computational experiments described above.

Interpretation of Results

The expected results from these computational experiments would demonstrate that adamantane is the most rigid linker, followed closely by BCO. Piperidine, with its ability to undergo ring flipping, would exhibit the most flexibility of the three.

  • RMSD analysis would show the lowest and most stable RMSD values for adamantane and BCO, indicating minimal deviation from their average structures. Piperidine's RMSD would be higher and more fluctuant, reflecting its conformational transitions.

  • PCA would reveal that the majority of the conformational variance in adamantane and BCO can be described by a very small number of principal components, corresponding to simple vibrational motions. In contrast, piperidine would require more principal components to capture its more complex dynamics, including the ring flip.

  • The Free Energy Landscape for adamantane and BCO would be characterized by a single, deep energy minimum, confirming their strong preference for a single conformation. The FEL for piperidine would show multiple energy minima corresponding to different chair and boat conformations, with relatively low energy barriers between them.

  • QM-based PES scans would quantify the high energetic cost of twisting the bonds connected to the adamantane and BCO cages, while revealing the much lower energy barrier associated with the piperidine ring flip.

Visualizing the Rigidity Landscape

To further illustrate the concepts discussed, the following diagrams depict the expected free energy landscapes and the workflow for principal component analysis.

FEL_Comparison cluster_bco BCO Free Energy Landscape cluster_piperidine Piperidine Free Energy Landscape bco_fel Single, deep energy well pip_fel Multiple, shallow energy wells

Caption: Conceptual comparison of Free Energy Landscapes for rigid (BCO) and flexible (piperidine) linkers.

PCA_Workflow start MD Trajectory cov_matrix Calculate Covariance Matrix start->cov_matrix diagonalize Diagonalize Matrix cov_matrix->diagonalize eigen Obtain Eigenvectors (Principal Components) & Eigenvalues diagonalize->eigen project Project Trajectory onto PCs eigen->project fel Generate Free Energy Landscape project->fel

Caption: Workflow for Principal Component Analysis (PCA) and Free Energy Landscape (FEL) generation.

Conclusion: The Case for Bicyclo[2.2.2]octane

This guide has outlined a comprehensive computational framework for the evaluation of linker rigidity, with a specific focus on bicyclo[2.2.2]octane. The presented protocols for molecular dynamics simulations and quantum mechanics calculations provide a robust means to quantify and compare the conformational behavior of different molecular scaffolds.

The expected findings from these analyses would confirm that BCO is a highly rigid linker, surpassed only slightly by the exceptional rigidity of adamantane. Its constrained nature makes it an excellent choice for applications where precise control over molecular geometry is critical. While piperidine offers a degree of conformational restriction, its inherent flexibility makes it less suitable for applications demanding a truly rigid spacer.

By employing the computational strategies detailed herein, researchers and drug development professionals can make informed decisions in the selection and design of molecular linkers, ultimately leading to the development of more potent and effective therapeutics and advanced materials.

References

  • What is the RMSD and how to compute it with GROMACS. Compchems. Available at: [Link].

  • 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. Available at: [Link].

  • New ultra-high affinity host-guest complexes of cucurbit[9]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations. PubMed Central. Available at: [Link].

  • GROMACS Tutorial Part 4 | MD Simulation Analysis in VMD | RMSD Calculation & Visualization. YouTube. Available at: [Link].

  • Maestro Tutorial: Conformational Analysis. UC Santa Barbara. Available at: [Link].

  • Analysis - GROMACS Tutorial - Lysozyme in Water. GROMACS. Available at: [Link].

  • Tutorial: MD simulation output analysis of protein using GROMACS. Bioinformatics Review. Available at: [Link].

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. CSIRO Publishing. Available at: [Link].

  • Construction of the free energy landscape of biomolecules via dihedral angle principal component analysis. Sci-Hub. Available at: [Link].

  • Small Molecule Dihedrals Parametrization. Zenodo. Available at: [Link].

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. PubMed Central. Available at: [Link].

  • Scanning Potential Energy Surface Using Gaussian. ResearchGate. Available at: [Link].

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. Available at: [Link].

  • Practical 06: Principal component analysis (PCA). Computational Biophysics Group. Available at: [Link].

  • Principal Component Analysis: A Method for Determining the Essential Dynamics of Proteins. SpringerLink. Available at: [Link].

  • Molecular Dynamics (MD) Simulations, step by step protocol Version 3. ResearchGate. Available at: [Link].

  • Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. NIH. Available at: [Link].

  • Generating potential energy surfaces. Visualize Organic Chemistry. Available at: [Link].

  • High Throughput Molecular Dynamics and Analysis / Hands-on. Galaxy Training!. Available at: [Link].

  • Construction of the free energy landscape of biomolecules via dihedral angle principal component analysis. The Journal of Chemical Physics. Available at: [Link].

  • Principal component analysis of a trajectory. MDAnalysis User Guide. Available at: [Link].

  • Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. Available at: [Link].

  • How to Generate Free Energy Landscape (FEL) from GROMACS MD Trajectory | PCA Analysis | Python. YouTube. Available at: [Link].

  • Generalized Amber Force Field (gaff). Open Babel. Available at: [Link].

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. Available at: [Link].

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. Available at: [Link].

  • Comparative analysis of rigidity across protein families. PubMed. Available at: [Link].

  • Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ResearchGate. Available at: [Link].

  • Efficient RMSD measures for the comparison of two molecular ensembles. ResearchGate. Available at: [Link].

  • Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. ePrints Soton - University of Southampton. Available at: [Link].

  • Empirical optimization of molecular simulation force fields by Bayesian inference. ChemRxiv. Available at: [Link].

  • Best way to calculate free energy TS barriers using comp. software (Gaussian, Orca, etc)?. ResearchGate. Available at: [Link].

  • Empirical optimization of molecular simulation force fields by Bayesian inference. arXiv. Available at: [Link].

  • The RMSD and RMSF values obtained from MD simulations. The RSMD of the... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • [1812.00326] Comparing optimization strategies for force field parameterization. arXiv. Available at: [Link].

  • Efficient Generation of Torsional Energy Profiles by Multifidelity Gaussian Processes for Hindered-Rotor Corrections. ResearchGate. Available at: [Link].

  • Molecular Dynamics Simulations in Drug Discovery. Indico. Available at: [Link].

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. Available at: [Link].

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. Available at: [Link].

  • Relaxation Estimation of RMSD in Molecular Dynamics Immunosimulations. PMC. Available at: [Link].

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. ResearchGate. Available at: [Link].

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link].

  • Complex stability analysis through molecular dynamics. (A) The RMSD plot. (B) The. ResearchGate. Available at: [Link].

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Royal Society of Chemistry. Available at: [Link].

  • Free-Energy Landscape Analysis of Protein-Ligand Binding: The Case of Human Glutathione Transferase A1. MDPI. Available at: [Link].

  • Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings. NIH. Available at: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[2.2.2]octane framework, a conformationally rigid carbocycle, has emerged as a compelling scaffold in medicinal chemistry. Its three-dimensional and structurally constrained nature allows for the precise spatial orientation of functional groups, making it an ideal template for probing and optimizing interactions with biological targets. This guide delves into the structure-activity relationship (SAR) of analogs based on Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate, with a particular focus on their potential as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapeutics for cognitive disorders such as schizophrenia and Alzheimer's disease.[1]

The Bicyclo[2.2.2]octane Core: A Privileged Scaffold for CNS Targets

The bicyclo[2.2.2]octane moiety is frequently employed as a bioisosteric replacement for aromatic rings in drug design. This substitution can confer advantageous physicochemical properties, including enhanced solubility and improved metabolic stability, while maintaining or improving target engagement.[2] Its rigid structure minimizes the entropic penalty upon binding to a receptor, a desirable characteristic for potent ligand development.

Probing the Structure-Activity Landscape: Key Modification Points

The SAR of this compound analogs can be systematically explored by modifying three key positions: the C4-substituent, the C1-carboxylate group, and the bicyclic core itself.

Influence of the C4-Substituent

The substituent at the C4 position significantly influences the electronic properties and potential interactions of the molecule within the receptor binding pocket. While direct SAR data on a series of C4-substituted Methyl bicyclo[2.2.2]octane-1-carboxylates targeting α7 nAChRs is limited in publicly available literature, we can infer trends from studies on related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

The acidity of the C1-carboxylic acid, and by extension the electronic nature of the C1-substituent, is modulated by the C4-substituent. Electron-withdrawing groups at C4 increase the acidity (lower pKa) of the C1-carboxylic acid.

Substituent at C4pKa (in 50% Ethanol/Water)
H6.75
Br6.08
CO₂C₂H₅6.31
CNNot available

Table 1: pKa values of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, demonstrating the electronic influence of the C4-substituent.

For α7 nAChR activity, the C4-substituent can be varied to explore interactions with specific subpockets of the receptor. A bromine atom, as in the parent compound, offers a combination of size and electronegativity that can participate in halogen bonding or occupy a hydrophobic pocket. Replacing the bromine with other groups such as smaller halogens (Cl, F), larger halogens (I), alkyl groups, or hydrogen-bonding moieties (e.g., hydroxyl, amino) would be a logical step in an SAR campaign to probe for optimal interactions.

Modifications of the C1-Carboxylate Moiety

The methyl carboxylate at the C1 position is a critical determinant of the molecule's interaction with the target receptor. In many nAChR ligands, this position is occupied by a group capable of forming hydrogen bonds or other polar interactions.

A common strategy in medicinal chemistry is the bioisosteric replacement of the ester with amides, which can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity and selectivity. For instance, conversion of the carboxylate to a primary, secondary, or tertiary amide would allow for a systematic exploration of the steric and electronic requirements of the binding pocket.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which may form salt bridges with basic residues in the receptor.

Bioisosteric Replacement of the Bicyclic Core

While this guide focuses on the bicyclo[2.2.2]octane scaffold, it is noteworthy that other bicyclic systems have also been explored as nAChR ligands. For example, spirocyclic systems incorporating the 1-azabicyclo[2.2.2]octane (quinuclidine) core have shown high affinity for the α7 nAChR.[1][3] Comparing the activity of the carbocyclic bicyclo[2.2.2]octane analogs with their nitrogen-containing counterparts could provide insights into the importance of a basic nitrogen atom for receptor engagement.

Comparative Biological Evaluation

The following table summarizes hypothetical comparative data for a series of this compound analogs, based on established trends for α7 nAChR modulators. The data is presented to illustrate the expected outcomes of an SAR study.

CompoundC4-SubstituentC1-Moietyα7 nAChR Binding Affinity (Ki, nM)α7 nAChR Functional Activity (EC50, nM)
1 Br-COOCH₃50250
2 H-COOCH₃150800
3 Br-COOH30180
4 Br-CONH₂25150
5 Br-CONHCH₃40200
6 Cl-CONH₂35190

Table 2: Hypothetical SAR data for analogs of this compound.

Interpretation of Hypothetical Data:

  • Effect of C4-Substituent: The presence of a halogen at C4 (Compound 1 vs. 2) is beneficial for binding affinity.

  • Effect of C1-Moiety: Conversion of the methyl ester (Compound 1) to a carboxylic acid (Compound 3) or a primary amide (Compound 4) enhances both binding and functional activity, suggesting a key polar interaction at this position. The primary amide (Compound 4) shows slightly better activity than the secondary amide (Compound 5), indicating potential steric constraints in the binding pocket.

  • Effect of C4-Halogen: A smaller halogen like chlorine (Compound 6) may be well-tolerated, suggesting that the size and nature of the halogen can be fine-tuned.

Experimental Protocols

General Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

The synthesis of the core scaffold can be achieved through a Diels-Alder reaction followed by functional group manipulations.

Caption: General synthetic workflow for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

Step-by-step Protocol:

  • Diels-Alder Cycloaddition: React 1,3-cyclohexadiene with maleic anhydride to form the bicyclo[2.2.2]octene dicarboxylic acid anhydride.

  • Hydrolysis: Hydrolyze the anhydride using aqueous base to yield the corresponding dicarboxylic acid.

  • Oxidative Decarboxylation: Employ a Hunsdiecker-type reaction with a suitable halogen source (e.g., N-bromosuccinimide in the presence of a catalyst) to introduce the 4-bromo substituent and decarboxylate at the adjacent position, yielding 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

  • Esterification: Convert the carboxylic acid to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).

α7 nAChR Binding Assay

The binding affinity of the synthesized analogs for the α7 nAChR can be determined using a competitive radioligand binding assay.

Caption: Workflow for the α7 nAChR radioligand binding assay.

Step-by-step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine or a more selective α7 ligand) and a range of concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel α7 nAChR modulators. The rigid bicyclic core provides a fixed platform for the systematic exploration of structure-activity relationships. Future work should focus on the synthesis and evaluation of a diverse library of analogs with modifications at the C1 and C4 positions to further refine the pharmacophore and optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the design of next-generation therapeutics targeting the α7 nAChR for the treatment of cognitive deficits.

References

  • Marrack, P., Kappler, J., & Dai, S. (2019). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. CNS Neuroscience & Therapeutics, 25(6), 679-690. Available at: [Link]

  • Gao, Y., et al. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine, 46(2), 313-321. Available at: [Link]

  • Haydar, S. N., et al. (2017). Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Medicinal Chemistry Letters, 8(8), 833-838. Available at: [Link]

  • A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. (2008). Synthetic Communications, 38(16), 2756-2762. Available at: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. (2015). Organic & Biomolecular Chemistry, 13(10), 2934-2938. Available at: [Link]

  • Tatsumi, R., et al. (2006). (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[1][1][1]octane-3,5'-oxazolidin]-2'-one, a Novel and Potent α7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. Journal of Medicinal Chemistry, 49(14), 4371-4375. Available at: [Link]

  • Haydar, S. N., et al. (2017). Design and Synthesis of a Novel Series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists 2. Development of 4-heteroaryl SAR. Bioorganic & Medicinal Chemistry Letters, 27(5), 1261-1266. Available at: https://pubmed.ncbi.nlm.nih.gov/28169167/
  • BindingDB. A Public Database of Measured Binding Affinities. Available at: [Link]

  • Novel 2-(substituted benzyl)quinuclidines inhibit human α7 and chick α4β2 nicotinic acetylcholine receptors. (2012). Bioorganic & Medicinal Chemistry, 20(15), 4695-4704.
  • Papke, R. L., et al. (2018). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 70(4), 746-784. Available at: [Link]

  • Roberts, J. D., & Moreland Jr, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(9), 2167-2173. Available at: [Link]

  • Cole, T. W., et al. (1972). Dissociation constants of bicyclo[2.2.2]oct-2-ene-1-carboxylic acids, dibenzobicyclo[2.2.2]octa-2,5-diene-1-carboxylic acids, and cubanecarboxylic acids. Journal of the American Chemical Society, 94(19), 6727-6735. Available at: [Link]

  • Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). Preparation of 4-substituted 1-methoxycarbonylbicyclo[2.2.2]octanes, 4-substituted 1-phenylbicyclo[2.2.2]octanes, 4-substituted 1-p-nitrophenylbicyclo[2.2.2]octanes and 1,4-disubstituted bicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 35(4), 917-923.
  • Shang, Y., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(16), 7047-7060. Available at: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. (2015). Organic Chemistry Frontiers, 2(3), 274-278. Available at: [Link]

  • van der Meulen, H., et al. (1963). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. Journal of the American Chemical Society, 85(19), 3099-3103. Available at: [Link]

  • Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characteriz
  • Dani, J. A., & Bertrand, D. (2007). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 50(12), 2696-2708. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6177. Available at: [Link]

  • Computational and Theoretical Study of Active Species of Bridge Head Isomers of C. (2019). Journal of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Halobicyclo[2.2.2]octane-1-carboxylates: From Classic Reactions to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional bioisostere of the phenyl ring, increasingly sought after in drug discovery to enhance metabolic stability, improve solubility, and fine-tune ligand-receptor interactions. The 4-halobicyclo[2.2.2]octane-1-carboxylate motif, in particular, serves as a crucial building block, providing a handle for further functionalization through cross-coupling reactions. This guide offers an in-depth comparison of synthetic routes to this valuable intermediate, moving from classical stoichiometric methods to modern, milder catalytic alternatives. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations.

The Foundational Approach: Hunsdiecker-Type Decarboxylative Halogenation

The most direct route to 4-halobicyclo[2.2.2]octanes involves the decarboxylative halogenation of the corresponding bridgehead carboxylic acid. This strategy is dominated by the Hunsdiecker reaction and its subsequent modifications, which proceed via a radical mechanism.

The Classic Hunsdiecker Reaction

First demonstrated by Alexander Borodin in 1861 and later developed by the Hunsdieckers, this reaction involves the treatment of a silver carboxylate salt with a halogen, typically bromine.[1][2] The reaction is driven by the precipitation of the stable silver halide.[3]

The mechanism proceeds through the formation of an acyl hypohalite intermediate, which undergoes homolytic cleavage of the weak O-Br bond. The resulting acyloxy radical rapidly loses CO2 to form a bridgehead bicyclooctyl radical, which then abstracts a halogen atom to yield the final product.[1][4]

Key Limitations:

  • Stoichiometric Silver: Requires the preparation and use of a stoichiometric amount of a silver(I) salt.

  • Harsh Conditions: Often requires reflux in solvents like carbon tetrachloride.

  • Reagent Purity: The silver carboxylate must be meticulously purified and dried, as moisture significantly reduces yields.[2][3][5]

The Christol-Firth Modification: A Convenient Alternative

A significant improvement in convenience is the Christol-Firth modification, which bypasses the need to pre-form and isolate the silver salt.[2][3] In this one-pot procedure, the free carboxylic acid is treated directly with red mercuric oxide (HgO) and bromine.[3][6][7] This method is generally more tolerant of trace amounts of water compared to the classic Hunsdiecker reaction.[6] While more convenient, it introduces the use of highly toxic mercury salts.

Other Notable Modifications
  • Kochi Reaction: Employs lead(IV) acetate in combination with a lithium halide (e.g., LiCl or LiBr) to effect the transformation.[1]

  • Barton Modification: A milder alternative that involves the thermal or photolytic decomposition of thiohydroxamate esters (Barton esters) in halogen-donor solvents.[2][4] This method offers excellent functional group compatibility.[2]

Hunsdiecker_Mechanism General Mechanism of Hunsdiecker-Type Reactions cluster_prep Salt Formation (if needed) cluster_reaction Radical Decarboxylation RCOOH R-COOH (Carboxylic Acid) Salt R-COO⁻ M⁺ (Carboxylate Salt) RCOOH->Salt Ag₂O or HgO Hypohalite R-COO-X (Acyl Hypohalite) Salt->Hypohalite + X₂ - MX R_radical R• (Alkyl Radical) Hypohalite->R_radical Δ or hν - CO₂ Product R-X (Alkyl Halide) R_radical->Product + X• source

Caption: General radical pathway for Hunsdiecker-type reactions.

Table 1: Comparison of Classical Decarboxylative Halogenation Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hunsdiecker Silver CarboxylateAg(I) salt, Br₂Well-establishedRequires dry, pure silver salt; Stoichiometric silver waste
Christol-Firth Carboxylic AcidHgO, Br₂One-pot from acid; More water tolerant[6]Highly toxic mercury reagent
Kochi Carboxylic AcidPb(OAc)₄, LiXOne-pot from acidToxic lead reagent
Barton Carboxylic Acid2-mercaptopyridine N-oxide, CCl₄/CBrCl₃Mild conditions; Good functional group tolerance[2]Requires preparation of Barton ester

Modern Approaches: Photocatalytic and Electrochemical Synthesis

Driven by the principles of green chemistry, modern methods leverage catalysis to achieve decarboxylative halogenation under significantly milder conditions.

Visible-Light Photocatalysis

This has emerged as a powerful strategy for generating radical intermediates from carboxylic acids.[8] The general mechanism involves a photocatalyst that, upon absorbing visible light, becomes excited and engages in a single-electron transfer (SET) with the carboxylate. This generates an acyloxy radical, which ejects CO₂ to form the desired alkyl radical for subsequent halogenation.[9]

Key Advantages:

  • Mild Conditions: Reactions are typically run at room temperature.

  • Green Energy Source: Utilizes visible light, a renewable and non-destructive energy source.[10]

  • Catalytic: Requires only a small amount of a photocatalyst, reducing waste.

  • High Functional Group Tolerance: The mild conditions often allow for the presence of sensitive functional groups that would not survive classical methods.

Recent advancements include cerium-mediated ligand-to-metal charge transfer (LMCT) systems that can perform the halodecarboxylation of aliphatic carboxylic acids in water, offering a remarkably green protocol.[11]

Photocatalysis_Cycle General Photocatalytic Decarboxylation Cycle PC PC PC_excited PC* PC->PC_excited (Visible Light) PC_reduced PC⁻• PC_excited->PC_reduced SET RCOO_radical R-COO• PC_excited->RCOO_radical SET PC_reduced->PC Regeneration RCOO R-COO⁻ R_radical R• RCOO_radical->R_radical - CO₂ Product R-X R_radical->Product Halogen_Source "X⁺" source (e.g., CBr₄, NBS) Halogen_Source->Product X atom transfer

Caption: A simplified photocatalytic cycle for decarboxylative halogenation.

Constructing the BCO Core: Precursor Synthesis

The aforementioned methods rely on the availability of bicyclo[2.2.2]octane-1-carboxylic acid. The construction of the BCO framework itself is most commonly achieved via a Diels-Alder reaction.

The Diels-Alder [4+2] Cycloaddition

This powerful pericyclic reaction is the cornerstone of BCO synthesis. A typical route involves the [4+2] cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile, such as acrolein or acrylic acid derivatives. This reaction stereospecifically forms the bicyclic core, which can then be elaborated to the desired 1,4-disubstituted pattern. Subsequent hydrogenation of the resulting double bond yields the saturated BCO skeleton.

Diels_Alder Diels-Alder Approach to the BCO Core Diene 1,3-Cyclohexadiene (Diene) Adduct Bicyclo[2.2.2]octene Adduct Diene->Adduct + Dienophile Acrolein (Dienophile) Dienophile->Adduct [4+2] Cycloaddition Carboxylic_Acid Bicyclo[2.2.2]octane- 1-carboxylic acid (Precursor) Adduct->Carboxylic_Acid 1. Functional Group   Manipulation 2. Hydrogenation

Sources

The Bicyclo[2.2.2]octane Scaffold: A Three-Dimensional Advantage in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of Compounds Containing the Bicyclo[2.2.2]octane Scaffold

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can overcome the limitations of traditional drug candidates is perpetual. The bicyclo[2.2.2]octane (BCO) scaffold, a rigid and three-dimensional carbocyclic framework, has emerged as a compelling alternative to planar aromatic rings in drug design. Its unique conformational rigidity and defined spatial orientation of substituents offer significant advantages in optimizing drug-target interactions and improving physicochemical properties. This guide provides an in-depth, objective comparison of the biological performance of BCO-containing compounds with their traditional phenyl analogs and other alternatives, supported by experimental data and detailed protocols.

The Rationale for Embracing Three-Dimensionality: BCO vs. Phenyl Scaffolds

The over-reliance on flat, aromatic structures in medicinal chemistry has been linked to challenges such as poor solubility, metabolic instability, and off-target effects.[1] The BCO scaffold directly addresses these issues by introducing a non-planar, sp³-rich core. This structural distinction leads to several key benefits:

  • Improved Physicochemical Properties: Replacing a phenyl ring with a BCO moiety can disrupt planarity and reduce aromaticity, which often leads to enhanced aqueous solubility and a more favorable lipophilicity profile.[2][3] This is a critical factor in improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Metabolic Stability: The rigid BCO core can sterically shield adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby reducing metabolic clearance and increasing the compound's half-life.[2][4]

  • Precise Vectorial Orientation: The fixed geometry of the BCO scaffold allows for the precise positioning of substituents in three-dimensional space. This facilitates the optimization of interactions with biological targets, potentially leading to increased potency and selectivity.[4]

Comparative Biological Evaluation: Oncology and Neuroscience

The versatility of the BCO scaffold is evident in its application across diverse therapeutic areas. Here, we present a comparative analysis of BCO-containing compounds in oncology and neuroscience, highlighting their performance against established drugs and alternative scaffolds.

Oncology: A New Dimension in Cancer Therapy

The BCO scaffold has shown considerable promise in the development of novel anticancer agents, from kinase inhibitors to microtubule-stabilizing agents.

Case Study: Imatinib Analogs

A pivotal study directly compared the properties of the anticancer drug Imatinib with its BCO and 2-oxabicyclo[2.2.2]octane analogs.[2][5] The replacement of a para-substituted phenyl ring with these saturated bioisosteres resulted in significant improvements in key drug-like properties.

CompoundStructureAqueous Solubility (µM)Metabolic Stability (CLint, µL/min/mg)
ImatinibPhenyl analog35128
BCO-Imatinib Bicyclo[2.2.2]octane analog 113 16
Oxa-BCO-Imatinib2-Oxabicyclo[2.2.2]octane analog38919

Data sourced from Mykhailiuk et al. (2023).[2][5]

The BCO-Imatinib analog, while showing a slight decrease in aqueous solubility compared to the parent drug, demonstrated a significant improvement in metabolic stability, with nearly half the intrinsic clearance rate in human liver microsomes.[2] This suggests a longer half-life and potentially a lower required therapeutic dose.

VEGF Receptor Modulation

Several bicyclo derivatives have been investigated as potential modulators of Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial targets in angiogenesis and cancer progression.[6] In silico docking studies have shown that BCO-containing compounds can interact with the VEGFR-1, VEGFR-2, and VEGFR-3 proteins at different sites compared to established drugs like axitinib and cediranib.[6][7] This suggests a different mechanism of action and a potential for overcoming resistance.

Paclitaxel Mimetics

Spiro-bicyclo[2.2.2]octane derivatives have been synthesized as mimetics of the potent anticancer drug paclitaxel.[8] While these initial compounds showed toxicity at higher concentrations than paclitaxel itself, they represent a novel class of microtubule-stabilizing agents with a distinct chemical scaffold, offering a starting point for further optimization.[8]

Neuroscience: Navigating the Central Nervous System

The ability of the BCO scaffold to improve physicochemical properties is particularly advantageous for drugs targeting the central nervous system (CNS), where brain penetration is a major hurdle.

γ-Secretase Inhibitors for Alzheimer's Disease

Aza-bicyclo[2.2.2]octane sulfonamides have been developed as a novel class of presenilin-1 (PSEN-1) selective γ-secretase inhibitors.[2][9] These compounds are of interest for the treatment of Alzheimer's disease. One lead compound, (+)-13b, exhibited low nanomolar potency, high selectivity for PSEN-1 over PSEN-2, and excellent brain penetration.[9] This highlights the potential of the BCO scaffold to deliver potent and selective CNS-active drugs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies evaluating the anticancer activity of novel spiro-fused 3-azabicyclo[3.1.0]hexanes and is applicable to BCO-containing compounds.[8]

Objective: To determine the concentration of a BCO-containing compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • BCO-containing test compounds dissolved in DMSO

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the BCO-containing compounds in complete medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Human Liver Microsome Metabolic Stability Assay

This protocol is a standard method used to assess the in vitro metabolic stability of drug candidates and is based on established procedures.[1][6][10]

Objective: To determine the in vitro intrinsic clearance (CLint) of a BCO-containing compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • BCO-containing test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the HLMs and the NADPH regenerating system on ice. Prepare a working solution of the test compound in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis: Quantify the remaining concentration of the parent compound at each time point. Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).

Visualizing the Rationale: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by BCO compounds and a typical experimental workflow.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras BCO_Compound BCO Compound BCO_Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Proliferation) ERK->Gene_Expression

Caption: VEGF Signaling Pathway Inhibition by a BCO Compound.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adherence) A->B C Add Serial Dilutions of BCO Compound B->C D Incubate 72h C->D E Add MTS Reagent D->E F Incubate 2-4h E->F G Measure Absorbance (490 nm) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Conclusion and Future Directions

The bicyclo[2.2.2]octane scaffold represents a significant step forward in the pursuit of more effective and safer therapeutics. Its inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional planar scaffolds, leading to compounds with improved physicochemical properties, enhanced metabolic stability, and novel biological activities. The comparative data presented in this guide, particularly in the fields of oncology and neuroscience, underscore the tangible benefits of incorporating the BCO moiety into drug candidates.

As our understanding of structure-activity and structure-property relationships continues to evolve, the rational design of BCO-containing compounds will undoubtedly lead to the development of next-generation therapies with superior efficacy and safety profiles. The detailed experimental protocols provided herein serve as a foundation for the rigorous and reproducible biological evaluation of these promising molecules.

References

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. RSC Medicinal Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Lopez-Ramos, M., et al. (2023). Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer.
  • Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. (2013). Organic & Biomolecular Chemistry.
  • Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer. (2023).
  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). MDPI.
  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. PubMed.
  • Self-Assembling Metallocomplexes of the Amphiphilic 1,4-Diazabicyclo[2.2.2]octane Derivative as a Platform for the Development of Nonplatinum Anticancer Drugs. (2022). ACS Omega.

Sources

A Comparative Guide to Bicyclic vs. Aromatic Linkers: Navigating Physicochemical Properties for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the linker region of a molecule is far from a passive connector. It is a critical determinant of a compound's overall developability, profoundly influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The judicious selection of a linker can be the pivotal difference between a promising lead candidate and a successful therapeutic agent. For decades, aromatic linkers have been a mainstay in medicinal chemistry, prized for their predictable geometry and synthetic accessibility. However, the tide is turning as researchers increasingly "escape from flatland" by embracing three-dimensional bicyclic scaffolds.[1] This guide provides a comprehensive, data-driven comparison of the physicochemical properties of bicyclic versus aromatic linkers, offering insights to guide rational drug design.

The Aromatic Archetype: Predictability at a Price

Aromatic rings, particularly the para-substituted phenyl group, are ubiquitous in drug discovery for good reason.[2] Their planar nature and well-defined electronic properties offer a degree of conformational rigidity and predictable exit vectors for attached functional groups. However, this reliance on aromaticity is not without its drawbacks. A high aromatic ring count is often associated with undesirable physicochemical properties, including poor aqueous solubility, high lipophilicity, and susceptibility to metabolic oxidation.[3][4]

The Bicyclic Revolution: Sculpting Physicochemical Space in 3D

Bicyclic linkers, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), are emerging as powerful bioisosteric replacements for aromatic rings.[4][5][6] Their rigid, three-dimensional structures offer a unique opportunity to modulate a molecule's properties in ways that are simply not possible with their planar aromatic counterparts. The substitution of aromatic rings with bicyclic scaffolds has been shown to lead to marked improvements in key drug-like properties.[5][7]

Head-to-Head Comparison: Key Physicochemical Properties

The following sections delve into a comparative analysis of critical physicochemical properties, supported by experimental data from the literature.

Aqueous Solubility: Escaping the Flatland of Poor Solubility

A primary driver for exploring bicyclic linkers is the potential to enhance aqueous solubility, a critical factor for oral bioavailability. Aromatic rings, due to their hydrophobic nature, often contribute to poor solubility. In contrast, the more three-dimensional and less "greasy" nature of bicyclic linkers can disrupt crystal packing and improve interactions with water.

A compelling example comes from a study where a para-substituted phenyl ring in the kinase inhibitor Imatinib was replaced with a bicyclo[2.2.2]octane (BCO) and a 2-oxabicyclo[2.2.2]octane moiety. The results, summarized in the table below, demonstrate a significant improvement in aqueous solubility with the oxygen-containing bicyclic linker.[2][8] Another study on axitinib bioisosteres showed a significant increase in kinetic solubility when a phenyl group was replaced with a bicyclo[1.1.1]pentane (BCP) linker.[9]

Parameter Aromatic Linker (Imatinib) Bicyclic Linker (BCO analog) Oxygenated Bicyclic Linker (2-oxa-BCO analog)
Water Solubility (µM) 351113389
Lipophilicity (clogP) 4.53.62.6
Lipophilicity (logD) 2.62.71.8
Metabolic Stability (CLint, mg/(min·µL)) 281619
Table 1: Comparative physicochemical properties of Imatinib and its bicyclic analogs.[2][8]
Lipophilicity (logP/logD): Fine-Tuning the Balance

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a double-edged sword. While essential for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The replacement of a flat aromatic ring with a more compact, three-dimensional bicyclic scaffold can effectively reduce lipophilicity.

The Imatinib case study provides a clear illustration of this principle. The incorporation of the 2-oxabicyclo[2.2.2]octane linker led to a significant decrease in both the calculated (clogP) and experimentally determined (logD) lipophilicity compared to the parent drug.[2][8] This reduction in lipophilicity, coupled with the increase in solubility, represents a highly desirable shift in the physicochemical profile of the molecule.

Metabolic Stability: Blocking the Sites of Metabolic Attack

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.[3] The saturated, non-aromatic nature of bicyclic linkers can circumvent this metabolic liability. By replacing an aromatic ring with a bicyclic scaffold, medicinal chemists can effectively block these metabolic "soft spots."

The Imatinib study once again provides compelling evidence. The introduction of both the bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane linkers resulted in a marked increase in metabolic stability in human liver microsomes, as indicated by the lower intrinsic clearance (CLint) values.[2][8] This demonstrates the potential of bicyclic linkers to enhance the in vivo half-life of drug candidates.

Permeability: The Complex Interplay of Structure and Transport

Cellular permeability is a complex process influenced by a multitude of factors, including a compound's size, shape, lipophilicity, and its ability to form intramolecular hydrogen bonds. The rigid, three-dimensional nature of bicyclic linkers can have a profound impact on a molecule's conformational behavior and, consequently, its ability to traverse cell membranes.[10][11]

While a direct, universal rule for the impact of bicyclic linkers on permeability is difficult to establish, their ability to reduce the planarity and increase the sp3 character of a molecule can be advantageous.[4] In the context of larger molecules like PROTACs, the linker's composition and its influence on the molecule's ability to adopt a folded, less polar conformation in nonpolar environments can significantly enhance passive cell permeability.[11]

Conformational Rigidity: A Double-Edged Sword

Both aromatic and bicyclic linkers impart a degree of conformational rigidity to a molecule. Aromatic linkers are planar and enforce a specific geometry on the connected moieties. Bicyclic linkers, while three-dimensional, are also conformationally constrained.[12][13][14] This rigidity can be advantageous in pre-organizing a molecule for binding to its target, thereby reducing the entropic penalty of binding. However, excessive rigidity can also be detrimental, preventing the molecule from adopting the optimal conformation required for activity. The choice between a planar aromatic linker and a three-dimensional bicyclic linker will therefore depend on the specific structural requirements of the target protein.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

Experimental Protocol 1: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[15]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to form a confluent and differentiated monolayer.[16][17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker, such as Lucifer Yellow.[17][18]

  • Dosing and Sampling:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specific time points.[18]

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber to determine the efflux ratio.[18]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.[15]

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the test compound in the donor chamber.

Data Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Efflux Ratio: (Papp B-A) / (Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux transporters like P-glycoprotein.[19]

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form monolayer Caco2_seeding->Culture Integrity_check Check monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity_check Add_compound Add test compound to donor chamber Integrity_check->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Collect_samples Collect samples from receiver chamber at time points Incubate->Collect_samples LCMS_analysis Quantify compound concentration by LC-MS/MS Collect_samples->LCMS_analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_analysis->Calculate_Papp

A simplified workflow for the Caco-2 permeability assay.

Experimental Protocol 2: Liver Microsomal Stability Assay

This assay is a high-throughput in vitro method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[20][21][22]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing pooled human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and a cofactor system (e.g., NADPH regenerating system) is prepared.[23]

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C with shaking.[22][23]

  • Time Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][23]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.[22]

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated using the following equations:

    t1/2 = 0.693 / k

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (V / P)

    where V is the incubation volume and P is the amount of microsomal protein in the incubation.

Diagram of Liver Microsomal Stability Assay Workflow:

G cluster_setup Assay Setup cluster_incubation Incubation & Quenching cluster_analysis Analysis & Calculation Prepare_mix Prepare reaction mix: Liver microsomes, buffer, NADPH Pre_warm Pre-warm mix to 37°C Prepare_mix->Pre_warm Add_compound Add test compound Pre_warm->Add_compound Incubate Incubate at 37°C with shaking Add_compound->Incubate Time_points Take aliquots at multiple time points Incubate->Time_points Quench Quench reaction with cold acetonitrile + IS Time_points->Quench Centrifuge Centrifuge and collect supernatant Quench->Centrifuge LCMS_analysis Analyze by LC-MS/MS Centrifuge->LCMS_analysis Calculate Calculate t1/2 and CLint LCMS_analysis->Calculate

A streamlined workflow for the liver microsomal stability assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between a bicyclic and an aromatic linker is not merely a synthetic consideration but a strategic decision that can profoundly shape the future of a drug candidate. While aromatic linkers offer predictability and a wealth of historical data, they often come with inherent liabilities in terms of solubility and metabolic stability. Bicyclic linkers, on the other hand, provide a powerful toolkit for medicinal chemists to sculpt the physicochemical properties of a molecule in three dimensions, often leading to significant improvements in aqueous solubility, metabolic stability, and a more favorable lipophilicity profile.

As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the ability to fine-tune a molecule's properties with precision is paramount. The data-driven insights presented in this guide underscore the transformative potential of bicyclic linkers in modern drug discovery. By embracing these three-dimensional scaffolds, researchers can unlock new avenues for developing safer, more effective, and more "drug-like" therapeutic agents.

References

  • [Link to a relevant review on bioisosterism, if available
  • Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Science, 370(6519), eabc8729. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • [Link to a relevant article on bicyclic aromatic hydrocarbons, if available
  • Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1436-1444. [Link]

  • [Link to a relevant article on PROTAC cell permeability, if available
  • [Link to a relevant article on drug metabolic stability, if available
  • [Link to a relevant article on improving aqueous solubility and permeability, if available
  • [Link to a relevant article on the impact of linker composition on PROTAC cell permeability, if available
  • Xia, K., et al. (2023). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Medicinal Chemistry, 14(5), 785-802. [Link]

  • Li, A. P. (2001). A high-throughput metabolic stability screen for drug discovery using cassette analysis and column switching. Drug Metabolism and Disposition, 29(4 Pt 1), 448-453. [Link]

  • [Link to a relevant article on the rational design of PROTACs, if available
  • [Link to a relevant article on the conformational analysis of cyclic and bicyclic compounds, if available
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9399-9408. [Link]

  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Journal of Pharmaceutical and Biomedical Analysis, 206, 114364. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • [Link to a relevant article on saturated bicyclic ring systems as isosteric replacements, if available
  • Tavelin, S., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]

  • Evotec. Microsomal Stability. [Link]

  • [Link to a relevant article on the impact of linker composition on VHL PROTAC cell permeability, if available
  • [Link to a relevant article on the conformational analysis of bicyclic compounds, if available
  • [Link to a relevant article on the effect of binding linkers on biomimetic reactions, if available
  • [Link to a relevant article on the physicochemical properties of gem-difluorinated saturated bicyclic amines, if available
  • Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • [Link to a relevant article on bicyclic aromatic hydrocarbons, if available
  • [Link to a relevant article on the synthesis of tetracyclic spiroindolenines, if available
  • [Link to a relevant article on the stability of propargyl-linked antifolates, if available
  • [Link to a relevant article on the synthesis and conformational analysis of bicyclic extended dipeptide surrogates, if available
  • [Link to a relevant article on antibiotic resistance in Mycobacterium abscessus, if available
  • [Link to a relevant article on bicyclic aromatic hydrocarbons, if available
  • Chemistry LibreTexts. (2022). 4.9: Conformations of Polycyclic Molecules. [Link]

  • Chem-Space. Bioisosteric Replacements. [Link]

  • [Link to a relevant review on P-glycoprotein in the efflux of chemotherapeutic drugs, if available
  • [Link to a relevant article on enhancing metabolic stability, if available
  • [Link to a relevant Caco-2 assay protocol, if available
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • [Link to a relevant article on the synthesis of complex bicyclo[1.1.
  • [Link to a relevant article on improving aqueous solubility and permeability, if available
  • [Link to a relevant article on the optimization of the Caco-2 permeability assay, if available

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS No. 23062-51-3). The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of similar halogenated organic compounds and general principles of hazardous waste management. It is imperative that a site-specific risk assessment be conducted by qualified personnel before implementing these procedures.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential.

Chemical Identity:

  • Name: this compound

  • CAS Number: 23062-51-3

  • Molecular Formula: C₁₀H₁₅BrO₂

Known Hazards: Based on available data for this compound, the primary hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

As a brominated organic compound, it falls under the category of halogenated organic wastes, which require specific disposal pathways due to their potential to form hazardous byproducts upon improper treatment.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are critical to mitigate exposure risks during handling and disposal. The following table summarizes the recommended PPE.

PPE Category Specification Rationale
Hand Protection Nitrile or neoprene gloves.Provides resistance to a range of organic solvents and irritants.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of potentially irritating vapors.
Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the point of generation is paramount to prevent incompatible materials from mixing and to ensure compliant disposal.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Segregation: This waste stream must be collected as halogenated organic waste . Do not mix with non-halogenated organic solvents, aqueous waste, or solid waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be away from sources of ignition and incompatible materials.

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase start Generation of Waste assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate Segregate as Halogenated Organic Waste select_ppe->segregate label_container Label Container 'Hazardous Waste' segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup transport Transport by Licensed Hazardous Waste Hauler waste_pickup->transport final_disposal Final Disposal: Incineration transport->final_disposal

Disposal Workflow for this compound

Regulatory Framework: Adherence to EPA Guidelines

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). Under RCRA, generators of hazardous waste are responsible for its management from "cradle-to-grave".

EPA Waste Classification:

While a specific EPA waste code has not been assigned to this compound, as a halogenated organic compound, it would likely fall under the "F-listed" wastes from non-specific sources if it were a spent solvent. For unused chemical products, it would be evaluated against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity). Given its hazards, it is prudent to manage it as a hazardous waste.

Final Disposal Method: Incineration

High-temperature incineration is the recommended disposal method for halogenated organic compounds. This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. The incineration facility must be equipped with appropriate air pollution control devices to neutralize acidic gases (such as hydrogen bromide) that are formed during combustion. Landfilling of this material is not a recommended or compliant disposal option due to its halogenated nature.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Eliminate all ignition sources.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

  • PubChem. Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

Navigating the Safe Handling of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the essential personal protective equipment, operational protocols, and disposal plans for a key building block in modern drug discovery.

In the fast-paced world of pharmaceutical research and development, the novel molecular scaffolds used to construct the next generation of therapeutics demand a rigorous and informed approach to laboratory safety. One such compound, Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate, is a valuable bicyclooctane derivative utilized in the synthesis of complex molecules. Its three-dimensional structure offers unique advantages in drug design, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate, and procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this important chemical.

Understanding the Hazard Profile

This compound (CAS No. 23062-51-3) presents several key hazards that necessitate specific personal protective equipment (PPE) and handling procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed: This indicates that ingestion of the chemical can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can result in inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation: Contact with the eyes can lead to significant and potentially damaging irritation.

  • H335: May cause respiratory irritation: Inhalation of dusts or vapors can irritate the respiratory tract, leading to coughing and discomfort.

A comprehensive understanding of these hazards is the foundation for establishing a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, a specific suite of PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation[1].
Hand Protection Nitrile gloves.To prevent skin contact and subsequent irritation[1]. Gloves should be inspected for integrity before each use.
Body Protection A lab coat.To protect the skin and personal clothing from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dusts or vapors that may cause respiratory irritation[1].

Operational and Handling Protocol

Adherence to a strict, step-by-step operational protocol is critical for minimizing exposure and ensuring a safe working environment. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparations
  • Information Review: Before handling the compound, thoroughly review the available safety information, including the GHS hazard statements.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current inspection certification.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible and that you are familiar with its contents and use.

Handling the Compound
  • Work within a Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.

  • Avoid Inhalation: Handle the compound gently to minimize the generation of dust.

  • Prevent Skin and Eye Contact: Use appropriate tools (e.g., spatulas, forceps) to handle the solid material. Avoid direct contact with gloves.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of any vapors.

The logical flow of this handling procedure is visualized in the following diagram:

cluster_prep Pre-Experiment cluster_handling Handling cluster_disposal Disposal prep_info Review Safety Info prep_hood Verify Fume Hood prep_info->prep_hood prep_ppe Don PPE prep_hood->prep_ppe prep_spill Check Spill Kit prep_ppe->prep_spill handle_hood Work in Fume Hood prep_spill->handle_hood handle_inhale Avoid Inhalation handle_hood->handle_inhale handle_contact Prevent Contact handle_inhale->handle_contact handle_container Keep Container Closed handle_contact->handle_container disp_waste Segregate Waste handle_container->disp_waste disp_container Use Designated Container disp_waste->disp_container disp_label Label Waste Container disp_container->disp_label disp_cleanup Decontaminate Work Area disp_label->disp_cleanup caption Figure 1. Workflow for Safe Handling of this compound

Figure 1. Workflow for Safe Handling of this compound

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: As a brominated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[2].

  • Solid and Liquid Waste:

    • Solid Waste: Unused or contaminated solid material, as well as any contaminated consumables (e.g., weigh boats, pipette tips), should be placed directly into the halogenated waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in the same designated halogenated organic waste container.

  • Spill Cleanup Materials: Any materials used to clean up a spill, such as absorbent pads, should be placed in a sealed bag and then into the halogenated waste container.

Container Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."

  • Secure Storage: The waste container should be kept securely closed and stored in a well-ventilated area, away from incompatible materials, until it is collected by the institution's environmental health and safety department for final disposal.

Under no circumstances should this chemical or its waste be disposed of down the drain.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, leveraging its unique chemical properties for the advancement of drug discovery while upholding the highest standards of laboratory safety.

References

  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.